molecular formula C7H16O4 B1600267 3,7-Dioxa-1,9-nonanediol CAS No. 67439-82-1

3,7-Dioxa-1,9-nonanediol

Cat. No.: B1600267
CAS No.: 67439-82-1
M. Wt: 164.20 g/mol
InChI Key: KXSKAZFMTGADIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dioxa-1,9-nonanediol is a useful research compound. Its molecular formula is C7H16O4 and its molecular weight is 164.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(2-hydroxyethoxy)propoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O4/c8-2-6-10-4-1-5-11-7-3-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSKAZFMTGADIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCO)COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432786
Record name 3,7-Dioxa-1,9-nonanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67439-82-1
Record name 3,7-Dioxa-1,9-nonanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-Dioxa-1,9-nonanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3,7-Dioxa-1,9-nonanediol: A Technical Guide to its Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the chemical properties of 3,7-Dioxa-1,9-nonanediol, tailored for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind its chemical behavior and its practical applications.

Molecular Architecture and Physicochemical Identity

This compound, with the CAS number 67439-82-1, is a linear diol distinguished by the presence of two ether linkages within its nine-atom backbone.[1] Its structure, systematically named 2-[3-(2-hydroxyethoxy)propoxy]ethanol, bestows upon it a unique combination of hydrophilicity and flexibility, making it a valuable building block in various chemical syntheses.[2]

The molecule's fundamental identifiers are summarized below:

PropertyValueSource(s)
Molecular Formula C₇H₁₆O₄[1][2]
Molecular Weight 164.20 g/mol [1][2]
CAS Number 67439-82-1[1]
IUPAC Name 2-[3-(2-hydroxyethoxy)propoxy]ethanol[2]
Synonyms 1,9-Dihydroxy-3,7-dioxanonane, 2,2′-(Trimethylenedioxy)diethanol[1]

digraph "3_7_Dioxa_1_9_nonanediol_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes HO1 [label="HO", pos="0,0!"]; C1 [label="CH₂", pos="1,0!"]; O2 [label="O", pos="2,0.5!"]; C2 [label="CH₂", pos="3,0!"]; C3 [label="CH₂", pos="4,0!"]; C4 [label="CH₂", pos="5,0!"]; O5 [label="O", pos="6,0.5!"]; C5 [label="CH₂", pos="7,0!"]; C6 [label="CH₂", pos="8,0!"]; OH2 [label="OH", pos="9,0!"];

// Bonds HO1 -- C1; C1 -- O2; O2 -- C2; C2 -- C3; C3 -- C4; C4 -- O5; O5 -- C5; C5 -- C6; C6 -- OH2; }

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physical state and solubility of this compound are critical parameters for its handling, storage, and application in various experimental setups.

PropertyValueSource(s)
Density 1.091 g/mL at 20 °C
Refractive Index (n20/D) 1.456
Solubility Profile

Spectroscopic and Analytical Characterization

A thorough understanding of a molecule's spectroscopic signature is paramount for its identification, purity assessment, and structural elucidation. While experimental spectra for this compound are not available in the public databases searched, a predictive analysis based on its structure and comparison with analogous compounds can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different methylene groups in the molecule. The protons on the carbons adjacent to the hydroxyl groups (C1 and C9) would appear as triplets, shifted downfield due to the electron-withdrawing effect of the oxygen. The protons on the carbons adjacent to the ether oxygens (C2, C6, C4, and C8) would also be deshielded and appear as triplets or multiplets. The central methylene group (C5) would likely be the most upfield of the backbone protons. The hydroxyl protons would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. For comparison, the ¹H NMR spectrum of the related 1,9-nonanediol shows a characteristic triplet for the protons on the carbons bearing the hydroxyl groups.[6][7]

  • ¹³C NMR: The carbon NMR spectrum would display unique signals for each chemically non-equivalent carbon atom. The carbons bonded to the hydroxyl groups (C1 and C9) would be the most downfield among the aliphatic carbons. The carbons adjacent to the ether oxygens (C2, C6, C4, and C8) would also be shifted downfield compared to a simple alkane chain. The central carbon (C5) would be the most upfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the terminal hydroxyl groups. A strong C-O stretching absorption, characteristic of ethers, would be expected in the region of 1050-1150 cm⁻¹. The C-H stretching vibrations of the methylene groups would appear in the 2850-2960 cm⁻¹ region. The IR spectrum of 1,9-nonanediol similarly exhibits a prominent O-H stretching band.[6][8]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound would likely undergo fragmentation through cleavage of the C-O and C-C bonds. The molecular ion peak (M⁺) at m/z 164 might be observed, although it could be weak. Common fragmentation patterns would involve the loss of water (M-18) and cleavage at the ether linkages, leading to characteristic fragment ions.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by its two primary functional groups: the terminal hydroxyl groups and the internal ether linkages.

Reactions of the Hydroxyl Groups

As a diol, this compound can undergo typical alcohol reactions, such as:

  • Esterification: The hydroxyl groups can react with carboxylic acids, acid chlorides, or anhydrides to form esters. This is a fundamental reaction for incorporating this molecule into polyester chains or for attaching it to other molecules of interest.

  • Etherification: The hydroxyl groups can be deprotonated with a strong base to form alkoxides, which can then react with alkyl halides in a Williamson ether synthesis to form more complex ethers.[9][10][11] This allows for the extension of the molecular chain or the introduction of different functional groups.

  • Oxidation: The primary alcohol groups can be oxidized to aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.

Reactivity_of_3_7_Dioxa_1_9_nonanediol main This compound ester Diester Derivative main->ester Esterification ether Diether Derivative main->ether Williamson Ether Synthesis dicarboxylic_acid Dicarboxylic Acid Derivative main->dicarboxylic_acid Oxidation acid Carboxylic Acid / Acid Chloride acid->ester base_halide 1. Strong Base 2. Alkyl Halide base_halide->ether oxidant Oxidizing Agent oxidant->dicarboxylic_acid

Caption: Key reactions of the hydroxyl groups in this compound.

Stability of the Ether Linkages

The ether linkages in this compound are generally stable under many reaction conditions, particularly in neutral or basic media. However, they can be cleaved under strongly acidic conditions.

Synthetic Protocol: Williamson Ether Synthesis

A plausible synthetic route to this compound is the Williamson ether synthesis. This would involve the reaction of the sodium salt of 2-(2-hydroxyethoxy)ethanol with 1-bromo-3-chloropropane, followed by hydrolysis of the resulting halo-ether and subsequent reaction with another equivalent of the alkoxide. A more direct approach would be the reaction of 1,3-propanediol with 2-chloroethanol under basic conditions.

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-propanediol in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Add two equivalents of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.

  • Nucleophilic Substitution: To the solution of the dialkoxide, add two equivalents of 2-chloroethanol dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reaction.

  • Work-up and Purification: After cooling, quench the reaction carefully with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable component in the design of advanced materials and therapeutic agents.

As a Hydrophilic Spacer and Linker

In drug development, particularly in the field of bioconjugation and targeted drug delivery, oligo(ethylene glycol) (OEG) chains are widely used as spacers or linkers.[12] These linkers serve to connect a therapeutic agent to a targeting moiety (e.g., an antibody or peptide) or to a carrier molecule. The inclusion of OEG spacers can improve the solubility and pharmacokinetic properties of the resulting conjugate.[12] this compound, as a short OEG derivative, can be employed for these purposes. Its hydrophilic nature can enhance the water solubility of hydrophobic drugs, and its flexibility can provide optimal spatial orientation for the attached moieties to interact with their biological targets.

Role in Polymer Chemistry

The difunctional nature of this compound makes it an excellent monomer for the synthesis of specialty polymers. It can be incorporated into polyesters and polyurethanes to impart flexibility and hydrophilicity to the polymer backbone. Such polymers may find applications in biocompatible materials, hydrogels, and drug delivery systems.

Safety, Handling, and Stability

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye damage (H318).[2] Therefore, appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this compound.

Storage and Stability

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. Like other glycols and ethers, it can be susceptible to oxidative degradation upon prolonged exposure to air and heat, potentially forming peroxides. The thermal degradation of ethylene glycol, a related compound, has been shown to occur at elevated temperatures, leading to the formation of acidic byproducts.[13][14] It is therefore advisable to store the compound under an inert atmosphere if long-term stability is required.

Conclusion

This compound is a versatile chemical entity with a unique combination of properties derived from its diol and diether functionalities. Its hydrophilicity, flexibility, and reactivity make it a valuable tool for researchers and professionals in drug development and materials science. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective and safe utilization in innovative applications.

References

  • Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. PMC - NIH. [Link]

  • Thermal dissociation of ethylene glycol vinyl ether. RSC Publishing. [Link]

  • What Temperature Does Glycol Breakdown. Pressure Vessel Manufacturer. [Link]

  • Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials. PMC - NIH. [Link]

  • This compound | C7H16O4 | CID 9920467. PubChem. [Link]

  • Introduction of Polyethylene Glycol (PEG). Labinsights. [Link]

  • 1,9-Nonanediol. Wikipedia. [Link]

  • Thermal degradation pathways for poly(ethylene glycol) (PEG). ResearchGate. [Link]

  • Unlocking Nature's Building Blocks: Emerging Advances in Chitin and Collagen Research. MDPI. [Link]

  • 1,9-Nonanediol | C9H20O2 | CID 19835. PubChem. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Williamson Ether Synthesis. [PDF]. [Link]

  • A MASS SPECTROMETRIC INVESTIGATION OF THE THERMAL OXIDATIVE REACTIVITY OF ETHYLENE GLYCOL. [PDF]. [Link]

  • This compound, >=98 | 672602-250MG. Scientific Laboratory Supplies. [Link]

  • 1,9-Nonanediol. the NIST WebBook. [Link]

  • 1,9-Nonanediol. SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC - PubMed Central. [Link]

  • 1,9-Nonanediol : The ingredient of choice for polyols and fine chemicals. Kuraray Europe GmbH. [Link]

  • Williamson ether synthesis (video). Khan Academy. [Link]

  • This compound, >=98 | 672602-1G. Scientific Laboratory Supplies. [Link]

  • 1,9-Nonanediol. the NIST WebBook. [Link]

Sources

An In-Depth Technical Guide to 3,7-Dioxa-1,9-nonanediol (CAS: 67439-82-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,7-Dioxa-1,9-nonanediol, a hydrophilic diether diol with increasing significance in advanced chemical and pharmaceutical applications. The document delves into its chemical and physical properties, outlines a plausible synthetic route, and explores its critical role as a flexible linker in Proteolysis Targeting Chimeras (PROTACs). Furthermore, its potential application in the synthesis of specialty polyurethanes is discussed. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery, polymer chemistry, and materials science, providing both foundational knowledge and practical insights.

Introduction

This compound, registered under CAS number 67439-82-1, is a bifunctional organic molecule characterized by a nine-atom chain containing two ether linkages and terminal primary hydroxyl groups.[1][2][3] Its structure, which can be described as a short-chain polyethylene glycol (PEG)-like molecule, imparts a desirable balance of hydrophilicity and flexibility. These properties have made it an attractive building block in various fields, most notably in the design of sophisticated drug delivery systems and advanced polymers.

In the realm of drug development, the emergence of targeted protein degradation using PROTACs has highlighted the critical role of linkers in dictating the efficacy and pharmacokinetic properties of these heterobifunctional molecules. This compound serves as a hydrophilic linker, enhancing the solubility and bioavailability of PROTACs.[4][5][6] In polymer science, its diol functionality allows for its incorporation into polyester and polyurethane chains, modifying the properties of the resulting materials to achieve greater flexibility and hydrophilicity.

This guide aims to provide a detailed technical examination of this compound, consolidating its known properties, outlining its synthesis, and providing a thorough analysis of its key applications with an emphasis on the causality behind its functional advantages.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

PropertyValueSource
CAS Number 67439-82-1[1][2][3]
Molecular Formula C₇H₁₆O₄[1][2][3]
Molecular Weight 164.20 g/mol [1][2]
IUPAC Name 2-[3-(2-hydroxyethoxy)propoxy]ethanol
Synonyms 1,9-Dihydroxy-3,7-dioxanonane, 2,2′-(Trimethylenedioxy)diethanol, PEG3[1][2][3]
Appearance Liquid
Density 1.091 g/mL at 20 °C[1]
Refractive Index (n20/D) 1.456[1]
Boiling Point Data not readily available
Melting Point Data not readily available
Solubility Soluble in water and polar organic solvents

Synthesis of this compound

While specific literature detailing the industrial synthesis of this compound is not widely available, a plausible and common laboratory-scale synthesis can be achieved through the Williamson ether synthesis.[7][8][9] This method involves the reaction of an alcohol with an alkyl halide in the presence of a strong base to form an ether.

The synthesis of this compound can be envisioned as a two-step process starting from 1,3-propanediol and 2-chloroethanol.

Diagram of the Proposed Synthesis Pathway:

Synthesis_Pathway cluster_step1 Step 1: Monofunctionalization of 1,3-Propanediol cluster_step2 Step 2: Second Etherification 1,3-Propanediol 1,3-Propanediol Intermediate_Alkoxide Intermediate Alkoxide 1,3-Propanediol->Intermediate_Alkoxide Deprotonation NaH NaH (Strong Base) NaH->Intermediate_Alkoxide Monofunctionalized_Product 3-(2-Hydroxyethoxy)propan-1-ol Intermediate_Alkoxide->Monofunctionalized_Product SN2 Reaction 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Monofunctionalized_Product Monofunctionalized_Product_2 3-(2-Hydroxyethoxy)propan-1-ol Second_Alkoxide Second Alkoxide Monofunctionalized_Product_2->Second_Alkoxide Deprotonation NaH_2 NaH (Strong Base) NaH_2->Second_Alkoxide Final_Product This compound Second_Alkoxide->Final_Product SN2 Reaction 2-Chloroethanol_2 2-Chloroethanol 2-Chloroethanol_2->Final_Product

Caption: Proposed Williamson ether synthesis pathway for this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of 3-(2-Hydroxyethoxy)propan-1-ol

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a solution of 1,3-propanediol (2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1 equivalent) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Etherification: Dissolve 2-chloroethanol (1 equivalent) in anhydrous THF and add it dropwise to the reaction mixture via the dropping funnel.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and quench cautiously with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain 3-(2-hydroxyethoxy)propan-1-ol.

Step 2: Synthesis of this compound

  • Reaction Setup: In a similar setup as Step 1, dissolve the purified 3-(2-hydroxyethoxy)propan-1-ol (1 equivalent) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 equivalents) portion-wise. Stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Etherification: Add a solution of 2-chloroethanol (1.1 equivalents) in anhydrous THF dropwise.

  • Reaction Monitoring and Work-up: Follow the same procedure for reaction monitoring and work-up as described in Step 1.

  • Purification: Purify the final product by flash column chromatography to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Drug Development: The Hydrophilic PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are a groundbreaking class of therapeutic agents that mediate the degradation of target proteins.[10] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component that influences the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[10]

This compound is utilized as a flexible and hydrophilic linker in PROTAC design. Its ether-rich backbone mimics the structure of polyethylene glycol (PEG), a polymer well-known for its biocompatibility and ability to improve the pharmacokinetic properties of drugs.

Diagram of PROTAC Mechanism with a this compound Linker:

PROTAC_Mechanism Target_Protein Target Protein (e.g., Kinase) Ternary_Complex Ternary Complex Formation Target_Protein->Ternary_Complex PROTAC PROTAC E3 Ligase Ligand This compound Linker Target Protein Ligand PROTAC:f2->Ternary_Complex PROTAC:f0->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation featuring a flexible linker.

Advantages of this compound as a PROTAC Linker:
  • Enhanced Solubility: The hydrophilic nature of the dioxa-alkane chain improves the aqueous solubility of the often lipophilic PROTAC molecule, which can enhance its bioavailability and ease of formulation.[4][5][6]

  • Improved Cell Permeability: By balancing the overall lipophilicity of the PROTAC, this linker can facilitate better cell membrane permeability, a crucial factor for reaching intracellular targets.

  • Optimal Flexibility: The flexible nature of the linker allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1]

  • Reduced Non-specific Binding: The PEG-like structure can minimize non-specific binding to other proteins and surfaces, potentially reducing off-target effects and improving the safety profile of the drug.

Experimental Protocol: Incorporation into a PROTAC Synthesis

This protocol outlines a general strategy for incorporating this compound as a linker in a PROTAC synthesis, assuming the availability of a target protein ligand and an E3 ligase ligand with appropriate functional groups for conjugation.

Step 1: Monofunctionalization of this compound

  • Protection: Selectively protect one of the hydroxyl groups of this compound using a suitable protecting group (e.g., tert-butyldimethylsilyl (TBDMS) chloride). This allows for sequential conjugation.

  • Activation: Activate the remaining free hydroxyl group for coupling, for example, by converting it to a mesylate or tosylate, which are good leaving groups for subsequent nucleophilic substitution.

Step 2: Conjugation to the First Ligand (e.g., E3 Ligase Ligand)

  • Reaction: React the activated, mono-protected this compound with the E3 ligase ligand (containing a nucleophilic group like an amine or a hydroxyl) in the presence of a suitable base.

  • Deprotection: Remove the protecting group from the other end of the linker to expose the hydroxyl group for the next coupling step.

Step 3: Conjugation to the Second Ligand (e.g., Target Protein Ligand)

  • Activation: Activate the newly deprotected hydroxyl group on the linker-E3 ligase ligand conjugate.

  • Final Coupling: React the activated conjugate with the target protein ligand to form the final PROTAC molecule.

  • Purification: Purify the final PROTAC using techniques such as preparative high-performance liquid chromatography (HPLC).

Workflow for PROTAC Synthesis:

PROTAC_Synthesis_Workflow Diol This compound Mono_Protection Mono-protection & Activation Diol->Mono_Protection Conjugate_1 Linker-E3 Ligase Conjugate Mono_Protection->Conjugate_1 E3_Ligand E3 Ligase Ligand E3_Ligand->Conjugate_1 Deprotection Deprotection & Activation Conjugate_1->Deprotection Final_PROTAC Final PROTAC Deprotection->Final_PROTAC Target_Ligand Target Protein Ligand Target_Ligand->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification

Caption: A generalized workflow for the synthesis of a PROTAC using this compound as a linker.

Applications in Polymer Chemistry: Polyurethane Synthesis

The two primary hydroxyl groups of this compound make it a suitable monomer for step-growth polymerization, particularly in the synthesis of polyurethanes. Polyurethanes are a versatile class of polymers with a wide range of applications, from flexible foams to rigid plastics and elastomers.

The incorporation of this compound into a polyurethane backbone can impart specific properties:

  • Increased Flexibility: The ether linkages in the diol contribute to the flexibility of the polymer chain, leading to materials with lower glass transition temperatures and increased elasticity.

  • Enhanced Hydrophilicity: The hydrophilic nature of the diol can improve the water absorption and biocompatibility of the resulting polyurethane, making it suitable for biomedical applications.

  • Improved Low-Temperature Performance: The flexible ether segments can prevent the polymer from becoming brittle at low temperatures.

Experimental Protocol: Synthesis of a Polyurethane

This protocol describes a general laboratory procedure for the synthesis of a linear polyurethane using this compound and a diisocyanate, such as 4,4'-methylenebis(phenyl isocyanate) (MDI).

Materials:

  • This compound

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as a solvent

  • Dibutyltin dilaurate (DBTDL) as a catalyst

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Addition of Diisocyanate: While stirring under a nitrogen atmosphere, add a solution of MDI (1 equivalent) in anhydrous DMF dropwise to the diol solution.

  • Catalysis: Add a catalytic amount of DBTDL (e.g., 0.1 mol%) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to a specific temperature (e.g., 70-80 °C) and maintain it for several hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Precipitation and Purification: Once the desired molecular weight is achieved, cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol or water.

  • Drying: Collect the precipitated polyurethane by filtration, wash it with the non-solvent, and dry it in a vacuum oven at a moderate temperature.

Characterization: The resulting polyurethane can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of urethane linkages, gel permeation chromatography (GPC) to determine the molecular weight and polydispersity, and differential scanning calorimetry (DSC) to measure the glass transition temperature.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified as causing serious eye damage (H318).[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12][13][14]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.[11][12][13][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11][12][13][14]

  • First Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Skin Contact: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

This compound is a versatile and valuable chemical building block with significant potential in modern drug discovery and polymer science. Its unique combination of hydrophilicity, flexibility, and bifunctionality makes it an ideal component for the rational design of advanced molecules and materials. As the field of targeted protein degradation continues to expand, the demand for well-characterized and functional linkers like this compound is expected to grow. Similarly, its utility in creating specialty polymers with tailored properties opens up new avenues for material innovation. This technical guide provides a solid foundation for researchers and scientists to understand and effectively utilize this important compound in their work.

References

  • PubChem. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

  • Multifaceted Strategies for Regioselective Functionalization of Unsymmetrical Diols. (n.d.). Retrieved January 2, 2026, from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1139–1150. [Link]

  • Recent Progress in Selective Functionalization of Diols via Organocatalysis. (2025). Organic Chemistry Frontiers. [Link]

  • Direct One-Step Mono-Functionalization of Symmetrical 1,2-Diols. (2025). ResearchGate. [Link]

  • Synthesis of Polyurethanes and Study of Their Surface Morphology. (2021). Journal of Scientific Research, 65(8). [Link]

  • Polyurethanes from Isosorbide-Based Diisocyanates. (2025). ResearchGate. [Link]

  • Polyurethane and Its Composites: Synthesis to Application. (2023). ACS Symposium Series. [Link]

  • Recent progress in selective functionalization of diols via organocatalysis. (2025). RSC Publishing. [Link]

  • Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. [Link]

  • Diethyl Ether - Standard Operating Procedure. (2012, December 14). University of California. Retrieved January 2, 2026, from [Link]

  • Diethyl Ether. (n.d.). Purdue University. Retrieved January 2, 2026, from [Link]

  • Diol synthesis by substitution. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

  • Ethers | Health & Safety. (2024, July 22). University of St Andrews. Retrieved January 2, 2026, from [Link]

  • Use of Ether. (n.d.). University of Arizona. Retrieved January 2, 2026, from [Link]

  • Westin, J. (n.d.). Synthesis of Ethers. Organic Chemistry - Jack Westin. Retrieved January 2, 2026, from [Link]

  • Recent progress in selective functionalization of diols via organocatalysis. (2025, June 27). Bluesky. Retrieved January 2, 2026, from [Link]

  • Li, J., & Kao, W. J. (2003). Synthesis of polyethylene glycol (PEG) derivatives and PEGylated-peptide biopolymer conjugates. Biomacromolecules, 4(4), 1055–1067. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 2, 2026, from [Link]

Sources

Introduction: A Proactive Approach to Chemical Safety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety Profile of 2,2′-(Trimethylenedioxy)diethanol

In the landscape of drug discovery and chemical research, novel compounds often precede exhaustive safety documentation. 2,2′-(Trimethylenedioxy)diethanol, a di-alcohol compound featuring a propyl diether linker, is one such entity. Its structure suggests utility as a linker, spacer, or building block in complex molecule synthesis.

The absence of a dedicated Safety Data Sheet (SDS) necessitates a predictive safety analysis. This guide leverages toxicological and safety data from structurally similar compounds to construct a reliable, precautionary handling framework. Our core directive is to empower researchers with a scientifically-grounded understanding of the potential hazards and to delineate clear, self-validating protocols for safe handling, storage, and emergency response. This approach is rooted in the principle that chemical structures dictate their functional and, by extension, their toxicological properties.

Structural Analysis and Analogue Selection

The target molecule, 2,2′-(Trimethylenedioxy)diethanol, is characterized by two primary alcohol (-OH) functional groups and two ether linkages. The central linker is a non-reactive propane-1,3-diyl group.

To build a predictive safety profile, we will analyze two key analogues:

  • 2,2'-(Ethylenedioxy)diethanol (Triethylene Glycol, TEG): This is a very close structural analogue, differing only by the length of the central alkyl chain (ethylene vs. trimethylene). It provides the best available model for the overall low-reactivity and base toxicological profile of the glycol ether class.

  • Diethanolamine (DEA): This compound represents the core reactive moiety of many related structures, containing the dual ethanol units linked by a secondary amine. While our target molecule has ether linkages, not an amine, the extensive data on DEA's irritant properties provides a conservative baseline for potential bio-interactions of the terminal alcohol groups.[1]

The following diagram illustrates the structural relationship between the target compound and its primary analogues.

G Target 2,2′-(Trimethylenedioxy)diethanol (Target Compound) Analogue1 2,2'-(Ethylenedioxy)diethanol (Triethylene Glycol) - Shorter alkyl linker Target->Analogue1 High Structural Similarity Analogue2 Diethanolamine - Amine linker instead of ether - Core irritancy data Target->Analogue2 Functional Group Analogy

Caption: Structural relationship between the target compound and its selected analogues.

Comparative Hazard and Physicochemical Profile

The known properties of the selected analogues are summarized below. This data forms the basis for our extrapolated safety assessment of 2,2′-(Trimethylenedioxy)diethanol.

Property2,2'-(Ethylenedioxy)diethanol (TEG)Diethanolamine (DEA)Predicted: 2,2′-(Trimethylenedioxy)diethanol
CAS Number 112-27-6[2]111-42-2[1][3]66665-98-3
Molecular Formula C₆H₁₄O₄[2]C₄H₁₁NO₂[3][4]C₇H₁₆O₄
Molecular Weight 150.17 g/mol [2]105.14 g/mol [3][4]164.20 g/mol
Appearance Colorless, viscous liquid[2]White solid or colorless viscous liquid[1][4]Likely a colorless, viscous liquid
GHS Classification Not classified as hazardous[2][5]Harmful if swallowed (H302)[3][6], Causes skin irritation (H315)[3][6], Causes serious eye damage (H318)[3][6], Suspected of causing cancer (H351)[3], May cause damage to organs through prolonged or repeated exposure (H373)[3][6]Precautionary: May cause skin irritation (H315), May cause serious eye irritation (H319)
Oral LD50 (Rat) 17,000 mg/kg[2][5]620 - 780 mg/kg[3]> 2000 mg/kg (Predicted low acute toxicity)
Dermal LD50 (Rabbit) 22,400 mg/kg[2][5]~12,200 mg/kg[3]> 2000 mg/kg (Predicted low acute toxicity)

Predicted Hazard Profile and GHS Classification

Based on the analogue analysis, 2,2′-(Trimethylenedioxy)diethanol is predicted to have a low order of acute toxicity, similar to Triethylene Glycol. The primary risk is likely to be irritation to the skin and, more significantly, the eyes upon direct contact. The ether linkages and alkyl chain are generally stable and non-reactive under standard laboratory conditions.[2][5] Unlike Diethanolamine, it lacks the secondary amine group, which is a key contributor to DEA's higher toxicity, corrosivity, and potential for long-term health effects.[3]

Predicted GHS Classification:

  • Pictogram:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P264: Wash hands and any exposed skin thoroughly after handling.[7][8]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8][9][10]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[11]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8][9]

    • P332+P313: If skin irritation occurs: Get medical advice/attention.[7]

    • P337+P313: If eye irritation persists: Get medical advice/attention.[10]

Core Safety Protocols and Methodologies

The following protocols are derived from best practices for handling the analogue compounds and represent a robust, self-validating system for managing 2,2′-(Trimethylenedioxy)diethanol in a research setting.

Risk Assessment and Handling Workflow

A systematic approach to handling any new chemical is paramount. The following workflow ensures that risks are assessed and controlled before any experimental work begins.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase Review Review Analogue Safety Data Assess Assess Experimental Conditions (Scale, Temp) Review->Assess SelectPPE Select PPE (Gloves, Goggles, Lab Coat) Assess->SelectPPE PrepArea Prepare Ventilated Work Area (Fume Hood) SelectPPE->PrepArea Handle Handle Chemical Using Established Protocols PrepArea->Handle Observe Observe for Any Unexpected Reactions Handle->Observe Decontaminate Decontaminate Glassware & Work Surfaces Observe->Decontaminate Segregate Segregate & Label Chemical Waste Decontaminate->Segregate Store Store Compound in Sealed, Labeled Container Segregate->Store

Sources

The Unseen Architect: A Technical Guide to the Fundamental Characteristics of PEG3 Linkers in Advanced Bioconjugates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of sophisticated biotherapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker moiety is often an unsung hero, subtly dictating the efficacy, safety, and pharmacokinetic profile of the entire construct. Among the diverse array of available linkers, the tri-ethylene glycol (PEG3) linker has emerged as a workhorse, prized for its unique physicochemical properties. This in-depth technical guide provides a comprehensive exploration of the core characteristics of the PEG3 linker, offering researchers, scientists, and drug development professionals a foundational understanding of its structure, properties, and strategic applications. We will delve into the causality behind its selection in various bioconjugation strategies, provide detailed experimental protocols for its use, and present a comparative analysis to contextualize its advantages.

Deconstructing the PEG3 Linker: A Foundation of Favorable Properties

The PEG3 linker is a discrete polyethylene glycol derivative composed of three repeating ethylene glycol units.[1] This seemingly simple structure imparts a constellation of desirable attributes that are critical in the design of complex biomolecules.

Core Physicochemical Characteristics

The fundamental properties of the PEG3 linker are summarized below:

PropertyDescriptionImpact on Bioconjugate
Hydrophilicity The ether oxygens in the PEG backbone readily form hydrogen bonds with water molecules.[2][3]Enhances the aqueous solubility of hydrophobic payloads or large, complex molecules, mitigating aggregation and improving formulation.[3][4]
Flexibility The rotatable single bonds within the ethylene glycol units provide significant conformational flexibility.[5]Allows for optimal spatial orientation of conjugated moieties, crucial for facilitating interactions such as the formation of a stable ternary complex in PROTACs.[5]
Biocompatibility Polyethylene glycol is a well-established biocompatible and non-toxic polymer in pharmaceutical applications.[3]Reduces the potential for adverse immune responses and improves the overall safety profile of the bioconjugate.[3]
Defined Length As a discrete entity, the PEG3 linker provides a precise and consistent spacing between conjugated molecules.Enables systematic optimization of linker length to fine-tune the biological activity of the bioconjugate.
Chemical Inertness The PEG backbone is generally stable and non-reactive under physiological conditions.Ensures the integrity of the linker throughout the lifespan of the bioconjugate, preventing premature cleavage or degradation.
The Structural Advantage in Bioconjugation

The decision to employ a PEG3 linker is a strategic one, driven by the need to overcome specific challenges in drug development. For instance, many potent cytotoxic agents used in ADCs are highly hydrophobic, leading to poor solubility and a propensity for aggregation. The incorporation of a hydrophilic PEG3 linker can significantly improve the overall solubility and stability of the ADC.[6]

In the context of PROTACs, the linker's role is even more dynamic. A PROTAC's efficacy hinges on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.[7] The flexibility of the PEG3 linker allows the two binding moieties of the PROTAC to adopt an optimal orientation for this crucial protein-protein interaction.[5]

Strategic Applications of the PEG3 Linker

The versatility of the PEG3 linker has led to its widespread adoption in various bioconjugation applications, most notably in the development of ADCs and PROTACs.

Enhancing the Therapeutic Index of Antibody-Drug Conjugates (ADCs)

In ADC design, the linker connects the monoclonal antibody to the cytotoxic payload. The inclusion of a PEG3 linker can have a profound impact on the ADC's performance:

  • Improved Pharmacokinetics: By increasing the hydrophilicity of the ADC, the PEG3 linker can reduce clearance rates and extend the circulating half-life of the conjugate.[8][9]

  • Enhanced Solubility and Stability: The PEG3 linker helps to prevent the aggregation of ADCs, particularly those with a high drug-to-antibody ratio (DAR).[6]

  • Modulation of Drug Release: While not a cleavable linker itself, the PEG3 moiety can influence the accessibility of a nearby cleavable site to enzymes, thereby modulating the drug release profile.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Linker PEG3 Linker Antibody->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload Attachment Point PROTAC_Mechanism cluster_Ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (with PEG3 Linker) POI->PROTAC Ub Ubiquitin POI->Ub Tagged for Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation

Caption: Mechanism of PROTAC-mediated protein degradation facilitated by a PEG3 linker.

Experimental Protocols: A Practical Guide to PEG3 Linker Conjugation

The successful implementation of PEG3 linkers in bioconjugation relies on robust and well-defined experimental protocols. Below are detailed, step-by-step methodologies for common conjugation strategies involving PEG3 linkers.

Protocol 1: Amine-Reactive Conjugation using an NHS-Ester Functionalized PEG3 Linker

This protocol describes the conjugation of a PEG3 linker activated with an N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine residues) on a protein or antibody. [10][11] Materials:

  • Protein/antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEG3-linker

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Antibody Preparation: If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), perform a buffer exchange into an amine-free buffer like PBS at a pH of 7.2-8.5. [12]2. Linker Preparation: Allow the vial of NHS-PEG3-linker to equilibrate to room temperature before opening to prevent moisture condensation. [10]Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF. [12]3. Conjugation Reaction:

    • Calculate the required volume of the 10 mM linker stock solution to achieve the desired molar excess over the antibody. A 10- to 20-fold molar excess is a common starting point. [11] * While gently stirring the antibody solution, add the calculated volume of the linker stock solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume. [12] * Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. [12]4. Quenching: (Optional but recommended) Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature. [12]5. Purification: Remove excess, unreacted linker and quenching reagents using a desalting column or dialysis. [12]

NHS_Ester_Conjugation_Workflow Start Start Buffer_Exchange Antibody Buffer Exchange (Amine-free buffer, pH 7.2-8.5) Start->Buffer_Exchange Conjugation Conjugation Reaction (10-20x molar excess, RT for 30-60 min) Buffer_Exchange->Conjugation Prepare_Linker Prepare NHS-PEG3-Linker (10 mM in anhydrous DMSO/DMF) Prepare_Linker->Conjugation Quench Quench Reaction (e.g., 50-100 mM Tris) Conjugation->Quench Purify Purification (Desalting column/Dialysis) Quench->Purify End End Purify->End

Caption: Experimental workflow for NHS-ester PEG3 linker conjugation to an antibody.

Protocol 2: Carboxyl-Reactive Conjugation using EDC/NHS Chemistry

This protocol details the activation of a carboxyl-terminated PEG3 linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent conjugation to an amine-containing molecule. [13][14] Materials:

  • COOH-PEG3-linker

  • EDC-HCl

  • NHS or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Amine-containing target molecule

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Linker Activation:

    • Dissolve the COOH-PEG3-linker in the Activation Buffer.

    • Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS (or Sulfo-NHS for aqueous reactions) to the linker solution. [13] * Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. [15]2. Conjugation to Target Molecule:

    • Immediately add the activated linker solution to the amine-containing target molecule dissolved in the Coupling Buffer.

    • The pH of the reaction mixture should be between 7.2 and 7.5 for optimal conjugation. [14] * Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing. [15]3. Quenching: Add a quenching solution, such as hydroxylamine, to a final concentration of 10-50 mM to deactivate any unreacted NHS esters. [15]4. Purification: Purify the final conjugate using an appropriate chromatographic technique or dialysis to remove unreacted reagents and byproducts. [15]

Comparative Analysis: PEG3 Linker in Context

The selection of a linker is a critical optimization step in drug development. While the PEG3 linker offers numerous advantages, it is essential to understand its performance relative to other common linker classes.

PEG3 vs. Alkyl Chain Linkers in PROTACs
FeaturePEG3 LinkerAlkyl Chain LinkerRationale & Insights
Solubility HighLowThe hydrophilic nature of the PEG3 linker significantly enhances the aqueous solubility of PROTACs compared to hydrophobic alkyl chains. [2][4]
Cell Permeability Potentially EnhancedVariableThe gauche effect of PEG linkers may lead to folded conformations that shield polar surface area, which can improve cell permeability. [2]Alkyl linkers' permeability is highly dependent on their length and the overall lipophilicity of the PROTAC.
Metabolic Stability ModerateHighAlkyl chains are generally more metabolically stable than PEG linkers, which can be a consideration for in vivo applications. [4]
Synthetic Accessibility Readily AvailableReadily AvailableBoth PEG3 and simple alkyl linkers with various functional groups are commercially available, facilitating rapid PROTAC synthesis. [16]
Ternary Complex Formation FavorableFavorableBoth linker types can facilitate ternary complex formation, but the optimal linker is highly dependent on the specific target protein and E3 ligase pair. [7]

Conclusion

The PEG3 linker, with its inherent hydrophilicity, flexibility, and biocompatibility, represents a cornerstone of modern bioconjugation strategies. Its ability to enhance the solubility and stability of complex biomolecules, while providing the necessary spatial orientation for crucial biological interactions, has solidified its importance in the development of advanced therapeutics like ADCs and PROTACs. The detailed protocols and comparative analyses provided in this guide are intended to equip researchers with the foundational knowledge and practical insights necessary to effectively leverage the unique advantages of the PEG3 linker in their drug development endeavors. As the field of targeted therapies continues to evolve, a deep understanding of the fundamental characteristics of such critical components will undoubtedly remain paramount to success.

References

  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. MDPI. Available at: [Link].

  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. National Center for Biotechnology Information. Available at: [Link].

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. National Center for Biotechnology Information. Available at: [Link].

  • Current strategies for the design of PROTAC linkers: a critical review. National Center for Biotechnology Information. Available at: [Link].

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ScienceDirect. Available at: [Link].

Sources

An In-depth Technical Guide to the Hydrophilic Properties of 3,7-Dioxa-1,9-nonanediol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the hydrophilic properties of 3,7-Dioxa-1,9-nonanediol (CAS: 67439-82-1), a bifunctional linear molecule with significant potential in pharmaceutical sciences and polymer chemistry. This document elucidates the molecular basis of its hydrophilicity, details its known physicochemical properties, and presents authoritative, step-by-step protocols for the experimental characterization of its water solubility and octanol-water partition coefficient. By grounding theoretical principles in practical, field-proven methodologies, this guide serves as an essential resource for professionals leveraging the unique characteristics of this compound in advanced applications, such as drug formulation and the synthesis of functionalized polymers.

Introduction: Understanding Hydrophilicity in the Context of Drug Development

In the realm of pharmaceutical sciences, the control and characterization of a molecule's interaction with water are paramount. Hydrophilicity, literally "water-loving," describes the tendency of a molecule to be solvated by water.[1][2] This property is dictated by the molecule's ability to form favorable interactions with water, primarily through hydrogen bonding.[3] For a drug molecule, its hydrophilic/lipophilic balance is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. Hydrophilic excipients are frequently incorporated into formulations to enhance the dissolution and absorption of poorly soluble active pharmaceutical ingredients (APIs).[4] this compound emerges as a molecule of interest in this domain, not as a drug itself, but as a potential hydrophilic building block or excipient.

Molecular Structure and the Physicochemical Basis of Hydrophilicity

The hydrophilic nature of this compound is intrinsically linked to its molecular architecture. An examination of its structure reveals the key functional groups that govern its interaction with water.

Caption: Molecular structure of this compound.

The key features contributing to its hydrophilicity are:

  • Two Terminal Hydroxyl (-OH) Groups: These groups are potent sites for hydrogen bonding, acting as both hydrogen bond donors (via the hydrogen atom) and acceptors (via the oxygen lone pairs). This allows for strong interactions with the polar water molecules.

  • Two Internal Ether Linkages (-O-): The oxygen atoms within the carbon chain also possess lone pairs of electrons, enabling them to act as hydrogen bond acceptors. This further enhances the molecule's affinity for water.

The presence of these four polar oxygen atoms distributed along a relatively short carbon chain results in a molecule with a high affinity for aqueous environments.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. It is important to note that while a computed LogP value is available, experimental data for water solubility and LogP are not readily found in the public domain and would require experimental determination as outlined in the subsequent sections.

PropertyValueSource
Molecular Formula C₇H₁₆O₄[2][5]
Molecular Weight 164.20 g/mol [2][5]
Appearance Colorless liquid (presumed)Inferred from similar glycols
Density 1.091 g/mL at 20 °C[4]
Refractive Index n20/D 1.456[4]
Computed XLogP3 -1.1[5]
Water Solubility Expected to be high/miscibleInferred from structure and LogP

The computed XLogP3 value of -1.1 is a strong indicator of hydrophilicity.[5] The octanol-water partition coefficient (LogP) is a measure of a compound's differential solubility in a hydrophobic (octanol) and a hydrophilic (water) phase. A negative LogP value signifies that the compound preferentially partitions into the aqueous phase, confirming its hydrophilic character.[6]

Authoritative Experimental Protocols for Hydrophilicity Characterization

To ensure scientific rigor and generate reliable data for regulatory submissions or formulation development, the hydrophilic properties of a compound like this compound must be determined experimentally. The following sections detail the standard, self-validating protocols for measuring water solubility and the octanol-water partition coefficient.

Determination of Water Solubility (OECD Guideline 105)

The internationally recognized method for determining the water solubility of a chemical is the OECD Test Guideline 105. This guideline provides two primary methods: the Column Elution Method for substances with low solubility and the Flask Method for those with higher solubility. Given the anticipated high solubility of this compound, the Flask Method is the appropriate choice.

Principle: A supersaturated solution of the test substance in water is created and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined analytically, representing its water solubility at the experimental temperature.

Step-by-Step Methodology:

  • Temperature Control: The experiment is conducted in a thermostatically controlled environment, typically at 20 ± 0.5 °C.

  • Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a glass-stoppered flask.

  • Equilibration: The flask is agitated (e.g., using a magnetic stirrer or shaker bath) for a sufficient period to reach equilibrium. For a new substance, it is advisable to run preliminary tests to determine the necessary equilibration time (e.g., sampling at 24, 48, and 72 hours).

  • Phase Separation: Once equilibrium is reached, the mixture is allowed to stand at the test temperature to allow for the separation of undissolved material. Centrifugation at the same temperature may be required to facilitate this separation.

  • Sampling and Analysis: A sample of the clear, supernatant aqueous phase is carefully withdrawn. The concentration of this compound in this sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Replicates: The determination should be performed in at least triplicate to ensure the precision of the results.

cluster_0 OECD 105: Flask Method A Add excess this compound to water B Equilibrate with agitation at 20°C A->B Known volume C Phase separation (settling/centrifugation) B->C 24-72h D Sample aqueous phase C->D E Analyze concentration (HPLC/GC) D->E F Calculate water solubility E->F

Caption: Workflow for water solubility determination.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP can be determined by several methods, with the HPLC method (OECD Guideline 117) offering a high-throughput and reliable alternative to the traditional shake-flask method (OECD Guideline 107).

Principle: The HPLC method is based on the correlation between the retention time of a substance on a reversed-phase column and its LogP value. A series of reference compounds with known LogP values are used to create a calibration curve, from which the LogP of the test substance can be interpolated.

Step-by-Step Methodology:

  • System Preparation: An HPLC system equipped with a C18 reversed-phase column and a UV detector is used. The mobile phase is typically a mixture of methanol and water.

  • Reference Standards: A set of at least six structurally similar reference compounds with accurately known LogP values spanning the expected range for this compound (e.g., from -2 to +1) are selected.

  • Calibration Curve Generation:

    • Each reference standard is injected into the HPLC system, and its retention time (t_R_) is recorded.

    • The dead time (t_0_) of the system is determined using an unretained compound (e.g., sodium nitrate).

    • The capacity factor (k) for each standard is calculated using the formula: k = (t_R_ - t_0_) / t_0_.

    • A calibration curve is constructed by plotting the logarithm of the capacity factor (log k) against the known LogP values of the standards. A linear regression analysis is performed to obtain the equation of the line.

  • Sample Analysis:

    • This compound is dissolved in the mobile phase and injected into the HPLC system under the same conditions as the standards.

    • Its retention time is measured, and its capacity factor (k_sample_) is calculated.

  • LogP Calculation: The log k_sample_ is then used in the regression equation from the calibration curve to calculate the LogP of this compound.

  • Validation: The determination should be repeated on different days to ensure reproducibility.

cluster_1 OECD 117: HPLC Method for LogP A Inject reference standards with known LogP B Determine retention times (tR) and dead time (t0) A->B C Calculate log k for each standard B->C D Plot log k vs. LogP to create calibration curve C->D G Interpolate LogP from calibration curve D->G E Inject this compound F Determine its retention time and calculate log k E->F F->G

Caption: Workflow for LogP determination via HPLC.

Applications in Research and Development

The pronounced hydrophilic character of this compound makes it a valuable molecule in several advanced applications:

  • Hydrophilic Spacer: In polymer chemistry, it can be used as a hydrophilic spacer.[7] Its incorporation into polymer backbones, such as in the synthesis of specialty polyurethanes, can enhance the water solubility and flexibility of the resulting materials.

  • Functionalized Surfactants: The two terminal hydroxyl groups provide reactive sites for further chemical modification, allowing for the synthesis of functionalized surfactants. These surfactants can be designed to have a hydrophilic core with tailored hydrophobic end-groups.

  • Excipient in Drug Formulation: While not extensively documented, its properties are analogous to those of short-chain polyethylene glycols (PEGs), which are widely used as solubilizing agents and excipients in pharmaceutical formulations.[8] Its miscibility with water and ability to dissolve a range of compounds suggest its potential in this area.

Conclusion

This compound is a molecule with inherent and significant hydrophilic properties, attributable to the presence of multiple hydrogen bond-forming functional groups. While its computed LogP value strongly supports this classification, a comprehensive understanding for applications in regulated industries like pharmaceuticals necessitates rigorous experimental characterization. The established OECD guidelines for water solubility and LogP determination provide a robust framework for obtaining this critical data. For researchers and formulation scientists, this compound represents a versatile hydrophilic building block with promising applications in polymer science and as a potential excipient in drug delivery systems.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9920467, this compound. Retrieved from [Link]

  • Study.com. (n.d.). Hydrophilic Molecules | Definition, Applications & Examples. Retrieved from [Link]

  • Biology Online. (2023, May 25). Hydrophilic - Definition and Examples. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • OECD. (2006). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
  • OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
  • Vertex AI Search. (2025). Hydrophilic excipients: Significance and symbolism.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Chemistry For Everyone. (2025, July 5). What Are The Key Characteristics Of Hydrophilic Substances? Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
  • Biolin Scientific. (2021, May 25). 7 ways to measure contact angle. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Polyethylene Glycol (PEGs and PEOs). Retrieved from [Link]

Sources

The Pivotal Role of PEG3 Linkers in Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, moving beyond traditional occupancy-based inhibition to an event-driven mechanism that hijacks the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] While often perceived as a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and drug-like properties.[4][5] Among the diverse linker chemistries, those incorporating polyethylene glycol (PEG) units are prevalent. This guide provides an in-depth technical analysis of the role of PEG linkers, with a specific focus on the 3-unit PEG (PEG3) motif, in the rational design and optimization of potent protein degraders.

The PROTAC Mechanism: An Event-Driven Paradigm

Unlike traditional inhibitors that require sustained high concentrations to block a protein's active site, PROTACs act catalytically.[6] A single PROTAC molecule can orchestrate the degradation of multiple POI molecules, allowing for potent effects at substoichiometric concentrations.[1][2] The mechanism hinges on the formation of a productive ternary complex between the POI and an E3 ubiquitin ligase, an event mediated by the PROTAC.[]

The key steps are as follows:

  • Ternary Complex Formation : The PROTAC simultaneously binds to the POI and an E3 ligase (commonly Cereblon [CRBN] or von Hippel-Lindau [VHL]), forming a transient POI-PROTAC-E3 ligase complex.[1]

  • Ubiquitination : This induced proximity allows the E3 ligase to transfer ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[8]

  • Proteasomal Recognition & Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[3]

  • PROTAC Recycling : The PROTAC is then released and can engage another POI molecule, restarting the catalytic cycle.[9]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

The Linker: More Than a Spacer

The linker's composition, length, flexibility, and attachment points are critical parameters that must be empirically optimized for each POI-E3 ligase pair.[6][10] An optimal linker facilitates a productive orientation within the ternary complex, allowing for efficient ubiquitination, while also conferring favorable physicochemical properties to the overall molecule.[9][11]

Key Roles of the PROTAC Linker:

  • Dictates Ternary Complex Geometry : The linker's length and rigidity control the distance and relative orientation between the POI and E3 ligase, which is crucial for the stability and productivity of the ternary complex.[9][12]

  • Modulates Physicochemical Properties : As PROTACs are often large molecules that violate traditional "rule-of-five" guidelines, the linker's properties heavily influence solubility, cell permeability, and metabolic stability.[13][14]

  • Influences Selectivity : Subtle changes in linker length can alter which proteins are presented effectively for ubiquitination. For instance, extending a lapatinib-based PROTAC by a single ethylene glycol unit abolished HER2 degradation while preserving EGFR degradation, thereby imparting selectivity.[6][15]

Polyethylene Glycol (PEG) Linkers: The Workhorse of PROTAC Design

PEG and alkyl chains are the most common motifs found in PROTAC linkers.[6] PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of properties that are highly advantageous for PROTAC development.

Core Advantages of PEG Linkers:

  • Enhanced Solubility : A primary challenge in PROTAC design is their frequent high molecular weight and lipophilicity, leading to poor aqueous solubility.[16] The inherent hydrophilicity of the PEG chain significantly improves the solubility of the entire molecule. The ether oxygens act as hydrogen bond acceptors, improving interaction with aqueous environments.[5][14][16]

  • Modulated Permeability : The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can impede passive diffusion, the flexible nature of PEG linkers may allow the PROTAC to adopt a folded conformation, shielding its polar surface area to facilitate cell entry—a "chameleon effect".[13][16][17] However, an optimal length must be found, as excessively long chains can negatively impact permeability.[16]

  • Conformational Flexibility : The flexibility of PEG chains allows the PROTAC to adopt various conformations, increasing the probability of achieving a stable and productive ternary complex.[9] This conformational freedom can help overcome potential steric clashes and facilitate favorable protein-protein interactions between the POI and E3 ligase.[9][16]

  • Synthetic Tractability : The modular nature of PEG linkers allows for the straightforward, systematic synthesis of PROTAC libraries with varying lengths, which is essential for the empirical optimization process.[1][18]

The PEG3 linker represents a common starting point and often an optimal choice in PROTAC design. It provides a favorable balance between increased solubility, adequate length and flexibility to span the distance between the POI and E3 ligase, and a molecular weight that does not excessively compromise cell permeability.

Impact of PEG Linkers on Degradation Efficacy: A Quantitative Look

The optimization of linker length is a critical, data-driven process. The efficacy of a PROTAC is quantified by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation).[3] The table below summarizes representative data illustrating the impact of PEG linker length on the degradation of Bruton's tyrosine kinase (BTK).

PROTAC IdentifierTarget ProteinE3 LigaseCell LinePEG Linker Length (n)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC A BTKCereblonMOLM-14225>95
PROTAC B BTKCereblonMOLM-1438>95
PROTAC C BTKCereblonMOLM-14415>95
PROTAC D BTKCereblonMOLM-14550~90
This table is a representative example compiled from principles discussed in the cited literature. Direct comparison between different studies should be made with caution due to variations in cell lines and experimental conditions.[3][19]

As the data illustrates, a PEG3 linker (PROTAC B) provided the optimal length for this specific system, resulting in the lowest DC₅₀ value. Both shorter (PEG2) and longer (PEG4, PEG5) linkers led to reduced potency, highlighting the non-linear and sensitive relationship between linker length and degradation efficiency.[20]

Experimental Section: Protocols for a Self-Validating System

A rigorous, multi-faceted experimental workflow is required to design, synthesize, and validate a novel PROTAC. The protocols described below are designed as self-validating systems, incorporating necessary controls to ensure data integrity and unambiguous interpretation.

Workflow Design 1. PROTAC Design (Warhead, Linker, E3 Ligand) Synth 2. Chemical Synthesis & Purification (LC-MS, HPLC) Design->Synth Degrade 3. Degradation Assay (Western Blot) Synth->Degrade Test Compound Ternary 4. Ternary Complex Assay (SPR, BLI, ITC) Degrade->Ternary Confirm Mechanism Lead 5. Lead Optimization Degrade->Lead Analyze DC50/Dmax Ternary->Lead Analyze Cooperativity Lead->Design Iterate

Figure 2: A typical experimental workflow for PROTAC development.
Protocol: Synthesis of a PEG3-Containing PROTAC

This protocol describes a convergent synthesis for a PROTAC targeting a protein of interest (POI) and recruiting the VHL E3 ligase, using a commercially available amine-functionalized PEG3 linker.[21]

Objective: To couple a POI ligand (with a carboxylic acid) to an amine-PEG3-VHL ligand conjugate.

Materials:

  • POI ligand with a free carboxylic acid (1.0 eq)

  • Amine-PEG3-VHL ligand conjugate (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Pre-activation: In a dry flask under an inert atmosphere (e.g., argon), dissolve the POI ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 10-15 minutes at room temperature. Causality Note: HATU is a peptide coupling reagent that activates the carboxylic acid, forming a highly reactive intermediate. DIPEA is a non-nucleophilic base used to scavenge the HCl produced and maintain a basic pH for the reaction to proceed.[21]

  • Coupling: Add a solution of the Amine-PEG3-VHL ligand conjugate (1.1 eq) in anhydrous DMF to the pre-activated mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction must be monitored by LC-MS to confirm the consumption of starting materials and the formation of the desired product mass. This step is critical for a self-validating synthesis.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and HATU byproducts) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the final, high-purity PROTAC. Characterization by ¹H NMR and HRMS is required to confirm structure and purity.

Protocol: Western Blot for Quantifying Protein Degradation

This is the gold-standard cellular assay to measure a PROTAC's ability to degrade its target protein.[8][12]

Objective: To determine the DC₅₀ and Dₘₐₓ of a synthesized PROTAC.

Procedure:

  • Cell Culture & Seeding: Seed cells (e.g., a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is constant across all wells (typically ≤ 0.1%).

  • Essential Controls (Self-Validation):

    • Vehicle Control: Treat cells with DMSO only.

    • Negative Control: Treat cells with an epimerized or inactive version of the PROTAC that cannot bind the POI or E3 ligase. This confirms degradation is dependent on ternary complex formation.[22]

    • Proteasome Inhibitor Control: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of protein levels confirms the degradation is proteasome-dependent.[19]

  • Incubation: Incubate the cells with the PROTAC and controls for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis & Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors. Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE & Western Blot:

    • Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the POI and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C. Causality Note: The loading control is non-negotiable; it ensures that any observed decrease in POI signal is due to degradation and not pipetting errors.[8]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize protein bands using an ECL substrate and quantify band intensity using densitometry software.

  • Data Analysis: Normalize the POI band intensity to the loading control. Plot the normalized POI levels against the log of PROTAC concentration and fit a dose-response curve to calculate the DC₅₀ and Dₘₐₓ.

Protocol: Biophysical Assays for Ternary Complex Characterization

Validating the formation of a stable ternary complex is paramount for the rational design of PROTACs.[23] Various biophysical techniques can provide quantitative data on the thermodynamics and kinetics of this interaction.

AssayPrincipleKey OutputsStrengthsLimitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor chip.Kᴅ (affinity), kₒₙ/kₒբբ (kinetics), Cooperativity (α)Real-time, label-free, provides kinetic data.Requires protein immobilization, can have mass transport limitations.
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip.Kᴅ, kₒₙ/kₒբբ, Cooperativity (α)Higher throughput than SPR, lower sample consumption.Lower sensitivity than SPR, may not detect very weak binary interactions.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular binding.Kᴅ, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)Gold standard for thermodynamics, label-free, solution-based.Low throughput, requires large amounts of pure protein and compound.
This table is a summary of information from authoritative sources.[23][24]

General Workflow for SPR-based Ternary Complex Analysis:

  • Immobilization: Immobilize one protein (e.g., biotinylated E3 ligase) onto a streptavidin-coated sensor chip.

  • Binary Interaction 1: Inject the PROTAC over the E3 ligase surface to measure the Kᴅ of the PROTAC-E3 ligase interaction.

  • Binary Interaction 2: Inject the POI over a high-density PROTAC-saturated E3 ligase surface. The lack of significant binding confirms the POI does not bind the E3 ligase directly.

  • Ternary Complex Formation: Co-inject the POI and PROTAC over the E3 ligase surface. An enhanced binding response compared to the sum of binary interactions indicates the formation of a ternary complex.

  • Cooperativity (α) Calculation: The stability of the ternary complex relative to the individual binary interactions is defined as cooperativity (α). A value of α > 1 indicates positive cooperativity, where the binding of one partner enhances the binding of the other, which is a highly desirable feature for a potent PROTAC.[][25]

Conclusion and Future Directions

The linker is a pivotal component in PROTAC design, and PEG motifs, particularly PEG3, offer a powerful and versatile tool for modulating the critical properties of these innovative therapeutics.[1] The hydrophilicity, flexibility, and synthetic accessibility of PEG linkers allow for the fine-tuning of solubility, permeability, and the geometry of the ternary complex.[16][26] The "trial-and-error" approach to linker design is progressively being supplanted by more rational, data-driven strategies that leverage biophysical validation and structural biology.[6] By systematically applying the robust, self-validating protocols outlined in this guide, researchers can accelerate the design and optimization of potent and selective protein degraders, unlocking the full therapeutic potential of targeted protein degradation.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy. [Link]

  • PEG Linkers for PROTAC Synthesis. (2022). Biopharma PEG. [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2022). ACS Publications. [Link]

  • Shageeva, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Targeted Anti-tumor Therapy. [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker. (2022). Biopharma PEG. [Link]

  • Shageeva, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Mares, A., et al. (2017). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation. Journal of Medicinal Chemistry. [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). JoVE. [Link]

  • Proximity Biosensor Assay for PROTAC Ternary Complex Analysis. (2024). ResearchGate. [Link]

  • Bond, M. J., et al. (2020). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. [Link]

  • Mares, A., et al. (2017). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation. Journal of Medicinal Chemistry. [Link]

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2024). MDPI. [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm. [Link]

  • PEG Linkers & Their Applications. (2022). Biopharma PEG. [Link]

  • Smith, B. E., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. STAR Protocols. [Link]

  • PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. (2025). International Journal of Current Research and Review. [Link]

  • Key Considerations in Targeted Protein Degradation Drug Discovery and Development. (2021). Frontiers in Cell and Developmental Biology. [Link]

  • PROTACs with linkers optimised to improve physical properties. (2020). ResearchGate. [Link]

Sources

The Versatility of 3,7-Dioxa-1,9-nonanediol in Modern Proteomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Short-Chain PEG Linker

In the dynamic landscape of proteomics research, the pursuit of novel tools to dissect the intricate web of protein interactions and functions is relentless. Among the arsenal of chemical probes and modifiers, polyethylene glycol (PEG) linkers have carved out a significant niche due to their unique physicochemical properties. This guide focuses on a specific, monodisperse short-chain PEG linker, 3,7-Dioxa-1,9-nonanediol , also known as PEG-3. With a precise chain length, this hydrophilic and biocompatible molecule offers a level of uniformity that is critical for reproducible and high-resolution proteomics studies.

This technical guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the core applications of this compound in proteomics. We will delve into its use as a versatile building block for synthesizing custom cross-linking reagents, its role in the architecture of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation, and its application in the formation of hydrogels for advanced cell culture-based proteomics. By moving beyond a simple listing of facts, this guide will explain the "why" behind the "how," offering field-proven insights into the experimental design and execution.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in proteomics.

PropertyValueSource
Molecular Formula C₇H₁₆O₄[1][2]
Molecular Weight 164.20 g/mol [1][2]
CAS Number 67439-82-1[1][2]
Appearance Colorless Liquid
Density 1.091 g/mL at 20 °C
Refractive Index n20/D 1.456
Solubility Soluble in water and common organic solventsGeneral PEG property
Synonyms PEG-3, 1,9-Dihydroxy-3,7-dioxanonane, 2,2′-(Trimethylenedioxy)diethanol[1][2]

The hydrophilic nature of this compound, conferred by its ether linkages, is a key attribute. This property enhances the solubility of resulting bioconjugates, which is particularly advantageous when working with hydrophobic peptides or proteins that are prone to aggregation. Its defined molecular weight as a monodisperse compound ensures homogeneity in synthesized probes and cross-linkers, leading to simpler and more interpretable mass spectrometry data.

Core Applications in Proteomics Research

The utility of this compound in proteomics stems from its diol functionality, which allows for the synthesis of various derivatives with reactive end groups. These derivatives can then be used to covalently link biomolecules.

Building Block for Custom Chemical Cross-linkers

Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for elucidating protein-protein interactions and mapping the three-dimensional structure of protein complexes. This compound serves as an ideal scaffold for creating custom cross-linkers with a defined spacer length.

Causality Behind Experimental Choices: The choice of a short, hydrophilic linker like PEG-3 is deliberate. Its flexibility allows for the capture of dynamic protein interactions, while its hydrophilicity can improve the accessibility of the cross-linker to protein surfaces and enhance the solubility of the resulting cross-linked peptides, aiding in their subsequent analysis.

Experimental Protocol: Synthesis of a Homobifunctional NHS Ester Cross-linker from this compound

This protocol describes a representative two-step synthesis to convert the terminal hydroxyl groups of this compound into amine-reactive N-hydroxysuccinimide (NHS) esters.

Step 1: Tosylation of this compound

This initial step activates the terminal hydroxyl groups for subsequent nucleophilic substitution.

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.5 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ditosylated product by column chromatography on silica gel.

Step 2: Conversion to a Dicarboxylic Acid and NHS Ester Formation

  • The ditosylated intermediate is then converted to a dicarboxylic acid via reaction with a suitable nucleophile (e.g., the sodium salt of malonic ester followed by hydrolysis and decarboxylation).

  • Dissolve the resulting dicarboxylic acid derivative of this compound (1 equivalent) and N-hydroxysuccinimide (2.2 equivalents) in anhydrous dimethylformamide (DMF).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) or another suitable carbodiimide coupling agent (2.2 equivalents) to the solution at 0 °C.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the formation of the bis-NHS ester by TLC or LC-MS.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Precipitate the product by adding cold diethyl ether and collect the solid.

  • The purified this compound-bis-NHS ester can be stored under desiccated conditions for use in protein cross-linking experiments.

G

Mass Spectrometry Analysis of Cross-linked Peptides:

Peptides cross-linked with a PEG-3 derivative will exhibit a characteristic mass shift in the mass spectrum. During MS/MS analysis, the fragmentation pattern can be complex. In addition to the expected b- and y-ions from the peptide backbones, fragmentation can also occur within the linker itself or at the peptide-linker bond, providing valuable information for identifying the cross-linked peptides.[3][4] Specialized software is often required to confidently identify these cross-linked species from the complex MS/MS data.

A Flexible Spacer in PROTACs for Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them.

Causality Behind Experimental Choices: The linker is a critical component of a PROTAC, and its length, flexibility, and hydrophilicity can significantly impact the efficacy of the resulting molecule. Short, hydrophilic PEG linkers like PEG-3 are often employed to improve the solubility and cell permeability of the PROTAC, as well as to provide the optimal spatial orientation for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocol: Synthesis of a PROTAC using a PEG-3 Linker

This protocol outlines a general strategy for incorporating a PEG-3 linker into a PROTAC. This typically involves a multi-step synthesis where the PEG-3 diol is first functionalized to have orthogonal reactive groups at each end.

Step 1: Monofunctionalization of this compound

  • Protect one of the hydroxyl groups of this compound using a suitable protecting group (e.g., tert-butyldimethylsilyl ether).

  • Activate the remaining free hydroxyl group (e.g., by tosylation).

  • Displace the tosyl group with a nucleophile that introduces the first reactive handle (e.g., sodium azide to introduce an azide group).

  • Deprotect the silyl ether to reveal the second hydroxyl group.

Step 2: Introduction of the Second Reactive Handle

  • Activate the newly deprotected hydroxyl group.

  • Introduce the second, orthogonal reactive group (e.g., convert the hydroxyl to a carboxylic acid or an amine).

Step 3: Sequential Conjugation to Ligands

  • React the monofunctionalized PEG-3 linker with the E3 ligase ligand using one of the reactive handles (e.g., via an amide bond formation).

  • Purify the linker-E3 ligase conjugate.

  • React the purified conjugate with the target protein ligand using the second, orthogonal reactive handle (e.g., via a click chemistry reaction between an azide and an alkyne).

  • Purify the final PROTAC molecule by reverse-phase HPLC.

G

Component of Hydrogels for 3D Cell Culture in Proteomics

Three-dimensional (3D) cell culture systems are increasingly being adopted in proteomics as they better recapitulate the in vivo cellular microenvironment compared to traditional 2D cultures. Hydrogels, which are water-swollen polymer networks, are a popular choice for creating these 3D scaffolds. This compound can be functionalized with polymerizable groups, such as acrylates, to form hydrogels.

Causality Behind Experimental Choices: PEG-based hydrogels are widely used for cell encapsulation due to their biocompatibility and tunable mechanical properties. The use of a short, defined-length cross-linker like this compound diacrylate allows for the formation of hydrogels with a more uniform network structure, which can be important for reproducible cell-based assays.

Experimental Protocol: Preparation of a PEG-3 Diacrylate Hydrogel for Cell Encapsulation

This protocol describes the formation of a hydrogel by photopolymerization of this compound diacrylate.

Step 1: Synthesis of this compound Diacrylate

  • Dissolve this compound (1 equivalent) and triethylamine (2.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add acryloyl chloride (2.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the this compound diacrylate by column chromatography.

Step 2: Hydrogel Formation and Cell Encapsulation

  • Prepare a sterile precursor solution containing the desired concentration of this compound diacrylate and a photoinitiator (e.g., Irgacure 2959) in a biocompatible buffer (e.g., PBS).

  • Resuspend the cells to be encapsulated in the precursor solution.

  • Pipette the cell-containing precursor solution into a mold or as droplets on a hydrophobic surface.

  • Expose the solution to UV light of the appropriate wavelength and intensity for a specified duration to initiate polymerization.

  • The resulting hydrogel will encapsulate the cells in a 3D environment.

  • The encapsulated cells can then be cultured and subsequently harvested for proteomics analysis.

G

Conclusion and Future Perspectives

This compound, a simple yet elegant molecule, offers a wealth of opportunities for innovation in proteomics research. Its well-defined structure, hydrophilicity, and chemical tractability make it an invaluable tool for the design and synthesis of custom reagents for studying the proteome. As proteomics continues to move towards more quantitative and in-cell analyses, the demand for well-defined and biocompatible chemical tools will only increase. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the potential of this compound in their own investigations, paving the way for new discoveries in protein function and interaction.

References

  • Schilling, B., Row, R. H., Gibson, B. W., & Guo, X. (2004). MS2 and MS3 fragmentation of cross-linked peptides. A new approach to the identification of the cross-linking site. Journal of the American Society for Mass Spectrometry, 15(10), 1450–1459. [Link]

  • Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). Cross-linking and mass spectrometry: an integrated technology to understand the structure and function of proteins and their assemblies. Chimia, 68(11), 788–792. [Link]

  • Park, C.-M. (2006). Concise synthesis of 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane. The Journal of Organic Chemistry, 71(1), 413–415. [Link]

  • Lu, X., Gough, P. C., DeFelippis, M. R., & Huang, L. (2010). Elucidation of PEGylation Site with a Combined Approach of In-Source Fragmentation and CID MS/MS. Analytical Chemistry, 82(13), 5569–5575. [Link]

  • Chalkley, R. J., & Burlingame, A. L. (2013). Cross-linking and mass spectrometry methodologies to facilitate structural biology: finding a path through the maze. Current opinion in chemical biology, 17(5), 796–802. [Link]

  • PubMed. (2006). Concise synthesis of 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane. Retrieved from [Link]

  • Hutanu, D., & Darie, C. C. (2014). Trends in characterization of PEGylated proteins by mass spectrometry. Modern Chemistry & Applications, 2(2), 1-7. [Link]

  • Bio-protocol. (2013). Is there an optimal composition and length for protein linkers in FRET?. Retrieved from [Link]

  • ResearchGate. (n.d.). (a)Sequential synthesis of 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane through.... Retrieved from [Link]

  • ResearchGate. (n.d.). (a) FRET intensity I of the flexible linker model as a function of.... Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Schriemer, D. C., & Barry, G. H. (2025). Click-linking: a cell-compatible protein crosslinking method based on click chemistry. bioRxiv. [Link]

  • Sanyal, S., Coker, D. F., & MacKernan, D. (2018). Unimolecular FRET Sensors: Simple Linker Designs and Properties. arXiv preprint arXiv:1811.12305. [Link]

  • Wieczorek, M., Ur-Rehman, T., & Glembockyte, V. (2019). Cleavable Linker Incorporation into a Synthetic Dye-Nanobody-Fluorescent Protein Assembly: FRET, FLIM and STED Microscopy. Chembiochem, 20(15), 1956–1961. [Link]

  • van Rosmalen, M., Krom, M., & Merkx, M. (2017). Tuning the flexibility of Glycine-Serine linkers to allow rational design of multidomain proteins. Biochemistry, 56(50), 6565–6574. [Link]

  • Scientific Laboratory Supplies. (n.d.). This compound, >=98. Retrieved from [Link]

  • ResearchGate. (2024). Cell fixation improves performance of in situ crosslinking mass spectrometry while preserving cellular ultrastructure. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing cyclic diamines.
  • Myers, A. G., & Mandal, D. (2006). A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol. Harvard DASH. [Link]

  • DeepDyve. (n.d.). Molecular & Cellular Proteomics. Retrieved from [Link]

  • DeepDyve. (n.d.). Molecular & Cellular Proteomics. Retrieved from [Link]

  • Google Patents. (n.d.). Crosslinked polymers made from 1,3,7-octatriene and like conjugated polyenes.
  • DeepDyve. (n.d.). Molecular & Cellular Proteomics. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Physicochemical Properties of Short PEG Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyethylene glycol (PEG) linkers have become indispensable tools in modern drug development, acting as more than just inert spacers. They are critical design elements that profoundly influence the stability, solubility, and pharmacokinetic profiles of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This guide provides an in-depth exploration of the core physicochemical properties of short-chain PEG linkers, typically those with 2 to 12 ethylene oxide units. By understanding the causality behind their function, researchers can rationally design and synthesize superior bioconjugates with enhanced therapeutic indices. We will delve into their synthesis, characterization, and the direct impact of their properties on conjugate performance, supported by field-proven protocols and quantitative data.

The Fundamental Chemistry and Physicochemical Impact of Short PEG Linkers

Short-chain PEG linkers are monodisperse, hydrophilic polymers composed of repeating ethylene oxide units.[3] Their power lies in a unique combination of properties that can be fine-tuned by simply varying the chain length.[3]

Solubility and Hydrophilicity: The Hydration Shell Effect

A primary advantage of PEG linkers is their exceptional water solubility, which they confer to conjugated molecules.[] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a dynamic hydration shell.[3] This shell effectively masks the hydrophobicity of a conjugated payload, preventing aggregation and improving overall solubility in aqueous media—a critical factor for formulation, stability, and administration.[1] This hydrophilicity is crucial for solubilizing hydrophobic drugs and biomolecules.[3]

The impact of PEG chain length on these properties is significant. As the number of ethylene glycol units increases, the overall hydrophilicity generally increases.[3] Short-chain PEGs are also highly soluble in a range of organic solvents like DMSO and DMF, which are commonly used in conjugation reactions.[5]

Table 1: Key Physicochemical Properties of Monodisperse Short PEG Linkers

PEG Linker No. of Units (n) Molecular Weight ( g/mol ) Spacer Arm Length (Å) Estimated LogP
PEG2 2 148.16 8.6 -0.5
PEG4 4 236.26 15.4 -1.1
PEG6 6 324.37 22.2 -1.7
PEG8 8 412.48 29.0 -2.3

| PEG12 | 12 | 588.69 | 42.6 | -3.5 |

Note: Data is compiled from various sources for comparative overview. Exact values can vary with end-group modifications.[3] A lower LogP value indicates higher hydrophilicity.

Biocompatibility and Reduced Immunogenicity

PEG is well-established as a biocompatible and non-immunogenic polymer.[6] The flexible PEG chain creates a steric shield around the bioconjugate, which can mask epitopes on a protein surface, thereby reducing recognition by the immune system.[7][8] This "stealth" effect is a cornerstone of PEGylation technology, leading to longer circulation times and reduced potential for adverse immune responses.[9]

Flexibility and Steric Hindrance

The ethylene oxide backbone is highly flexible, allowing the PEG linker to act as a versatile spacer. This flexibility is not a trivial property; it is crucial for enabling a conjugated payload to reach its target without being sterically hindered by the parent molecule (e.g., an antibody).[1] In applications like PROTACs, the linker length must be optimized to facilitate the formation of a stable ternary complex between the target protein and an E3 ligase; a linker that is too short or too long can prevent productive complex formation.[2]

Synthesis and Functionalization: Building the Bridge

The utility of PEG linkers stems from their availability as heterobifunctional molecules, meaning they possess two different reactive groups at their termini.[5][10] This allows for the specific, sequential conjugation of two different molecules, such as an antibody and a drug payload.[11]

The synthesis often involves a desymmetrization strategy where one hydroxyl group of a discrete oligo(ethylene glycol) is converted to a desired functionality (e.g., an azide or alkyne for "click chemistry"), while the other hydroxyl is activated for reaction with a biomolecule (e.g., as an NHS ester).[11]

Common Heterobifunctional PEG Chemistries:

  • NHS Ester / Maleimide: One of the most common pairings. The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines (like the side chain of lysine) at pH 7-9 to form a stable amide bond.[12] The maleimide group reacts specifically with sulfhydryl (thiol) groups (from cysteine residues) at pH 6.5-7.5 to form a stable thioether bond.[3][12]

  • Azide / Alkyne: These groups are used in copper-catalyzed or strain-promoted "click chemistry" for highly efficient and bioorthogonal ligations.[13]

  • Amine / Carboxylic Acid: Allows for standard peptide coupling reactions.

The choice of functional groups is dictated by the available reactive handles on the molecules to be conjugated and the desired stability of the final linkage.[5]

Characterization of PEGylated Molecules: A Self-Validating System

Thorough characterization is essential to ensure the quality, consistency, and performance of a PEGylated bioconjugate. A combination of analytical techniques is necessary for a complete picture.[14]

Workflow for Characterization of a PEGylated Antibody

The following diagram illustrates a typical workflow for the analytical characterization of a PEGylated antibody, ensuring a self-validating process from reaction to final product analysis.

G cluster_0 Conjugation & Purification cluster_1 Primary Characterization cluster_2 Functional Validation Reaction PEGylation Reaction (Antibody + PEG-NHS) Quench Quench Reaction (e.g., Tris buffer) Reaction->Quench Purification Purification (SEC or Dialysis) Quench->Purification SEC_HPLC SEC-HPLC: - Aggregation - Purity Purification->SEC_HPLC RP_HPLC RP-HPLC / HIC: - Drug-to-Antibody Ratio (DAR) - Heterogeneity Purification->RP_HPLC MS Mass Spectrometry (MS): - Confirm Mass - Degree of PEGylation Purification->MS ELISA Binding Assay (ELISA): - Target Affinity SEC_HPLC->ELISA Cell_Assay In Vitro Cytotoxicity: - Potency (IC50) RP_HPLC->Cell_Assay

Caption: A typical experimental workflow for the synthesis and characterization of a PEGylated antibody.

Key Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC): Size-Exclusion (SEC-HPLC) is used to separate the PEGylated conjugate from unreacted protein and to assess for aggregation.[14][15] Reversed-Phase (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC) can be used to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the product.[14]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS provides the most accurate measurement of the conjugate's molecular weight, confirming the covalent attachment of the PEG linker and payload and determining the degree of PEGylation.[10][14]

  • Charged Aerosol Detection (CAD): Since PEG linkers lack a strong UV chromophore, HPLC with CAD can be used to quantify residual, unreacted PEGylation reagents.[15][16]

Application Spotlight: PEG Linkers in Antibody-Drug Conjugates (ADCs)

In ADC design, the linker is a critical component that connects the targeting antibody to the potent cytotoxic payload.[][8] Short PEG linkers have become integral to modern ADC design for several reasons.

  • Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads are highly hydrophobic. Conjugating them to an antibody can induce aggregation, compromising the therapeutic.[1] A short PEG linker (e.g., PEG4 or PEG8) imparts hydrophilicity, mitigating this issue and improving the ADC's overall developability.[7]

  • Improved Pharmacokinetics (PK): The hydrophilic nature of the PEG linker can help extend the circulation half-life of the ADC by creating a hydration shell that reduces renal clearance.[1][9]

  • Tunable Drug Release: PEG linkers can be incorporated into both cleavable and non-cleavable linker designs, allowing for controlled release of the payload within the target cancer cell.[][8]

Caption: PEG linkers improve ADC solubility by shielding the hydrophobic payload.

Detailed Experimental Protocol: NHS-Ester Mediated PEGylation of a Monoclonal Antibody

This protocol describes a self-validating system for the conjugation of an amine-reactive PEG-NHS ester to a monoclonal antibody (mAb).

5.1. Principle of Reaction

The N-hydroxysuccinimide (NHS) ester reacts with primary amines on the surface of the antibody, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group.[13] The reaction occurs at a slightly basic pH (7.2-8.5) and results in the formation of a stable, covalent amide bond.[13][]

5.2. Materials & Equipment

  • Reagents:

    • Monoclonal Antibody (mAb) of interest (e.g., at 5-10 mg/mL)

    • Amine-reactive PEG Linker (e.g., Mal-PEG8-NHS Ester)

    • Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.4.[18] Crucially, avoid buffers containing primary amines like Tris or glycine. [18][19]

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[13]

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[13]

    • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes.[19]

  • Equipment:

    • Microcentrifuge tubes

    • Calibrated pipettes

    • Spectrophotometer (for A280 protein concentration)

    • HPLC system with SEC column

    • pH meter

5.3. Step-by-Step Conjugation Procedure

  • Preparation of Antibody:

    • Ensure the mAb is in an amine-free buffer. If it is in a buffer like Tris, perform a buffer exchange into the Reaction Buffer (PBS, pH 7.4) using a desalting column or dialysis.[13][18]

    • Determine the precise concentration of the mAb using its extinction coefficient at 280 nm.

  • Preparation of PEG-NHS Ester Solution:

    • The PEG-NHS ester reagent is moisture-sensitive.[12][18] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[18]

    • Immediately before use, prepare a 10 mM stock solution of the PEG-NHS ester in anhydrous DMSO.[13][19] Do not store this solution, as the NHS ester readily hydrolyzes.[18]

  • Conjugation Reaction:

    • The molar ratio of PEG reagent to antibody will determine the final degree of labeling.[19] For a typical IgG (150 kDa), a 20-fold molar excess of the PEG linker often results in 4-6 PEGs per antibody.[19]

    • Calculation Example: For 1 mg of IgG (150,000 g/mol ) in 200 µL PBS:

      • Moles of IgG = (0.001 g) / (150,000 g/mol ) = 6.67 nmol

      • Moles of PEG needed (20x excess) = 20 * 6.67 nmol = 133.4 nmol

      • Volume of 10 mM PEG solution = (133.4 nmol) / (10,000,000 nmol/L) = 13.34 µL

    • Add the calculated volume of the 10 mM PEG-NHS ester solution to the antibody solution while gently vortexing. The final concentration of DMSO should not exceed 10% of the total reaction volume.[12][18]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[13][19]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris).[13] The primary amines in Tris will react with and consume any excess PEG-NHS ester.[13]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted PEG linker and quenching buffer salts by passing the reaction mixture through a desalting column equilibrated with your desired final storage buffer (e.g., PBS, pH 7.4).[19] Alternatively, perform dialysis against the storage buffer.

  • Characterization and Validation (QC):

    • Concentration: Determine the final concentration of the purified PEGylated antibody via A280.

    • Purity & Aggregation: Analyze the purified conjugate by SEC-HPLC. A successful conjugation will show a single major peak corresponding to the monomeric conjugate, shifted to an earlier retention time compared to the unconjugated antibody, with minimal aggregation (high molecular weight species).[10]

    • Confirmation: For definitive characterization, analyze the conjugate by Mass Spectrometry to confirm the mass increase corresponding to the attached PEG linkers.[10][20]

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Short-Chain PEG Linkers.
  • Benchchem. (n.d.). A Technical Guide to Short-Chain Polyethylene Glycol (PEG) Linkers in Bioconjugation and Drug Development.
  • Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
  • Benchchem. (n.d.). Application Notes and Protocols for Protein Conjugation with Propargyl-PEG4-NHS Ester.
  • Frontiers in Pharmacology. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins.
  • Thermo Fisher Scientific. (2012). Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals.
  • AxisPharm. (2024). Protocol for PEG NHS Reagents.
  • Novatia & Quanta BioDesign. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
  • BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.
  • BroadPharm. (2022). Protocol for PEG NHS Ester.
  • PubMed. (2012). Analytical measurement of PEGylated molecules.
  • BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
  • MDPI. (n.d.). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates.
  • National Institutes of Health (NIH). (n.d.). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery.
  • BroadPharm. (n.d.). Instructions for the use of Mal-(PEG)n-NHS Ester.
  • Benchchem. (n.d.). The Role of PEG Linkers in Advancing Antibody-Drug Conjugate Development: A Technical Guide.
  • Benchchem. (n.d.). The Long and Short of It: A Comparative Guide to Amino-PEG27-amine and Shorter PEG Linkers in Bioconjugation.
  • ADC Review. (2018). PEGs and Antibody-drug Conjugates a Versatile Approach.
  • National Institutes of Health (NIH). (2016). How PEGylation Influences Protein Conformational Stability.
  • Biopharma PEG. (n.d.). ADC Linkers.
  • ResearchGate. (n.d.). Stabilizing effects of small PEGs as a function of concentration at....
  • Biopharma PEG. (2022). PEG Linkers & Their Applications.
  • PubMed. (n.d.). Effect of polyethylene glycol (PEG) chain organization on the physicochemical properties of poly(D, L-lactide) (PLA) based nanoparticles.
  • Benchchem. (n.d.). Short vs. Long PEG Linkers in Protein Degradation: A Performance Analysis.
  • Creative PEGWorks. (n.d.). How to Choose the Right PEG Linker for Your Research and Applications.
  • Carolina Digital Repository. (2021). Polyethylene Glycol Size and Protein-Complex Stability.
  • Benchchem. (n.d.). A Technical Guide to Heterobifunctional PEG Linkers in Bioconjugation.
  • Royal Society of Chemistry. (n.d.). Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms.
  • PubMed. (n.d.). Synthesis of short polyoxyethylene-based heterobifunctional cross-linking reagents. Application to the coupling of peptides to liposomes.
  • JenKem Technology. (2025). heterobifunctional pegs.

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of 3,7-Dioxa-1,9-nonanediol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides detailed experimental protocols for the incorporation of 3,7-Dioxa-1,9-nonanediol, a hydrophilic diether diol, into polymeric structures. This document is designed to provide researchers, chemists, and material scientists with the foundational knowledge and practical steps required to leverage this versatile building block in areas such as drug delivery, specialty polymers, and biomaterials. We will explore its application in the synthesis of both polyesters and polyurethanes, offering a comprehensive look at the reaction mechanisms, experimental setups, and characterization techniques.

Introduction: The Strategic Value of this compound

This compound (CAS: 67439-82-1) is a linear diol characterized by two ether linkages within its seven-carbon backbone, flanked by terminal primary hydroxyl groups.[1][2][3] Its structure, HO-CH₂-CH₂-O-CH₂-CH₂-CH₂-O-CH₂-CH₂-OH, can be conceptualized as a short-chain analog of polyethylene glycol (PEG). This unique molecular architecture imparts a desirable balance of hydrophilicity and chemical reactivity, making it a valuable monomer for modifying the properties of polymers.

The incorporation of such ether-containing diols is a well-established strategy in polymer chemistry to enhance properties like:

  • Flexibility: The ether linkages introduce rotational freedom into the polymer backbone, lowering the glass transition temperature and increasing flexibility.

  • Hydrophilicity and Solubility: The oxygen atoms in the ether linkages can form hydrogen bonds with water, increasing the hydrophilicity of the resulting material. This is a critical attribute in biomedical applications for improving drug solubility and biocompatibility.[4][5]

  • Biocompatibility: PEG and similar polyether structures are known for their ability to reduce protein adsorption and immunogenicity, a phenomenon often referred to as the "stealth" effect in drug delivery systems.[4][5][6]

This guide will present two robust protocols for the incorporation of this compound:

  • Polyester Synthesis via acid-catalyzed esterification with a dicarboxylic acid.

  • Polyurethane Synthesis via polyaddition reaction with a diisocyanate.

Chemical and Physical Properties

A thorough understanding of the reactant's properties is fundamental to successful synthesis.

PropertyValueSource
CAS Number 67439-82-1[1][2]
Molecular Formula C₇H₁₆O₄[1][2][3]
Molecular Weight 164.20 g/mol [1][2][7]
Appearance Liquid (at 20 °C)[7][8]
Density 1.091 g/mL at 20 °C[7][8]
Refractive Index n20/D 1.456[7][8]
Synonyms 1,9-Dihydroxy-3,7-dioxanonane; 2,2′-(Trimethylenedioxy)diethanol[1][3]

Safety and Handling

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS).

  • Hazard Identification: this compound is classified as causing serious eye damage (H318).[1][2]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[1]

  • Handling: Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation or work within a fume hood.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

Protocol 1: Synthesis of a this compound-based Polyester

This protocol details the synthesis of a polyester through the polycondensation of this compound with a dicarboxylic acid, using adipic acid as a representative example. The reaction is driven to completion by the removal of the water byproduct under elevated temperatures.

Causality of Experimental Design:

The Fischer esterification is a reversible reaction.[8][9] To drive the equilibrium towards the formation of the polyester, we employ two key strategies based on Le Chatelier's Principle:

  • Catalysis: An acid catalyst, such as p-toluenesulfonic acid (p-TSA), is used to protonate the carbonyl oxygen of the dicarboxylic acid, making it more electrophilic and accelerating the rate of nucleophilic attack by the diol's hydroxyl groups.[9]

  • Water Removal: The reaction is conducted at a temperature above the boiling point of water (160 °C) to facilitate the removal of water as it is formed, thus preventing the reverse hydrolysis reaction.[1]

Reaction Scheme:

Polyester_Synthesis Diol HO-(CH₂)₂-O-(CH₂)₃-O-(CH₂)₂-OH This compound inv1 Diol->inv1 AdipicAcid HOOC-(CH₂)₄-COOH Adipic Acid inv3 AdipicAcid->inv3 Polyester -[O-(CH₂)₂-O-(CH₂)₃-O-(CH₂)₂-O-C(O)-(CH₂)₄-C(O)]n- Polyester Water H₂O Polyester->Water plus2 + plus1 + inv2 plus1->inv2 reaction_arrow p-TSA, 160 °C (-H₂O) reaction_arrow->Polyester inv1->plus1 inv2->AdipicAcid inv3->reaction_arrow

Caption: Polyester synthesis via polycondensation.

Materials and Equipment:
  • Reagents:

    • This compound (≥98%)

    • Adipic acid (≥99%)

    • p-Toluenesulfonic acid monohydrate (p-TSA) (≥98.5%)

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer

    • Heating mantle with temperature controller

    • Distillation head with condenser and receiving flask

    • Nitrogen gas inlet

    • Standard glassware

Step-by-Step Protocol:
  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet, and distillation head. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add this compound (1.0 mol equivalent, e.g., 16.42 g) and adipic acid (1.0 mol equivalent, e.g., 14.61 g).

  • Catalyst Addition: Add the p-TSA catalyst (approx. 0.1-0.2% by weight of the total reactants, e.g., 0.03-0.06 g).[1]

  • Inert Atmosphere: Begin a slow purge of nitrogen gas through the flask to maintain an inert atmosphere, preventing oxidative side reactions.

  • Heating and Reaction:

    • Begin stirring the mixture.

    • Slowly heat the reactor to 160 °C.[1] The reactants will melt and form a homogenous solution.

    • Maintain the reaction at 160 °C. Water will begin to distill from the reaction mixture and collect in the receiving flask.

    • Continue the reaction for 4-6 hours, or until water evolution ceases.[1] The viscosity of the mixture will noticeably increase as the polymer chains grow.

  • Reaction Termination and Isolation:

    • Turn off the heating and allow the reactor to cool to room temperature under the nitrogen blanket.

    • The resulting polyester will be a viscous liquid or a waxy solid. It can be used as is or dissolved in a suitable solvent (e.g., tetrahydrofuran, chloroform) for further characterization.

Protocol 2: Synthesis of a this compound-based Polyurethane

This protocol describes the synthesis of a polyurethane prepolymer by reacting this compound with a molar excess of a diisocyanate, specifically isophorone diisocyanate (IPDI).

Causality of Experimental Design:

Polyurethane synthesis is a polyaddition reaction between a diol and a diisocyanate.[4][10]

  • Stoichiometry: A 2:1 molar ratio of diisocyanate to diol is used to ensure that the resulting prepolymer is terminated with reactive isocyanate (-NCO) groups. This creates a macroinitiator that can be used in a subsequent step, for example, by reacting with a chain extender.

  • Catalysis: Organotin catalysts like dibutyltin dilaurate (DBTL) are highly effective at promoting the reaction between the hydroxyl and isocyanate functional groups.[11]

  • Inert and Anhydrous Conditions: Isocyanate groups are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes into an amine and carbon dioxide. The resulting amine can then react with another isocyanate to form a urea linkage, disrupting the desired polyurethane structure. Therefore, the reaction must be conducted under a dry, inert atmosphere using anhydrous solvents.

Reaction Scheme:

Polyurethane_Synthesis Diol HO-(CH₂)₂-O-(CH₂)₃-O-(CH₂)₂-OH This compound inv1 Diol->inv1 IPDI OCN-R-NCO Isophorone Diisocyanate (Excess) reaction_arrow DBTL, Anhydrous DMF ~60-80 °C IPDI->reaction_arrow Prepolymer OCN-R-NH-C(O)-[O-(CH₂)₂-O-(CH₂)₃-O-(CH₂)₂-O-C(O)-NH-R-NH-C(O)]n-O-(CH₂)₂-O-(CH₂)₃-O-(CH₂)₂-O-C(O)-NH-R-NCO NCO-Terminated Prepolymer plus1 + inv2 plus1->inv2 reaction_arrow->Prepolymer inv1->plus1 inv2->IPDI

Caption: Polyurethane prepolymer synthesis.

Materials and Equipment:
  • Reagents:

    • This compound (≥98%), dried over molecular sieves or under vacuum before use.

    • Isophorone diisocyanate (IPDI) (≥99.5%)

    • Dibutyltin dilaurate (DBTL)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Equipment:

    • Three-neck round-bottom flask equipped with a dropping funnel

    • Mechanical stirrer

    • Heating mantle with temperature controller

    • Nitrogen gas inlet and bubbler

    • Syringes and needles for reagent transfer

    • Standard glassware (oven-dried)

Step-by-Step Protocol:
  • Reactor Setup: Assemble the oven-dried three-neck flask with the mechanical stirrer, nitrogen inlet, and dropping funnel. Maintain a positive pressure of nitrogen throughout the experiment.

  • Reagent Preparation:

    • Dissolve the dried this compound (1.0 mol equivalent, e.g., 16.42 g) in anhydrous DMF in the reaction flask.

    • In a separate flask, prepare a solution of IPDI (2.0 mol equivalent, e.g., 44.46 g) in anhydrous DMF and load it into the dropping funnel.

  • Catalyst Addition: Using a syringe, add a catalytic amount of DBTL (e.g., 0.05-0.1 mol%) to the diol solution in the flask.[11]

  • Heating and Isocyanate Addition:

    • Heat the diol solution to 60-80 °C with stirring.

    • Slowly add the IPDI solution from the dropping funnel to the reaction flask over a period of 1-2 hours. Monitor the internal temperature to control any exotherm.

  • Reaction Progression:

    • After the addition is complete, maintain the reaction at 60-80 °C for an additional 2-4 hours.

    • The progress of the reaction can be monitored by FTIR spectroscopy, tracking the disappearance of the broad -OH stretch (around 3400 cm⁻¹) and the appearance of the urethane N-H stretch (around 3300 cm⁻¹) and C=O stretch (around 1700 cm⁻¹). Alternatively, the consumption of the isocyanate group can be monitored by the disappearance of the strong -NCO peak around 2270 cm⁻¹.

  • Product Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • The resulting NCO-terminated polyurethane prepolymer solution can be stored under an inert atmosphere for subsequent use (e.g., chain extension) or precipitated by pouring the solution into a non-solvent like hexane or isopropanol to isolate the polymer.

Characterization and Validation

Validation of the successful incorporation of this compound and characterization of the resulting polymer are critical. A suite of analytical techniques should be employed.

TechniquePurposeExpected Outcome
Fourier Transform Infrared Spectroscopy (FTIR) To confirm the formation of new chemical bonds and the consumption of functional groups.[11]Polyester: Appearance of a strong ester carbonyl (C=O) stretch (~1735 cm⁻¹), disappearance of the broad carboxylic acid O-H stretch. Polyurethane: Appearance of urethane N-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretches; disappearance of the diol O-H stretch and significant reduction of the isocyanate -NCO stretch (~2270 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed molecular structure of the polymer repeating unit.[12][13]Proton (¹H) and Carbon (¹³C) NMR will show characteristic shifts corresponding to the protons and carbons adjacent to the newly formed ester or urethane linkages, confirming the covalent incorporation of the this compound monomer.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[11]A successful polymerization will result in a polymer with a high molecular weight and a defined molecular weight distribution, typically with a PDI between 1.5 and 2.5 for step-growth polymerizations.
Differential Scanning Calorimetry (DSC) To measure thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm).[13]The incorporation of the flexible this compound is expected to lower the Tg of the resulting polymer compared to a more rigid analogue.
Thermogravimetric Analysis (TGA) To assess the thermal stability and decomposition profile of the polymer.Provides information on the temperature at which the polymer begins to degrade, which is a critical parameter for material processing and application.

Conclusion

The protocols outlined in this guide provide a robust framework for the successful incorporation of this compound into polyester and polyurethane structures. By carefully controlling reaction conditions and validating the final product with appropriate analytical techniques, researchers can effectively utilize this hydrophilic building block to tailor the properties of polymers for a wide range of applications, from advanced drug delivery systems to high-performance materials. The principles of catalysis, stoichiometry control, and byproduct removal are central to achieving polymers with the desired molecular weight and structural integrity.

References

  • BioPharm International. Making Site-specific PEGylation Work. [Link]

  • PubChem. This compound. [Link]

  • Controlled Radical Polymerization. Characterization of Polyether and Polyester Polyurethane Soft Blocks Using MALDI Mass Spectrometry. [Link]

  • PubMed. Synthesis and characterization of segmented polyurethanes based on amphiphilic polyether diols. [Link]

  • ResearchGate. (PDF) Characterization of various polyether polyols by Mass Spectrometry. [Link]

  • Vrije Universiteit Amsterdam. Characterization of complex polyether polyols using comprehensive two-dimensional liquid chromatography hyphenated to high-resolution mass spectrometry. [Link]

  • Scientific Laboratory Supplies. This compound, >=98%. [Link]

  • International Scientific Organization. Preparation and characterization of polyesters with controlled molecular weight method. [Link]

  • MDPI. Polyethylene Glycol-Isophorone Diisocyanate Polyurethane Prepolymers Tailored Using MALDI MS. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • YouTube. PEGylation | Successful Approach to Drug Delivery. [Link]

  • Chemistry LibreTexts. 3: Esterification (Experiment). [Link]

  • ResearchGate. Polyaddition reaction of diisocyanate and diol to generate polyurethane. [Link]

Sources

Application Notes and Protocols for Amide-to-Ester Substitution Utilizing 3,7-Dioxa-1,9-nonanediol Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Physicochemical Modulation in Drug Development

In the landscape of modern drug discovery, particularly in the development of sophisticated modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the chemical linker is not merely a spacer but a critical determinant of therapeutic efficacy.[1][2] The linker's composition and length influence a molecule's solubility, cell permeability, metabolic stability, and the geometric orientation of its functional components.[2][3][4] A common and reliable method for constructing these complex molecules involves the formation of amide bonds.[5] However, the high hydrogen bond donor capacity and polarity of amides can sometimes lead to suboptimal pharmacokinetic profiles, including poor membrane permeability.

A strategic bioisosteric substitution of an amide with an ester has emerged as a powerful tool to enhance the drug-like properties of therapeutic candidates.[6] This substitution eliminates a hydrogen bond donor and can increase lipophilicity, which often translates to improved passive cell-membrane permeability.[6][7][8][9] While esters are generally more susceptible to hydrolysis than amides, strategic placement within a larger molecule can mitigate this liability, offering a favorable balance of properties.[10][11][12]

This application note provides a detailed guide to employing 3,7-Dioxa-1,9-nonanediol as a bifunctional linker for amide-to-ester substitution. This specific linker, a derivative of polyethylene glycol (PEG), offers a balance of hydrophilicity to improve solubility, and a flexible chain to facilitate optimal ternary complex formation in PROTACs or maintain ADC stability.[3][4][13] We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the expected impact on molecular properties.

The this compound Linker: Properties and Advantages

This compound is a short-chain PEG derivative characterized by two terminal hydroxyl groups, providing anchor points for conjugation. Its ethereal backbone imparts several advantageous properties:

  • Enhanced Solubility: The ethylene glycol units improve the aqueous solubility of the resulting conjugate, a common challenge with large, often hydrophobic, therapeutic molecules.[2][4][13]

  • Biocompatibility: PEG linkers are well-established in pharmaceuticals for their low toxicity and immunogenicity.[4]

  • Chemical Versatility: The terminal diol functionality allows for straightforward conversion to other functional groups (e.g., halides, tosylates, carboxylic acids) to facilitate various coupling chemistries.

  • Conformational Flexibility: The flexible nature of the PEG chain can be crucial for allowing the two ends of a bifunctional molecule, such as a PROTAC, to adopt the optimal orientation for biological activity.[4]

Below is a table summarizing the key properties of the this compound linker.

PropertyValueSource
Molecular Formula C₇H₁₆O₄[14][15]
Molecular Weight 164.20 g/mol [14][15]
Appearance Colorless Liquid
Density 1.091 g/mL at 20 °C
Refractive Index n20/D 1.456
Solubility Sparingly soluble in water, soluble in ethanol[16]

Reaction Schematics and Mechanisms

The conversion of an amide to an ester is a thermodynamically challenging transformation due to the high resonance stability of the amide bond.[12][17] Direct conversion often requires harsh conditions.[17][18] A more synthetically tractable approach, detailed in the protocols below, involves a two-step process: first, the activation of a carboxylic acid and its coupling to one arm of the linker, followed by the coupling of the second arm of the linker to the target molecule, effectively replacing a pre-existing amide bond with the new ester-containing linker.

A more direct, albeit advanced, method involves the nickel-catalyzed activation and cleavage of the amide C-N bond, allowing for a direct transamidation-like conversion to an ester under milder conditions.[18]

Diagram: General Workflow for Linker Integration

G cluster_0 Part A: Linker Functionalization cluster_1 Part B: Conjugation Start This compound Step1 Monoprotection of one hydroxyl group (e.g., with TBDMSCl) Start->Step1 Step2 Activation of the free hydroxyl (e.g., tosylation or conversion to carboxylic acid) Step1->Step2 Linker_Ready Activated, Monoprotected Linker Step2->Linker_Ready Coupling1 Esterification with activated linker Linker_Ready->Coupling1 MoleculeA Molecule A (e.g., POI Ligand with -COOH) MoleculeA->Coupling1 MoleculeB Molecule B (e.g., E3 Ligase Ligand with -NH2) Coupling2 Amide coupling with Molecule B MoleculeB->Coupling2 Deprotection Removal of protecting group Coupling1->Deprotection Deprotection->Coupling2 Final_Product Final Conjugate (Molecule A - Ester Linker - Amide - Molecule B) Coupling2->Final_Product G Ni0 Ni(0) Catalyst OxAdd Oxidative Addition Intermediate Ni0->OxAdd + Amide Amide R-CO-NR'₂ Amide->OxAdd Alcohol R''-OH LigEx Ligand Exchange Intermediate Alcohol->LigEx OxAdd->LigEx + R''-OH - HNR'₂ RedElim Reductive Elimination LigEx->RedElim RedElim->Ni0 Releases Ester Ester R-CO-OR'' RedElim->Ester

Caption: Simplified catalytic cycle for the nickel-mediated direct conversion of an amide to an ester. [18]

Experimental Protocols

Protocol 1: Synthesis of a Heterobifunctional Linker and Sequential Conjugation

This protocol outlines a reliable method for creating an ester linkage on one side of the molecule and an amide on the other, using the this compound linker.

Part A: Synthesis of a Monofunctionalized Carboxy-Linker

  • Monoprotection of the Diol:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.1 eq) and cool the solution to 0 °C.

    • Slowly add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.0 eq) dissolved in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Rationale: Stoichiometrically controlled addition of a bulky silyl protecting group favors monoprotection, leaving one hydroxyl group free for subsequent modification.

    • Validation: Monitor progress by Thin Layer Chromatography (TLC). Purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to isolate the mono-TBDMS protected linker. Confirm structure by ¹H NMR and Mass Spectrometry (MS).

  • Oxidation to Carboxylic Acid:

    • Dissolve the mono-protected alcohol (1.0 eq) in a 1:1 mixture of acetonitrile and water.

    • Add 2,2,6,6-Tetramethyl-1-piperidinyloxyl (TEMPO, 0.1 eq) and sodium chlorite (NaClO₂, 1.5 eq) in water.

    • Stir vigorously at room temperature for 4-6 hours.

    • Rationale: TEMPO-catalyzed oxidation is a mild and efficient method for converting primary alcohols to carboxylic acids without disturbing the silyl ether.

    • Validation: Monitor by LC-MS until starting material is consumed. Upon completion, quench with sodium sulfite solution, acidify with 1M HCl, and extract with ethyl acetate. Confirm the structure of the resulting carboxylic acid by NMR and MS.

Part B: Sequential Amide and Ester Coupling

  • Ester Bond Formation:

    • Dissolve the molecule to be esterified (e.g., a warhead for a PROTAC with a free hydroxyl group, 1.0 eq) and the mono-protected carboxy-linker from Part A (1.1 eq) in anhydrous DCM.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Stir at room temperature for 12-24 hours.

    • Rationale: The DCC/DMAP system is a standard and effective method for esterification, forming an active ester intermediate that is readily attacked by the hydroxyl group.

    • Validation: Monitor by LC-MS. After completion, filter off the dicyclohexylurea (DCU) byproduct. Purify the crude product by flash chromatography.

  • Deprotection of the Linker:

    • Dissolve the purified ester conjugate in tetrahydrofuran (THF).

    • Add tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF).

    • Stir at room temperature for 1-2 hours.

    • Rationale: TBAF is a standard reagent for the selective and clean removal of silyl protecting groups.

    • Validation: Monitor by LC-MS. Purify by flash chromatography to yield the conjugate with a terminal hydroxyl group.

  • Final Amide Coupling:

    • This step assumes the molecule from step 2 has been converted to a carboxylic acid via oxidation as described in Part A, step 2.

    • Dissolve the deprotected and oxidized conjugate (1.0 eq) and the amine-containing molecule (e.g., E3 ligase ligand, 1.1 eq) in anhydrous DMF. [1] * Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2.0 eq). [1] * Stir at room temperature for 4-12 hours. [1] * Rationale: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization, making it ideal for complex molecule synthesis. [1] * Validation: Monitor by LC-MS. Upon completion, purify the final PROTAC or ADC precursor by reverse-phase preparative HPLC. Confirm identity and purity by High-Resolution Mass Spectrometry (HRMS) and NMR spectroscopy. [1]

Protocol 2: Direct Nickel-Catalyzed Amide-to-Ester Conversion

This protocol is an advanced alternative for directly converting an existing amide bond to an ester linkage using the diol linker.

  • Reaction Setup:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the amide-containing substrate (1.0 eq), Ni(cod)₂ (10 mol%), and a suitable ligand such as SIPr (10 mol%).

    • Add anhydrous toluene as the solvent.

    • Add this compound (1.2 eq).

    • Rationale: Nickel(0) catalysts can activate the typically inert amide C-N bond via oxidative addition, enabling its cleavage and substitution. [18]The hindered ligand (SIPr) stabilizes the nickel catalyst and facilitates the catalytic cycle. Using a slight excess of the diol drives the reaction forward. [18] * Causality: The reaction proceeds through a proposed cycle of oxidative addition of the Ni(0) into the amide C-N bond, followed by ligand exchange with the alcohol and subsequent reductive elimination to form the ester and regenerate the Ni(0) catalyst. [18]

  • Reaction and Work-up:

    • Seal the flask and heat the reaction mixture to 110 °C for 12-24 hours.

    • Validation: Periodically and carefully take aliquots to monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the nickel catalyst.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol).

    • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and purity.

Impact on Physicochemical Properties: A Comparative Analysis

The strategic replacement of an amide with an ester linkage using the this compound linker is expected to modulate several key physicochemical properties.

ParameterAmide-Linked CompoundExpected Outcome for Ester-Linked CompoundRationale
Hydrogen Bond Donors (HBD) NN-1The N-H of the amide is replaced by an ether-like oxygen in the ester. [7]
Calculated LogP (cLogP) X> XThe removal of a polar N-H group and introduction of an ester typically increases lipophilicity. [6]
Passive Permeability (PAMPA) Low to ModerateModerate to High Reduced HBD count and increased lipophilicity are key drivers for improved passive membrane permeability. [6][7][9]
Aqueous Solubility ModerateModerate to High While cLogP increases, the hydrophilic PEG character of the linker helps maintain or improve aqueous solubility. [3][4]
Plasma Stability HighModerateEsters are generally more susceptible to enzymatic hydrolysis by esterases in plasma compared to amides. [6][10]

Note: The actual change in properties will be context-dependent, influenced by the overall structure of the molecule. The moderate plasma stability of the ester can be acceptable or even desirable if the molecule's primary site of action is intracellular, and sufficient stability is maintained for it to reach its target.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in esterification (Protocol 1) Incomplete activation of the carboxylic acid; steric hindrance.Use a different coupling reagent like EDC/DMAP. Increase reaction time or temperature moderately.
Incomplete reaction in Ni-catalyzed conversion (Protocol 2) Catalyst deactivation; insufficient temperature.Ensure strictly anhydrous and anaerobic conditions. Screen different ligands or increase catalyst loading slightly. Confirm reaction temperature is maintained.
Di-substitution of the linker Protecting group strategy failed; reaction conditions too harsh.In Protocol 1, ensure purification of the mono-protected species is rigorous. In Protocol 2, use a large excess of the substrate relative to the diol to favor mono-substitution, followed by purification.
Product degradation during workup Hydrolysis of the newly formed ester.Avoid strongly acidic or basic conditions during extraction and purification. Use buffered aqueous solutions if necessary.

Conclusion

The amide-to-ester substitution is a nuanced but powerful strategy for optimizing the ADME properties of complex therapeutic molecules. The this compound linker offers a synthetically accessible and versatile platform to implement this change, bringing with it the well-documented benefits of PEGylation, such as enhanced solubility and biocompatibility. The protocols and data presented herein provide a robust framework for researchers to design, synthesize, and evaluate novel conjugates with potentially superior permeability and cellular activity, thereby expanding the developability of next-generation therapeutics.

References

  • Hie, L., Fine Nathel, N. F., & Garg, N. K. (2015). Conversion of amides to esters by the nickel-catalyzed activation of amide C–N bonds. Nature, 524(7563), 79–83. [Link]

  • D'Arcy, D. M. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Bajaj, S. (2021). Stability of drugs and medicines Hydrolysis. ResearchGate. [Link]

  • ResearchGate. (n.d.). Different strategies for the conversion of amides into esters. ResearchGate. [Link]

  • Hosono, Y., Morimoto, J., Townsend, C. E., et al. (2020). Amide-to-Ester Substitution Improves Membrane Permeability of a Cyclic Peptide Without Altering Its Three-Dimensional Structure. ChemRxiv. [Link]

  • Hosono, Y., Morimoto, J., Townsend, C. E., et al. (2020). Amide-to-Ester Substitution Improves Membrane Permeability of a Cyclic Peptide Without Altering Its Three-Dimensional Structure. ChemRxiv. [Link]

  • Klein, V. G., Townsend, C. E., Testa, A., et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 63(23), 14847–14853. [Link]

  • Request PDF. (n.d.). Amide-to-Ester Substitution Improves Membrane Permeability of a Cyclic Peptide Without Altering Its Three-Dimensional Structure. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. [Link]

  • Chemistry Stack Exchange. (2017). Direct conversion of amides to esters. Chemistry Stack Exchange. [Link]

  • ResearchGate. (n.d.). The effect of amide-to-ester substitution on the permeability of dipeptides. ResearchGate. [Link]

  • Ranu, B. C., & Dutta, P. (2003). A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides. Synthetic Communications, 33(2), 297-301. [Link]

  • Chemistry Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. Chemistry Stack Exchange. [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • Quora. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. Quora. [Link]

  • Quora. (2023). In the conversion of ester to secondary amide, which reagent or catalyst is needed?. Quora. [Link]

  • Upstem Academy. (2023). General Mechanism of Amide Reactions | Organic Chemistry. Upstem Academy. [Link]

  • Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Chemistry LibreTexts. [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Dalal Institute. [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • OrgoSolver. (n.d.). Ester → Amide using Excess NH₃. OrgoSolver. [Link]

  • Scientific Laboratory Supplies. (n.d.). This compound, >=98. Scientific Laboratory Supplies. [Link]

  • PubMed Central. (2025). Site-specific ligase-dependent conjugation with ring-opening linker improves safety and stability of HER2-targeting ADCs. PubMed Central. [Link]

  • PubMed Central. (n.d.). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PubMed Central. [Link]

  • YouTube. (2025). Mitigating ADC Toxicities With Linker-Payload Design.... YouTube. [Link]

  • PubMed Central. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PubMed Central. [Link]

  • Wikipedia. (n.d.). 1,9-Nonanediol. Wikipedia. [Link]

  • NIH. (n.d.). Broadening the Therapeutic Window of ADCs Using Site-Specific Bioconjugation Showcased by an MMAE-Containing Peptide Linker in a CD79b-Targeting ADC. NIH. [Link]

Sources

Application Note & Protocol: Strategic Tosylation of 3,7-Dioxa-1,9-nonanediol for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the selective tosylation of 3,7-Dioxa-1,9-nonanediol, yielding the versatile diether ditosylate intermediate, this compound ditosylate. This protocol is tailored for researchers, scientists, and professionals in drug development who require a reliable method for converting the terminal hydroxyl groups of the starting diol into excellent leaving groups. Such activation is a critical step for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. We delve into the mechanistic underpinnings of the tosylation reaction, provide a detailed, step-by-step protocol, and outline essential safety precautions and analytical characterization techniques.

Introduction: The Strategic Importance of Tosylation

In the landscape of organic synthesis, the hydroxyl group (-OH) is a ubiquitous functional group. However, it is a notoriously poor leaving group, hindering its direct participation in many essential transformations. Tosylation, the conversion of an alcohol to a tosylate ester (-OTs), is a cornerstone strategy to overcome this limitation.[1][2] The resulting tosylate is an excellent leaving group, readily displaced by a wide range of nucleophiles.

This compound is a symmetrical diol featuring two primary alcohol functionalities linked by a flexible diether chain.[3][4][5] Its conversion to the corresponding ditosylate unlocks a powerful bifunctional building block. This intermediate is primed for reactions such as macrocyclization, polymerization, or the introduction of various functional groups at both ends of the molecule, making it a valuable precursor in pharmaceutical and materials science applications.[6]

This guide will focus on the reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine.

Mechanistic Insights: The Role of Pyridine and TsCl

The tosylation of an alcohol with tosyl chloride (TsCl) proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of TsCl.[1][7] Pyridine serves a dual role in this reaction: it acts as a base to neutralize the hydrochloric acid (HCl) byproduct, and it can also function as a nucleophilic catalyst.[8][9]

The reaction commences with the activation of TsCl by pyridine, forming a highly reactive tosylpyridinium intermediate. The alcohol then attacks this intermediate, leading to the formation of the tosylate ester and pyridinium hydrochloride.[8] It is crucial to note that the configuration of the carbon atom bearing the hydroxyl group is retained during this process, as the C-O bond is not broken.[1][2]

Reaction Scheme: HO-(CH₂)₂-O-(CH₂)₃-O-(CH₂)₂-OH + 2 TsCl → TsO-(CH₂)₂-O-(CH₂)₃-O-(CH₂)₂-OTs + 2 HCl

Experimental Protocol: Synthesis of this compound Ditosylate

This protocol is designed for the efficient synthesis and purification of the target ditosylate.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
This compound≥98.0%Sigma-Aldrich67439-82-1Ensure dryness before use.[10][11]
p-Toluenesulfonyl chloride (TsCl)≥98%Sigma-Aldrich98-59-9Store in a desiccator.
PyridineAnhydrousMajor Supplier110-86-1Use a freshly opened bottle or distill from KOH.
Dichloromethane (DCM)AnhydrousMajor Supplier75-09-2Use a dry solvent.
Hydrochloric Acid (HCl)1 M aqueousMajor Supplier7647-01-0For workup.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionIn-house prep144-55-8For workup.
Brine (Saturated NaCl)Aqueous solutionIn-house prep7647-14-5For workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeMajor Supplier7487-88-9For drying.
Silica Gel230-400 meshMajor Supplier7631-86-9For column chromatography.[12]
Ethyl AcetateACS GradeMajor Supplier141-78-6For chromatography.
HexanesACS GradeMajor Supplier110-54-3For chromatography.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

  • NMR spectrometer

  • FT-IR spectrometer

Detailed Step-by-Step Protocol

Reaction Setup:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the diol in anhydrous dichloromethane (DCM) and anhydrous pyridine (approximately 10 mL of each per gram of diol).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (2.2 eq) in a minimal amount of anhydrous DCM.

  • Transfer the TsCl solution to an addition funnel.

Reaction Execution:

  • Add the TsCl solution dropwise to the stirred diol solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is consumed.

Workup and Purification:

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly quench the reaction by adding cold 1 M HCl to neutralize the excess pyridine.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[13]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.[12]

Visualization of the Experimental Workflow

Tosylation_Workflow A 1. Dissolve Diol in DCM/Pyridine B 2. Cool to 0 °C A->B Inert Atmosphere C 3. Add TsCl Solution Dropwise B->C Maintain 0 °C D 4. Stir at RT (12-16h) C->D Allow to warm E 5. Quench with 1M HCl D->E TLC Monitoring F 6. Aqueous Workup (HCl, NaHCO3, Brine) E->F G 7. Dry & Concentrate F->G Separate Layers H 8. Column Chromatography G->H I Pure Ditosylate H->I Isolate Product

Caption: Experimental workflow for the synthesis of this compound ditosylate.

Safety and Handling Precautions

  • p-Toluenesulfonyl chloride (TsCl): Corrosive and causes severe skin burns and eye damage.[14] It is also moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15][16]

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen. Handle in a fume hood and avoid ignition sources.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling should be performed in a fume hood.

  • Hydrochloric Acid (HCl): Corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[14][15][16]

Analytical Characterization

The successful synthesis of this compound ditosylate can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the tosyl group's aromatic protons (around 7.3-7.8 ppm) and the methyl protons (around 2.4 ppm). The protons adjacent to the newly formed tosylate ester will show a downfield shift compared to the starting diol.

    • ¹³C NMR: The carbon atoms attached to the tosylate oxygen will be shifted downfield. The aromatic and methyl carbons of the tosyl group will also be present.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for the appearance of strong S=O stretching bands (typically around 1350 and 1175 cm⁻¹) and the disappearance of the broad O-H stretching band from the starting diol.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, ensure all reagents and solvents were anhydrous. Moisture can hydrolyze TsCl, reducing its effectiveness.

  • Formation of Monotosylate: If a significant amount of the monotosylated product is observed, the stoichiometry of TsCl may need to be slightly increased. However, an excess of TsCl can complicate purification.

  • Purification Challenges: The ditosylate product is generally a stable, often crystalline solid. If it is an oil, ensure all solvent has been removed. Recrystallization from a suitable solvent system can be an alternative to chromatography for purification.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the synthesis of this compound ditosylate. By converting the terminal hydroxyl groups into excellent leaving groups, this procedure furnishes a versatile intermediate for a wide array of subsequent synthetic transformations. Adherence to the detailed protocol and safety precautions will enable researchers to consistently obtain high-purity material for their advanced research and development endeavors.

References

  • OrgoSolver. Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. Available from: [Link]

  • Kishan's Classes. Organic Chemistry: Tosylates and Pyridine (Easy Explanation with Practice Problems!). YouTube; 2025. Available from: [Link]

  • Reddit. Tosylation of Alcohols with Pyridine : r/OrganicChemistry. 2021. Available from: [Link]

  • Reddit. Can anyone explain the mechanism how this reaction beckmann rearrangement is occurring in presence of TsCl any pyridine? : r/OrganicChemistry. 2020. Available from: [Link]

  • Khan Academy. Preparation of mesylates and tosylates. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • Journal of Chemistry Letters. Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. 2024. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. MedChem Tips and Tricks. 2016. Available from: [Link]

  • Scientific Laboratory Supplies. This compound, >=98. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • National Institutes of Health. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Available from: [Link]

  • Google Patents. Preparation and purification processes of edoxaban tosylate monohydrate.
  • ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Available from: [Link]

  • PubMed. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Available from: [Link]

  • PubMed. Simple protocol for NMR analysis of the enantiomeric purity of diols. Available from: [Link]

  • PubMed Central. Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. Available from: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

  • Scientific Laboratory Supplies. This compound, >=98. Available from: [Link]

  • PubChem. 3,7-Dithia-1,9-nonanedithiol. Available from: [Link]

  • Google Patents. Methods of synthesis for a thioketal diol.
  • ResearchGate. THE PREFERENTIAL TOSYLATION OF THE ENDO-5-HYDROXYL GROUP OF 1,4;3,6-DIANHYDRO-D-GLUCITOL. Available from: [Link]

Sources

Guide to the Step-by-Step Synthesis of 3,7-Dioxa-1,9-nonanediol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dioxa-1,9-nonanediol is a hydrophilic, flexible, and bifunctional chemical building block. Its unique structure, featuring two ether linkages and terminal hydroxyl groups, makes it an invaluable linker in various applications, including the development of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and specialty polymers. This guide provides a detailed, step-by-step methodology for the synthesis of the this compound backbone and its subsequent derivatization. We emphasize the strategic use of protecting groups and the robust Williamson ether synthesis, offering field-proven insights into reaction mechanisms, optimization, and characterization.

Introduction: The Strategic Importance of Diether Diol Linkers

The rational design of complex molecules in drug development and materials science often hinges on the selection of appropriate linkers. These linkers must possess specific properties, such as solubility, stability, and defined length and flexibility. This compound, with its C7 diether backbone, offers an ideal balance of hydrophilicity and conformational flexibility, making it a superior choice for connecting distinct molecular entities.

The synthetic approach detailed herein is designed for versatility, enabling researchers to produce the core diol and then readily functionalize the terminal hydroxyl groups to meet diverse downstream application needs.

The Core Synthetic Strategy: A Protecting Group-Reliant Williamson Ether Synthesis

The construction of the this compound framework is most reliably achieved through a bilateral Williamson ether synthesis. This classic yet powerful reaction forms an ether bond via an SN2 mechanism, where an alkoxide nucleophile attacks a primary alkyl halide or other suitable electrophile.[1][2]

Given that both the starting material (1,3-propanediol) and the target molecule are diols, a protecting group strategy is not merely recommended but essential. Direct reaction without protection would lead to a complex mixture of oligomers and polymers. We will employ the benzyl (Bn) ether as a robust protecting group, which is stable under the basic conditions of the ether synthesis but can be cleanly removed under mild hydrogenolysis conditions.[3][4]

The overall synthetic workflow is depicted below.

G cluster_0 Part 1: Electrophile Preparation cluster_1 Part 2: Core Synthesis cluster_2 Part 3: Deprotection & Derivatization A 2-(Benzyloxy)ethanol B 2-(Benzyloxy)ethyl Tosylate (Protected Electrophile) A->B Tosyl Chloride, Pyridine D Protected Backbone: 1,9-Bis(benzyloxy)-3,7-dioxanonane B->D NaH, THF C 1,3-Propanediol C->D E This compound (Final Product) D->E H₂, Pd/C F Functionalized Derivatives E->F Acylation, Alkylation, etc.

Figure 1: Overall workflow for the synthesis of this compound and its derivatives.

Foundational Chemistry: The Williamson Ether Synthesis Mechanism

The success of this synthesis is predicated on the SN2 (bimolecular nucleophilic substitution) reaction. The key is the deprotonation of an alcohol to form a potent alkoxide nucleophile, which then attacks the electrophilic carbon of an alkyl halide (or tosylate), displacing the leaving group in a single, concerted step.[5]

Causality: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. NaH irreversibly deprotonates the alcohol, driving the formation of the alkoxide. The byproduct, hydrogen gas, simply bubbles out of the reaction, preventing equilibrium issues.[2] Primary alkyl halides or tosylates are essential electrophiles to maximize the SN2 pathway and avoid the competing E2 elimination reaction, which is prevalent with secondary and tertiary halides.[1][2]

Caption: The concerted SN2 mechanism of the Williamson ether synthesis.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a water-reactive flammable solid. Palladium on carbon (Pd/C) can be pyrophoric. Handle with extreme care.

Protocol 1: Preparation of the Electrophile - 2-(Benzyloxy)ethyl Tosylate

This protocol converts a commercially available protected alcohol into a highly reactive electrophile with an excellent leaving group (tosylate), preparing it for the SN2 reaction.

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMolar Equiv.
2-(Benzyloxy)ethanol152.1910.0 g1.0
p-Toluenesulfonyl chloride (TsCl)190.6513.8 g1.1
Pyridine (anhydrous)79.1050 mL-
Dichloromethane (DCM, anhydrous)-150 mL-

Step-by-Step Procedure:

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-(benzyloxy)ethanol and anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of TsCl: Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of pyridinium hydrochloride salt will cause the mixture to become a thick slurry.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared.

  • Workup: Quench the reaction by slowly adding 100 mL of cold 1 M HCl. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford 2-(benzyloxy)ethyl tosylate as a clear oil. (Expected yield: 85-95%).

Protocol 2: Core Synthesis of 1,9-Bis(benzyloxy)-3,7-dioxanonane

This is the key bond-forming step where the diether backbone is constructed.

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMolar Equiv.
1,3-Propanediol76.092.2 g1.0
Sodium Hydride (NaH, 60% in mineral oil)24.002.5 g2.2
2-(Benzyloxy)ethyl Tosylate (from Protocol 1)306.3819.0 g2.15
Tetrahydrofuran (THF, anhydrous)-200 mL-

Step-by-Step Procedure:

  • Setup: To a flame-dried 500 mL three-neck flask equipped with a stir bar, reflux condenser, and nitrogen inlet, add NaH (pre-washed with hexanes to remove mineral oil).

  • Solvent Addition: Add 100 mL of anhydrous THF and cool the suspension to 0 °C.

  • Alkoxide Formation: In a separate flask, dissolve 1,3-propanediol in 50 mL of anhydrous THF. Add this solution dropwise to the NaH suspension via an addition funnel over 30 minutes. Vigorous hydrogen evolution will be observed.

  • Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50 °C for 1 hour to ensure complete formation of the dialkoxide.

  • Electrophile Addition: Cool the mixture back to 0 °C. Dissolve the 2-(benzyloxy)ethyl tosylate from Protocol 1 in 50 mL of anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction: After addition, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) overnight (12-16 hours).

  • Monitoring: Monitor the reaction by TLC for the disappearance of the tosylate starting material.

  • Workup: Cool the reaction to 0 °C and quench by the very slow, dropwise addition of methanol (to destroy excess NaH), followed by water.

  • Extraction: Remove most of the THF under reduced pressure. Add 100 mL of water and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (eluent: gradient of 10% to 30% ethyl acetate in hexanes) to yield 1,9-bis(benzyloxy)-3,7-dioxanonane as a colorless oil. (Expected yield: 70-85%).

Protocol 3: Deprotection to Yield this compound

This final step removes the benzyl protecting groups to reveal the terminal hydroxyl functionalities.

G cluster_0 Protection / Deprotection Cycle ROH R-OH ROP R-O-ProtectingGroup ROH->ROP Protection (e.g., BnBr, NaH) ROP->ROH Deprotection (e.g., H₂, Pd/C for Bn)

Caption: General schematic for alcohol protection and deprotection.

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMolar Equiv.
1,9-Bis(benzyloxy)-3,7-dioxanonane344.4510.0 g1.0
Palladium on Carbon (Pd/C, 10 wt. %)-1.0 g10% w/w
Ethanol or Ethyl Acetate-150 mL-

Step-by-Step Procedure:

  • Setup: Add the protected diol and the solvent to a suitable hydrogenation flask or a thick-walled round-bottom flask.

  • Inerting: Carefully add the Pd/C catalyst under a stream of nitrogen. Caution: Pd/C can ignite in the presence of solvents and air.

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Reaction: Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 4-8 hours).

  • Filtration: Carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the Celite pad with the catalyst to dry out, as it can ignite. Keep it wet with solvent until it can be disposed of properly.

  • Concentration: Rinse the Celite pad with additional solvent. Combine the filtrates and concentrate under reduced pressure to yield this compound as a clear, viscous oil. The product is often pure enough for subsequent steps without further purification. (Expected yield: >95%).

Characterization Data

Proper characterization is essential to validate the successful synthesis of the target compound.

Compound¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 101 MHz) δ (ppm)
1,9-Bis(benzyloxy)-3,7-dioxanonane 7.38-7.27 (m, 10H), 4.54 (s, 4H), 3.68-3.60 (m, 8H), 3.55 (t, J=6.2 Hz, 4H), 1.90 (p, J=6.2 Hz, 2H)128.4, 127.7, 127.6, 73.2, 71.2, 70.4, 69.8, 29.5
This compound 3.75-3.68 (m, 8H), 3.62 (t, J=6.1 Hz, 4H), 2.95 (br s, 2H), 1.88 (p, J=6.1 Hz, 2H)72.5, 70.3, 67.4, 61.8, 29.4

Synthesis of Derivatives: An Example

The terminal hydroxyl groups are now available for a wide range of functionalization reactions. Below is a sample protocol for di-acetylation.

Protocol 4: Synthesis of 3,7-Dioxa-1,9-nonanediyl Diacetate

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.5 eq) and cool the mixture to 0 °C.

  • Add acetyl chloride (2.2 eq) dropwise.

  • Stir at room temperature for 2 hours.

  • Quench with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the diacetate derivative.

This same principle can be applied using different acyl chlorides, alkyl halides (requiring a strong base like NaH), or other electrophiles to generate a library of derivatives for screening in drug discovery or materials science applications.

References

  • Junfeng Liu, et al. (2010). Synthesis of diethylene glycol ethyl ether with diethylene glycol and ethanol by the catalysis of heteropoly acid. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor. Available at: [Link]

  • Ley, S. V., et al. (2001). Protection of 1,2-/1,3-Diols. Chem-Station Int. Ed. Available at: [Link]

  • Asymmetric Catalysis. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Available at: [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • S. K. Chemicals. (n.d.). 1,9-Nonanediol: Properties and Applications for Chemical Synthesis. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Application of PEG3 Linkers in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules is paramount. Click chemistry, with its high efficiency and bioorthogonality, offers a powerful toolkit for this purpose. When combined with discrete Polyethylene Glycol (PEG) linkers, particularly the short and hydrophilic triethylene glycol (PEG3) unit, this methodology enables the creation of sophisticated bioconjugates with enhanced properties. This guide provides an in-depth exploration of the applications of PEG3 linkers in click chemistry, detailing the rationale behind their use and providing robust, validated protocols for key applications.

The Rationale: Why Combine Click Chemistry with PEG3 Linkers?

The synergy between click chemistry and PEG3 linkers stems from their complementary advantages in bioconjugation. Understanding this foundation is key to designing successful experiments.

The Power of Click Chemistry

First described as a class of reactions that are rapid, high-yielding, and specific, click chemistry has become a cornerstone of modern bioconjugation.[1][2][3] The two most prominent forms are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins a terminal alkyne and an azide to form a highly stable triazole linkage.[4][5] It is known for its extremely fast reaction kinetics and efficiency.[6] However, the requisite copper catalyst can be cytotoxic, which may limit its use in living systems without careful ligand selection.[7][8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent copper toxicity, SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide.[6][9] This copper-free click reaction is ideal for applications in live cells and other sensitive biological environments.[7][10]

The primary advantage of both methods is their bioorthogonality ; the azide and alkyne groups are largely inert to the functional groups found in biological systems, preventing unwanted side reactions.[1]

The Strategic Advantage of PEG Linkers

PEG linkers are widely used in pharmaceuticals and biotechnology to improve the properties of molecules.[11][12][13] Their core benefits include:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the water solubility of hydrophobic molecules, such as many cytotoxic drugs or imaging agents.[12][][15][16] This is critical for preventing aggregation and ensuring stability in aqueous buffers.[17]

  • Improved Pharmacokinetics: PEGylation can shield molecules from enzymatic degradation and reduce renal clearance, thereby extending their circulation half-life in vivo.[][16][18]

  • Reduced Immunogenicity: The PEG chain can mask potential epitopes on a molecule, reducing the likelihood of an immune response.[12][13]

Why a Discrete PEG3 Linker?

While long, polydisperse PEG chains are common, a short, monodisperse linker like PEG3 offers distinct advantages. It provides a precise and defined spatial separation between the conjugated molecules. This is crucial for:

  • Minimizing steric hindrance that might interfere with the binding affinity of a targeting molecule (like an antibody) or the activity of a payload.

  • Providing sufficient hydrophilicity to counteract the properties of a conjugated hydrophobic drug without creating an overly large construct that could impede cell permeability or alter biodistribution.[19]

  • Ensuring batch-to-batch consistency and a homogeneous final product, which is a critical requirement for therapeutic development.

Core Applications & Experimental Protocols

The combination of click chemistry and PEG3 linkers is particularly powerful in the development of Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and the functionalization of biomaterials.

Application 1: Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells.[20] The linker is a critical component influencing the ADC's stability, solubility, and efficacy.[][21] A PEG3 linker functionalized for click chemistry allows for the precise attachment of hydrophobic drugs, improving the overall properties of the ADC.[11][15]


}

Workflow for ADC synthesis using a clickable PEG3 linker.

Protocol 1: CuAAC for ADC Synthesis

This protocol describes the conjugation of an azide-PEG3-functionalized payload to an alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody (e.g., via NHS-alkyne reaction on lysines) in PBS, pH 7.4.

  • Azide-PEG3-payload, dissolved in DMSO.

  • Stock Solutions:

    • 100 mM Copper(II) Sulfate (CuSO₄) in water.[22]

    • 200 mM THPTA (a water-soluble Cu(I)-stabilizing ligand) in water.[22]

    • 100 mM Sodium Ascorbate in water (prepare fresh).[22]

  • Purification System: Size-Exclusion Chromatography (SEC) column.

  • Characterization Instruments: UV-Vis Spectrophotometer, Hydrophobic Interaction Chromatography (HIC-HPLC).

Procedure:

  • Prepare a 10 mM Cu(I)-THPTA catalyst solution: Shortly before use, mix 1 part 100 mM CuSO₄ stock with 2 parts 200 mM THPTA stock. Let it stand for 5 minutes.[4]

  • Set up the reaction: In a microcentrifuge tube, add the alkyne-modified antibody to a final concentration of 5 mg/mL.

  • Add the payload: Add the Azide-PEG3-payload from the DMSO stock to achieve a 5-fold molar excess over the antibody. Ensure the final DMSO concentration is below 10% (v/v) to prevent antibody denaturation.

  • Add the catalyst: Add the pre-mixed Cu(I)-THPTA solution to a final copper concentration of 250-500 µM.

  • Initiate the reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM to reduce Cu(II) to the active Cu(I) state and initiate the click reaction.[23]

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.

  • Purification (Self-Validation Step 1): Remove unreacted payload, catalyst, and reagents by purifying the ADC using an SEC column equilibrated with PBS.

  • Characterization (Self-Validation Step 2):

    • Determine the protein concentration and Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy by measuring absorbance at 280 nm (for the antibody) and at the payload's specific wavelength.

    • Assess DAR and heterogeneity using HIC-HPLC.

    • Check for aggregation using analytical SEC.

Protocol 2: SPAAC for ADC Synthesis (Copper-Free)

This protocol is ideal for copper-sensitive antibodies or when developing ADCs for in-vivo conjugation. It uses a strained alkyne, such as DBCO.

Materials:

  • Azide-modified antibody in PBS, pH 7.4.

  • DBCO-PEG3-payload, dissolved in DMSO.

  • Purification and characterization equipment as in Protocol 1.

Procedure:

  • Set up the reaction: In a microcentrifuge tube, add the azide-modified antibody to a final concentration of 5 mg/mL.

  • Add the payload: Add the DBCO-PEG3-payload from the DMSO stock to achieve a 3 to 5-fold molar excess over the antibody.[24] Keep the final DMSO concentration below 10% (v/v).

  • Incubation: Gently mix and incubate the reaction. Reaction times are typically longer than CuAAC, ranging from 4 to 24 hours at room temperature or 4°C.[24] The reaction progress can be monitored by LC-MS analysis of small aliquots.

  • Purification & Characterization: Follow steps 7 and 8 from Protocol 1 to purify and validate the final ADC conjugate.

ParameterCuAAC ProtocolSPAAC ProtocolRationale & Notes
Molar Excess (Payload) 5 - 10 equivalents3 - 5 equivalentsCuAAC is faster, but higher excess can drive the reaction. SPAAC is slower, so a moderate excess is used to ensure completion without excessive waste.[23][24]
Catalyst Copper(I)/THPTANoneSPAAC is "copper-free," making it suitable for live-cell and in-vivo applications.[7]
Reaction Time 1 - 4 hours at RT4 - 24 hours at RTThe high ring strain in DBCO drives the SPAAC reaction, but it is kinetically slower than the catalyzed CuAAC reaction.[6]
Primary Use Case In vitro conjugation, robust systemsLive cell labeling, copper-sensitive biomoleculesThe choice depends on the biological system's tolerance to copper.[6][8]
Application 2: Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[25][26] The linker is a critical component that dictates the geometry of the ternary complex formed between the target, the PROTAC, and the E3 ligase.[19] Clickable PEG3 linkers facilitate the modular and rapid assembly of PROTAC libraries for optimization.[19][26]


}

Modular synthesis of a PROTAC via click chemistry.

Protocol 3: Modular PROTAC Synthesis using CuAAC

This protocol outlines the final "click" step in assembling a PROTAC from two functionalized precursors.

Materials:

  • Alkyne-functionalized target protein ligand.

  • Azide-PEG3-functionalized E3 ligase ligand (e.g., a VHL or CRBN ligand).[27]

  • Solvent: Anhydrous DMF or DMSO.

  • Catalyst System: CuSO₄·5H₂O and Sodium Ascorbate.

  • Purification System: Preparative HPLC.

  • Characterization: LC-MS and NMR.

Procedure:

  • Dissolve reactants: In a reaction vial, dissolve the alkyne-functionalized POI ligand (1 equivalent) and the Azide-PEG3-E3 ligase ligand (1.1 equivalents) in DMF.

  • Add catalyst: Add CuSO₄·5H₂O (0.1 equivalents) and Sodium Ascorbate (0.3 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress using LC-MS until the starting materials are consumed.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine to remove the copper catalyst and other water-soluble components. Dry the organic layer over anhydrous sodium sulfate.

  • Purification (Self-Validation Step 1): Concentrate the crude product and purify it using preparative reverse-phase HPLC to obtain the final PROTAC molecule.

  • Characterization (Self-Validation Step 2): Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR spectroscopy.

Application 3: Surface Functionalization

Click chemistry with PEG3 linkers is a highly effective method for modifying the surfaces of nanoparticles, biosensors, or microplates.[28][29] The PEG3 linker provides a hydrophilic spacer that reduces non-specific binding of proteins, while the click reaction enables the covalent attachment of specific targeting ligands (peptides, antibodies, etc.) in a controlled manner.[30][31]


}

Workflow for surface functionalization using a clickable PEG3 linker.

Conclusion

The strategic use of PEG3 linkers within click chemistry workflows provides a robust and versatile platform for creating advanced bioconjugates. The defined length and hydrophilicity of the PEG3 moiety impart crucial benefits, including enhanced solubility, improved pharmacokinetics, and reduced non-specific interactions, while maintaining a compact molecular profile.[10][][16] The protocols detailed herein for ADCs, PROTACs, and surface functionalization demonstrate the practical application of this powerful combination. By understanding the underlying chemical principles and adhering to rigorous purification and validation steps, researchers can confidently employ these methods to accelerate the development of novel therapeutics and diagnostics.

References

  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024, September 24). AxisPharm. Retrieved from [Link]

  • PEG Linkers. (n.d.). ADC Review. Retrieved from [Link]

  • Thiol-PEG3-Azide PEG Is Widely Used In “Click” Chemistry. (n.d.). Polyethylene Glycol PEG. Retrieved from [Link]

  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. (n.d.). MDPI. Retrieved from [Link]

  • What is Click Chemistry? (2019, April 2). ADC Review. Retrieved from [Link]

  • Click chemistry as a route to surface functionalization of polymer particles dispersed in aqueous media. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Click Chemistry and Targeted Degradation: A Winning Combination for Medicinal Chemists? (n.d.). Unibo. Retrieved from [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Click chemistry as a route to surface functionalization of polymer particles dispersed in aqueous media. (n.d.). The University of Manchester. Retrieved from [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). ACS Publications. Retrieved from [Link]

  • Application of PEG In Click Chemistry. (2023, May 8). Labinsights. Retrieved from [Link]

  • Silane-Functionalized Polymers Using "Click Chemistry" for Surface Applications. (n.d.). Drexel University. Retrieved from [Link]

  • Click chemistry reagents. (n.d.). Chemie Brunschwig. Retrieved from [Link]

  • Click chemistry in the development of PROTACs. (2023, December 29). National Institutes of Health. Retrieved from [Link]

  • Genetically Encodable Click Reactions for Spatially Restricted Metabolite Labeling. (2023, July 25). National Institutes of Health. Retrieved from [Link]

  • PEG-Mediated Green One Pot Synthesis by Using Click Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry. (n.d.). MDPI. Retrieved from [Link]

Sources

Mass spectrometry analysis of peptides with 3,7-Dioxa-1,9-nonanediol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Bottom-Up Proteomics and the Exploration of Novel Sample Additives such as 3,7-Dioxa-1,9-nonanediol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analysis of peptides using mass spectrometry (MS) within a bottom-up proteomics framework. It details a standard, field-proven protocol for protein digestion and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Recognizing the continuous drive for innovation in MS, this guide also presents a rigorous, hypothetical protocol for the evaluation of this compound as a novel additive in both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) mass spectrometry. This dual structure provides both a reliable, established workflow for routine analysis and a scientifically-grounded framework for exploring new methodologies.

Part 1: Foundational Principles and a Standard Protocol for Peptide Analysis

Mass spectrometry has become an indispensable tool for the identification and quantification of proteins and peptides.[1] The "bottom-up" or "shotgun" proteomics approach is the most common strategy, involving the enzymatic digestion of proteins into smaller peptides, which are more amenable to separation and mass spectrometric analysis.[2][3][4]

The core workflow involves several critical stages: protein extraction and denaturation, reduction and alkylation of disulfide bonds, enzymatic digestion, peptide cleanup, and finally, analysis by LC-MS/MS.[3] High-resolution mass spectrometers, such as Orbitrap-based systems, enable the accurate mass measurement of these peptides and their fragments, leading to confident identification and quantification.[1][4]

Diagram of the Standard Bottom-Up Proteomics Workflow

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Prot_Ext Protein Extraction & Denaturation Red_Alk Reduction & Alkylation Prot_Ext->Red_Alk Digest Enzymatic Digestion (e.g., Trypsin) Red_Alk->Digest Cleanup Peptide Cleanup (e.g., Desalting) Digest->Cleanup LC_Sep LC Separation (Reversed-Phase) Cleanup->LC_Sep ESI_MS ESI-MS/MS Analysis LC_Sep->ESI_MS DB_Search Database Search (e.g., Mascot, Sequest) ESI_MS->DB_Search Validation Peptide/Protein Identification & Quantification DB_Search->Validation

Caption: Standard workflow for bottom-up proteomics.

Detailed Protocol: Protein Digestion and Peptide Preparation for LC-MS/MS

This protocol is a robust method for generating peptides from complex protein mixtures, such as cell lysates or tissue homogenates.

1. Materials and Reagents

ReagentGradeSupplier Example
UreaProteomics GradeSigma-Aldrich
Ammonium Bicarbonate (ABC)LC-MS GradeThermo Fisher Scientific
Dithiothreitol (DTT)Proteomics GradeSigma-Aldrich
Iodoacetamide (IAA)Proteomics GradeSigma-Aldrich
Trypsin, Sequencing GradeMS GradePromega
Acetonitrile (ACN)LC-MS GradeFisher Scientific
Formic Acid (FA)LC-MS GradeFisher Scientific
WaterLC-MS GradeFisher Scientific
C18 Desalting ColumnsWaters, Agilent

2. Step-by-Step Methodology

a. Protein Solubilization and Denaturation

  • Start with a protein lysate containing 10-100 µg of total protein.

  • Add Urea to a final concentration of 8 M and Ammonium Bicarbonate to a final concentration of 100 mM.

  • Incubate for 15 minutes at room temperature to ensure complete denaturation.

Causality: Urea is a chaotropic agent that disrupts the non-covalent interactions holding the protein in its native three-dimensional structure. This unfolding is crucial for efficient enzymatic digestion by exposing cleavage sites.

b. Reduction and Alkylation

  • Add Dithiothreitol (DTT) to a final concentration of 5 mM.

  • Incubate for 1 hour at 37°C to reduce disulfide bonds.

  • Cool the sample to room temperature. Add Iodoacetamide (IAA) to a final concentration of 15 mM.

  • Incubate for 30 minutes in the dark at room temperature.

  • Quench the reaction by adding DTT to a final concentration of 5 mM.

Causality: DTT cleaves the disulfide bridges between cysteine residues. IAA then alkylates the resulting free thiol groups, preventing them from reforming disulfide bonds, which would interfere with digestion and subsequent analysis.[3] The reaction is performed in the dark as IAA is light-sensitive.

c. Enzymatic Digestion

  • Dilute the sample with 100 mM Ammonium Bicarbonate to reduce the Urea concentration to below 2 M.

  • Add sequencing grade trypsin at a 1:50 (enzyme:protein) ratio by weight.

  • Incubate overnight (12-16 hours) at 37°C.

Causality: Trypsin is a serine protease that specifically cleaves peptide chains at the carboxyl side of arginine and lysine residues. This specificity is vital for creating peptides of a predictable size and with basic residues at the C-terminus, which is favorable for ionization and fragmentation in MS. High concentrations of urea (>2M) can inhibit trypsin activity, necessitating the dilution step.[3]

d. Peptide Cleanup

  • Acidify the digest with formic acid to a final concentration of 0.1% to stop the enzymatic reaction.

  • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip according to the manufacturer's protocol. This step removes salts, detergents, and other contaminants that can suppress ionization.[5]

  • Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.

  • Dry the purified peptides in a vacuum centrifuge and store at -20°C or -80°C until LC-MS/MS analysis.

3. LC-MS/MS Data Acquisition

The dried peptides are reconstituted in a solution of 2% ACN, 0.1% FA for injection. The peptides are separated by reversed-phase liquid chromatography and analyzed by tandem mass spectrometry.[1][2]

ParameterTypical Setting
LC ColumnC18, 75 µm ID x 15-25 cm length
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-40% B over 60-120 minutes
Flow Rate~300 nL/min
MS ModeData-Dependent Acquisition (DDA)
MS1 Resolution60,000 - 120,000
MS2 Resolution15,000 - 30,000
FragmentationHigher-energy C-trap Dissociation (HCD)

Part 2: A Research Protocol for the Evaluation of this compound

While not a recognized agent in mass spectrometry, the physicochemical properties of this compound (C₇H₁₆O₄, MW: 164.20) suggest hypothetical avenues for its use.[1][6] Its high boiling point, presence of hydroxyl and ether groups, and liquid state at room temperature are properties shared with some liquid MALDI matrices and ESI additives like glycerol.[7][8] The following is a proposed research protocol to systematically evaluate its potential.

Hypothesis and Rationale
  • As a Liquid MALDI Matrix/Co-Matrix: this compound's low volatility could provide a stable, homogeneous sample preparation for MALDI-MS, potentially reducing "sweet spot" issues and improving shot-to-shot reproducibility.[8] Its hydroxyl groups could facilitate proton transfer for ionization. However, it lacks a strong UV-absorbing chromophore, a key feature of conventional MALDI matrices, suggesting it would be best tested as a co-matrix with a traditional solid matrix like sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA).[9]

  • As an ESI Additive: Some low-volatility, polar additives, such as glycerol and m-nitrobenzyl alcohol, are known to act as "supercharging" agents in ESI, increasing the charge state of peptides and proteins.[7][10] This is beneficial for fragmentation techniques like Electron Transfer Dissociation (ETD). The properties of this compound warrant an investigation into a similar effect.

Diagram of the Experimental Evaluation Workflow

G cluster_0 Hypothesis 1: MALDI Additive cluster_1 Hypothesis 2: ESI Additive cluster_2 Evaluation Prep_MALDI Prepare Peptide Standard + this compound + CHCA Matrix Spot_Plate Spot on MALDI Plate Prep_MALDI->Spot_Plate Analyze_MALDI MALDI-TOF MS Analysis Spot_Plate->Analyze_MALDI Compare Compare Spectra to Controls: - Signal Intensity - Charge State Distribution - Adduct Formation - Background Noise Analyze_MALDI->Compare Prep_ESI Prepare Peptide Standard in Mobile Phase + varying % of This compound Analyze_ESI Direct Infusion ESI-MS Analysis Prep_ESI->Analyze_ESI Analyze_ESI->Compare

Caption: Workflow for evaluating a novel MS additive.

Protocol 1: Evaluation as a MALDI Co-Matrix

1. Materials:

  • Peptide Standard Mix (e.g., Angiotensin, Bradykinin).

  • α-Cyano-4-hydroxycinnamic acid (CHCA) solution (10 mg/mL in 50% ACN, 0.1% TFA).

  • This compound, ≥98.0%.[11][12]

  • MALDI Target Plate.

2. Methodology:

  • Prepare a stock solution of the peptide standard at 1 pmol/µL.

  • Create a series of premixes with the CHCA matrix solution and this compound at different volume ratios (e.g., 10:1, 5:1, 1:1).

  • Mix 1 µL of the peptide standard with 1 µL of each premix.

  • As a control, mix 1 µL of the peptide standard with 1 µL of the standard CHCA matrix solution.

  • Spot 1 µL of each final mixture onto the MALDI target plate and allow to air dry.

  • Acquire mass spectra across the plate, focusing on signal intensity, resolution, and the presence of matrix-related background peaks in the low mass range.

3. Success Criteria:

  • Positive Result: An increase in peptide signal intensity or improved signal-to-noise ratio compared to the control. Homogeneous crystal formation leading to better shot-to-shot reproducibility.

  • Negative Result: Signal suppression, formation of extensive adducts with the peptide, or no significant change from the control.

Protocol 2: Evaluation as an ESI Additive

1. Materials:

  • Peptide Standard Mix (e.g., Bradykinin, Myoglobin).

  • Mobile Phase solution (e.g., 50% Methanol, 0.1% Formic Acid).

  • This compound, ≥98.0%.[11][12]

2. Methodology:

  • Prepare a stock solution of the peptide standard at 10 pmol/µL in the mobile phase.

  • Prepare a series of analysis solutions by adding this compound to the peptide stock to achieve final concentrations of 0.1%, 1%, and 5% (v/v).

  • Prepare a control sample with no additive.

  • Analyze each solution by direct infusion into an ESI mass spectrometer.

  • Acquire mass spectra, focusing on the charge state distribution of the peptides.

3. Success Criteria:

  • Positive Result: A clear shift in the charge state envelope to higher charge states (lower m/z) compared to the control. An increase in the average charge state.

  • Negative Result: No change in charge state distribution, signal suppression, or significant adduct formation that complicates the spectrum.

Safety and Handling

All protocols should be performed in a well-ventilated laboratory environment, and appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn. This compound is classified as causing serious eye damage (H318).[6] Handle with care and avoid contact with eyes and skin. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The bottom-up proteomics workflow is a powerful and established method for peptide analysis. While standardized protocols provide reliable results, the exploration of novel chemical agents holds the potential to further improve sensitivity, reproducibility, and the depth of analysis. The proposed research framework for evaluating this compound provides a logical, hypothesis-driven approach to such an investigation. While its utility in mass spectrometry is currently unproven, such systematic evaluations are essential for advancing the field.

References

  • Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. SciSpace by Typeset. [Link]

  • Physicochemical Properties of Proteomic Ionic Liquids Matrices for MALDI-MS. Walsh Medical Media. [Link]

  • Mass Spectrometry-Based Bottom-Up Proteomics: Sample Preparation, LC-MS/MS Analysis, and Database Query Strategies. PubMed. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The National Center for Biotechnology Information. [Link]

  • This compound. PubChem. [Link]

  • Ionic-liquid matrices for quantitative analysis by MALDI-TOF mass spectrometry. ACS Publications. [Link]

  • This compound, >=98 | 672602-1G. Scientific Laboratory Supplies. [Link]

  • Science Behind Electrospray Ionization in Peptide Analysis. Metware Biotechnology. [Link]

  • Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Technology Networks. [Link]

  • Towards a second generation of ionic liquid matrices (ILMs) for MALDI-MS of Peptides, proteins, and carbohydrates. Journal of the American Society for Mass Spectrometry. [Link]

  • How MALDI Advances Peptide Research and Analysis. Metware Biotechnology. [Link]

  • Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments. The National Center for Biotechnology Information. [Link]

  • Compounds selected for use as solution additives in electrospray ionisation mass spectrometry experiments. ResearchGate. [Link]

  • Supercharged Protein and Peptide Ions Formed by Electrospray Ionization. The National Center for Biotechnology Information. [Link]

  • Recent developments of novel matrices and on-tissue chemical derivatization reagents for MALDI-MSI. PubMed Central. [Link]

  • Solution Additives for Supercharging Proteins beyond the Theoretical Maximum Proton-Transfer Limit in Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]

  • Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. The National Center for Biotechnology Information. [Link]

  • In-Spray Supercharging of Peptides and Proteins in Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]

  • Structures of selected novel MALDI matrices for imaging. ResearchGate. [Link]

  • An integrated approach to study novel properties of a MALDI matrix (4-maleicanhydridoproton sponge) for MS imaging analyses. ResearchGate. [Link]

  • Liquid Matrices for Analyses by UV-MALDI Mass Spectrometry. Spectroscopy Online. [Link]

  • MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives. PubMed Central. [Link]

  • (a) Molecular structures and pK a values of acidic MALDI matrices that... ResearchGate. [Link]

  • MALDI-Matrices: Properties and Requirements • Sample Preparation Techniques • Matrix Applications. ResearchGate. [Link]

  • (PDF) Recent developments of novel matrices and on-tissue chemical derivatization reagents for MALDI-MSI. ResearchGate. [Link]

Sources

Application Notes and Protocols for NMR Spectroscopy of 3,7-Dioxa-1,9-nonanediol Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

Molecules incorporating the 3,7-Dioxa-1,9-nonanediol scaffold are of significant interest in various fields, including polymer chemistry, materials science, and drug development.[1][2][3] This flexible, hydrophilic diol unit can impart desirable properties such as increased water solubility and biocompatibility to larger molecular structures. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of these molecules, providing detailed information about their atomic connectivity and spatial arrangement.[4][5] This guide offers an in-depth exploration of the application of NMR spectroscopy to molecules containing the this compound moiety, presenting both foundational principles and detailed experimental protocols for researchers, scientists, and drug development professionals.

The core structure of this compound presents a unique set of features for NMR analysis. The presence of ether and primary alcohol functionalities, along with a chain of methylene groups, gives rise to a characteristic pattern of signals in both ¹H and ¹³C NMR spectra. Understanding these patterns is crucial for confirming the presence and integrity of this structural unit within a larger molecule.

Foundational NMR Principles for Analyzing this compound Derivatives

A thorough understanding of fundamental NMR principles is essential for the accurate interpretation of spectra from this compound-containing molecules.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms. For the this compound unit, we can predict the following characteristic signals:

  • Hydroxyl Protons (-OH): The chemical shift of the hydroxyl protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[6] In many common deuterated solvents like chloroform-d (CDCl₃), the -OH signal often appears as a broad singlet.[7] However, in solvents that can effectively form hydrogen bonds, such as dimethyl sulfoxide-d₆ (DMSO-d₆), the signal becomes sharper and its position more consistent, often appearing around 4.56 ppm for polyethylene glycol (PEG)-like structures.[8][9]

  • Methylene Protons Adjacent to Oxygen (-CH₂-O-): Protons on carbons directly bonded to an oxygen atom are deshielded and typically resonate in the range of 3.4 to 4.5 ppm.[10][11] This applies to the protons at positions 1, 2, 8, and 9 of the this compound backbone.

  • Methylene Protons Not Directly Bonded to Oxygen (-CH₂-): The protons on the central methylene groups (positions 4, 5, and 6) will appear further upfield, typically in the alkane region of the spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. For the this compound unit, the expected chemical shifts are:

  • Carbons Bonded to Oxygen (-C-O-): These carbons are deshielded and typically appear in the 50-80 ppm range.[10][12][13][14] This includes the carbons at positions 1, 2, 8, and 9.

  • Aliphatic Carbons (-C-C-): The central carbon atoms not directly attached to an oxygen (positions 4, 5, and 6) will resonate at higher field (further to the right) in the spectrum, consistent with typical alkane carbons.

Experimental Protocols
Protocol 1: Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation.[5][15]

Objective: To prepare a homogeneous solution of the this compound containing molecule suitable for NMR analysis.

Materials:

  • Analyte (this compound derivative)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Analyte Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 30-40 mg for ¹³C NMR.[16]

  • Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble.[5] For polar molecules like those containing the this compound moiety, DMSO-d₆ or D₂O are often good choices.[15][16] DMSO-d₆ is particularly useful for observing hydroxyl protons as sharp signals.[7][8][9]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the analyte.[15]

  • Homogenization: Gently vortex the sample to ensure complete dissolution. Visually inspect the solution to ensure there is no particulate matter.[15]

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube. The final sample height should be between 40-50 mm.[15]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Acquisition of 1D NMR Spectra (¹H and ¹³C)

Objective: To acquire standard one-dimensional ¹H and ¹³C NMR spectra.

Instrumentation: 400 MHz (or higher) NMR spectrometer

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramStandard single pulseFor routine proton spectra.
Spectral Width12-16 ppmTo encompass all expected proton signals.
Acquisition Time2-4 secondsTo ensure good resolution.
Relaxation Delay1-5 secondsTo allow for full relaxation of protons between scans.[8]
Number of Scans8-16To achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramProton-decoupled single pulseTo simplify the spectrum to singlets and enhance signal-to-noise.
Spectral Width200-240 ppmTo cover the full range of carbon chemical shifts.
Acquisition Time1-2 secondsA compromise between resolution and experiment time.
Relaxation Delay2-5 secondsTo allow for the slower relaxation of carbon nuclei.
Number of Scans1024 or higherDue to the low natural abundance of ¹³C.
Advanced 2D NMR Techniques for Structural Elucidation

For more complex molecules where 1D NMR spectra may be crowded or ambiguous, 2D NMR experiments are invaluable.

Protocol 3: COSY (Correlation Spectroscopy)

Objective: To identify proton-proton (¹H-¹H) couplings through-bond, typically over two to three bonds.[17][18] This is crucial for establishing the connectivity of the methylene groups in the this compound chain.

Key Information Gained: Cross-peaks in a COSY spectrum indicate which protons are spin-spin coupled.[19] For the this compound moiety, we expect to see correlations between adjacent methylene groups.

dot

Caption: Expected COSY correlations in a this compound fragment.

Protocol 4: HSQC (Heteronuclear Single Quantum Coherence)

Objective: To identify direct one-bond correlations between protons and the carbons they are attached to.[20][21][22]

Key Information Gained: An HSQC spectrum is a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other.[20] Each peak in the spectrum corresponds to a C-H bond, definitively linking the proton and carbon signals.[23] This is extremely useful for assigning the signals of the methylene groups in the this compound unit.

dot

Caption: Conceptual workflow of an HSQC experiment.

Protocol 5: HMBC (Heteronuclear Multiple Bond Correlation)

Objective: To identify longer-range correlations (typically 2-4 bonds) between protons and carbons.[24][25][26]

Key Information Gained: HMBC is crucial for connecting different spin systems identified by COSY and for assigning quaternary carbons (carbons with no attached protons).[27][28] For a this compound derivative, HMBC can show correlations from the protons on one methylene group to the carbon of the adjacent methylene group, confirming the overall connectivity of the chain.

Protocol 6: DEPT (Distortionless Enhancement by Polarization Transfer)

Objective: To determine the multiplicity of each carbon signal (i.e., whether it is a CH₃, CH₂, CH, or a quaternary carbon).[29]

Key Information Gained:

  • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks.[30][31][32] Quaternary carbons are not observed.

  • DEPT-90: Only CH signals are observed.[31][32]

This is a powerful tool for confirming the presence of the methylene (-CH₂-) groups in the this compound structure.

Data Interpretation and Structural Confirmation: A Walk-through

Let's consider the expected NMR data for the parent this compound molecule.

Expected ¹H and ¹³C Chemical Shifts:

PositionGroupExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)DEPT-135
1, 9-CH₂OH~3.6-3.8~60-65Negative
2, 8-OCH₂-~3.5-3.7~70-75Negative
4, 6-OCH₂CH₂ -~3.5-3.7~25-30Negative
5-CH₂ -~1.8-2.0~28-32Negative

Note: These are approximate values and can be influenced by the solvent and the rest of the molecular structure.

Structural Elucidation Workflow:

dot

NMR_Workflow A Acquire 1D Spectra (¹H, ¹³C, DEPT) B Identify Functional Groups (Alcohols, Ethers) A->B C Determine Carbon Multiplicities (DEPT-135, DEPT-90) A->C D Acquire 2D Spectra (COSY, HSQC, HMBC) B->D C->D E Establish ¹H-¹H Connectivity (COSY) D->E F Assign ¹H and ¹³C Signals (HSQC) D->F G Confirm Long-Range Connectivity (HMBC) D->G H Propose Final Structure E->H F->H G->H

Caption: A typical workflow for structure elucidation using NMR.

Special Considerations for PEG-like Structures

Molecules containing the this compound moiety can be considered as short polyethylene glycol (PEG) derivatives. When analyzing such molecules, especially those of higher molecular weight, it is important to be aware of ¹³C satellites in the ¹H NMR spectrum.[33][34] These are small peaks that appear symmetrically around a large proton signal due to coupling with the 1.1% naturally abundant ¹³C.[33][34] In large polymers, the integration of these satellite peaks can become significant and should not be mistaken for impurities.[33][34]

Conclusion

NMR spectroscopy is a powerful and versatile technique for the detailed structural analysis of molecules containing the this compound unit. By employing a combination of 1D and 2D NMR experiments, researchers can unambiguously confirm the presence and connectivity of this important structural motif. The protocols and guidelines presented in this application note provide a robust framework for obtaining high-quality NMR data and for its accurate interpretation, thereby facilitating the research and development of novel materials and therapeutics.

References
  • Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]

  • Wikipedia. (2023, December 12). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]

  • Hanson, C. V., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 4331-4336. Retrieved from [Link]

  • Dust, J. M., Fang, Z., & Harris, J. M. (1990). Proton NMR characterization of poly(ethylene glycols) and derivatives. Macromolecules, 23(16), 3742-3746. Retrieved from [Link]

  • Oxford Instruments. (2024). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • JoVE. (2024). 2D NMR: Overview of Heteronuclear Correlation Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Satoh, H., et al. (2002). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Modeling, 42(4), 936-944. Retrieved from [Link]

  • Hanson, C. V., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ResearchGate. Retrieved from [Link]

  • Emwas, A. H., et al. (2019). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Methods in Molecular Biology, 1861, 1-25. Retrieved from [Link]

  • Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]

  • Araya-Maturana, R., et al. (2008). Very Long-Range Correlations (nJC,H n > 3) in HMBC Spectra. Natural Product Communications, 3(3), 1934578X0800300. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Mesbah Energy. (2021). Basics of NMR Sample preparation and analysis of NMR analysis data. Retrieved from [Link]

  • Araya-Maturana, R., et al. (2008). Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. ResearchGate. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2017). HMBC vs. H2BC. Retrieved from [Link]

  • Wikipedia. (2023, April 25). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025). Proton NMR characteristics of polyethylene glycol and derivatives. Retrieved from [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Hanson, C. V., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 4331-4336. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • I.R.I.S. (n.d.). Sample preparation for NMR analysis. Retrieved from [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Satoh, H., et al. (2002). A structure elucidation system using 1H-NMR and H-H COSY spectra. ResearchGate. Retrieved from [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is HSQC NMR?. Retrieved from [Link]

  • The Chemistry Tutor. (2023). HNMR: Comparing Alcohol and Ether isomers using Low & High Resolution spectra. Retrieved from [Link]

  • Reddit. (2023). Hydroxyl Groups in NMR. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Retrieved from [Link]

  • StudyRaid. (n.d.). Understand nMR patterns of hydroxyl-containing compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why do hydroxyl groups only produce a singlet in proton NMR?. Retrieved from [Link]

  • Exarchou, V., et al. (2005). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 10(4), 434-463. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • Wikipedia. (2023, April 25). 1,9-Nonanediol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving solubility of PROTACs with 3,7-Dioxa-1,9-nonanediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The PROTAC Solubility Challenge

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to degrade previously "undruggable" proteins.[1][2] However, the very structure that makes them effective—two distinct ligands joined by a linker—results in large, complex, and often hydrophobic molecules.[3][4] Consequently, many PROTACs exhibit poor aqueous solubility, a significant hurdle that can lead to aggregation, inconsistent assay results, and challenges in developing bioavailable formulations.[4][5]

This technical guide serves as a support center for researchers encountering these challenges. We will address frequently asked questions, provide detailed troubleshooting workflows, and present established protocols. Furthermore, we will explore the potential of novel excipients, such as 3,7-Dioxa-1,9-nonanediol, as an exploratory tool for enhancing the solubility of these promising but difficult-to-handle molecules.

Part 1: Frequently Asked Questions (FAQs) on PROTAC Solubility

Q1: Why are PROTACs so often poorly soluble?

PROTACs frequently fall into the "beyond Rule of Five" (bRo5) chemical space, meaning they possess molecular characteristics that predict poor absorption and solubility.[4][6] Key contributing factors include:

  • High Molecular Weight: Typically ranging from 700 to 1200 Da, their large size is a primary contributor to low solubility.[3]

  • Hydrophobicity: The ligands required to bind the target protein and the E3 ligase are often lipophilic, leading to a hydrophobic overall molecule that resists dissolution in aqueous buffers.[5]

  • Structural Complexity & Flexible Linkers: The multi-component structure and often-flexible linkers can lead to conformational instability and a tendency for self-association or aggregation in solution.[5]

Q2: What are the immediate experimental consequences of poor PROTAC solubility?

Ignoring solubility issues can lead to significant experimental artifacts and unreliable data. Initial signs include:

  • Visual Precipitation: The most obvious sign is visible cloudiness, particulates, or crystallization in stock solutions or assay media.[4]

  • Inconsistent Biological Activity: If a PROTAC is not fully dissolved, its effective concentration is lower and more variable than intended, leading to poor reproducibility and inaccurate potency (e.g., DC₅₀) measurements.[4]

  • Aggregation: Poorly soluble PROTACs have a high tendency to aggregate. These aggregates can reduce the concentration of active, monomeric PROTAC, leading to a loss of efficacy.[5][7]

Q3: How can I quantitatively measure the solubility of my PROTAC?

Moving beyond simple visual inspection is critical. Several analytical techniques are available:

  • HPLC-Based Methods: High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS) are robust methods to determine the concentration of a dissolved PROTAC in a saturated solution, often prepared using the shake-flask method.[]

  • Nephelometry: This technique measures the amount of light scattered by undissolved particles in a solution, providing a high-throughput assessment of kinetic solubility.

  • Dynamic Light Scattering (DLS): While primarily used for detecting aggregation, DLS can also indicate solubility issues if large, multi-modal particle size distributions are observed.[5]

Part 2: A Novel Approach: Using this compound as an Exploratory Excipient

While standard co-solvents like DMSO are common, their concentration in cellular assays must be minimized (typically <0.5%) to avoid toxicity.[4] This necessitates exploring novel, biocompatible excipients. This compound, a hydrophilic diol, presents an interesting candidate based on its physicochemical properties.

Q4: What is this compound and why might it improve PROTAC solubility?

This compound is a linear molecule containing two ether linkages and two terminal hydroxyl groups.[9] Its properties suggest it could function as a solubility enhancer through several mechanisms. It is used in polymer chemistry as a hydrophilic spacer to enhance water solubility in the final materials.[10]

Proposed Mechanism of Action: The oxygen atoms in the ether and hydroxyl groups can act as hydrogen bond acceptors, while the hydroxyl protons can act as hydrogen bond donors. This allows this compound to potentially interrupt the self-association of PROTAC molecules and form hydrogen bonds with the PROTAC, effectively creating a more hydrophilic "shell" around the hydrophobic molecule, thereby improving its interaction with aqueous media.

Below is a summary of its key properties:

PropertyValueSource
Molecular Formula C₇H₁₆O₄[9]
Molecular Weight 164.20 g/mol [11]
CAS Number 67439-82-1[9]
Density 1.091 g/mL at 20 °C[10]
Description A hydrophilic diol with two ether linkages, suggesting potential as a co-solvent or formulation excipient.[10][12]

Q5: How does this compound compare to other common excipients?

While research into its direct use with PROTACs is nascent, we can compare its theoretical advantages and disadvantages to established options.

ExcipientPrimary MechanismAdvantagesDisadvantages
DMSO Co-solvent (reduces solvent polarity)Highly effective for creating concentrated stock solutions.Cellular toxicity at higher concentrations (>0.5%).[4]
PEG 400 Co-solvent / SurfactantLow toxicity, commonly used in formulations.Can be viscous; may not be sufficient for highly insoluble PROTACs.
This compound Co-solvent / Hydrophilic modifier (proposed)Low molecular weight, highly hydrophilic.Efficacy and toxicity for PROTAC formulations are not yet established.
Polymers (e.g., HPMCAS) Forms amorphous solid dispersions (ASDs), preventing crystallization.[7][13]Can significantly increase apparent solubility and generate supersaturated solutions.[14][15]Requires advanced formulation processing (e.g., spray drying).[1]

Part 3: Troubleshooting Guides and Experimental Protocols

When encountering a solubility problem, a systematic approach is crucial. The following workflow can help diagnose and solve the issue.

Troubleshooting Workflow for PROTAC Solubility Issues

G cluster_0 cluster_1 Optimization Strategies cluster_2 Advanced & Exploratory Methods cluster_3 start Start: PROTAC Solubility Issue (Precipitation / Inconsistent Data) assess Step 1: Assess Solubility - Visual Inspection - Kinetic Solubility Assay start->assess is_soluble Is Solubility < Target Conc.? assess->is_soluble optimize_simple Step 2: Simple Optimization - Adjust Buffer pH - Add Standard Co-solvent (e.g., DMSO <0.5%) is_soluble->optimize_simple Yes end_ok Proceed with Experiment is_soluble->end_ok No reassess1 Re-assess Solubility optimize_simple->reassess1 optimize_advanced Step 3: Test Novel Excipients - Screen this compound - Test other excipients (e.g., PEGs, surfactants) reassess1->optimize_advanced Still Insoluble reassess1->end_ok Soluble reassess2 Re-assess Solubility optimize_advanced->reassess2 formulation Step 4: Advanced Formulation - Consider Amorphous Solid Dispersion (ASD) - Consider Lipid-Based Formulations (SEDDS) reassess2->formulation Still Insoluble reassess2->end_ok Soluble end_fail Consult Formulation Specialist or Redesign PROTAC formulation->end_fail

Caption: A decision-making workflow for troubleshooting PROTAC solubility.

Experimental Protocol 1: Initial Solubility Screening with this compound

Objective: To determine if this compound can improve the apparent solubility of a poorly soluble PROTAC in an aqueous buffer.

Materials:

  • PROTAC (lyophilized powder)

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4, filtered

  • High-recovery HPLC vials

  • Shaking incubator or vortexer

  • Centrifuge capable of >10,000 x g

  • HPLC-UV or LC-MS system for quantification

Methodology:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

    • Prepare a 1 M stock solution of this compound in deionized water.

  • Set Up Screening Conditions:

    • In separate microcentrifuge tubes, prepare a matrix of conditions. For each PROTAC concentration to be tested (e.g., 10 µM, 50 µM, 100 µM), set up the following tubes containing 1 mL of PBS pH 7.4:

      • Control (DMSO only): Add the required volume of PROTAC stock (e.g., for 10 µM, add 1 µL of 10 mM stock). Ensure the final DMSO concentration is consistent across all tubes and ideally ≤1%.

      • Test (this compound): Add the required volume of PROTAC stock. Then, add varying concentrations of this compound (e.g., 0.1%, 0.5%, 1% v/v from the 1 M stock).

  • Equilibration:

    • Vortex all tubes vigorously for 1 minute.

    • Place the tubes in a shaking incubator at 25°C for 24 hours to allow them to reach equilibrium. This step is critical for accurate thermodynamic solubility measurement.

  • Separation of Undissolved Compound:

    • After incubation, visually inspect for precipitation.

    • Centrifuge all tubes at 10,000 x g for 15 minutes to pellet any undissolved PROTAC.

  • Quantification:

    • Carefully collect the supernatant from each tube, avoiding the pellet.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the concentration of the dissolved PROTAC using a validated HPLC or LC-MS method with a standard curve.

  • Data Analysis:

    • Compare the measured PROTAC concentration in the control tubes versus the tubes containing this compound. A significant increase in concentration indicates a positive solubility-enhancing effect.

Experimental Protocol 2: Characterizing PROTAC Aggregation with Dynamic Light Scattering (DLS)

Objective: To assess the aggregation state of a PROTAC in solution and determine if this compound can reduce aggregation.

Materials:

  • PROTAC solutions prepared as described in Protocol 1.

  • DLS instrument.

  • Low-volume, dust-free cuvettes.

  • 0.22 µm syringe filter.

Methodology:

G cluster_workflow DLS Experimental Workflow prep 1. Sample Preparation Prepare PROTAC solution in filtered buffer +/- excipient. centrifuge 2. Centrifugation Spin at >10,000 x g for 10 min to remove large particulates. prep->centrifuge transfer 3. Transfer to Cuvette Carefully transfer supernatant to a clean, dust-free cuvette. centrifuge->transfer equilibrate 4. Equilibration Place in DLS instrument and equilibrate at 25°C for 5 min. transfer->equilibrate acquire 5. Data Acquisition Perform multiple measurements for reproducibility. equilibrate->acquire analyze 6. Data Analysis Analyze size distribution and polydispersity index (PDI). acquire->analyze

Caption: Step-by-step workflow for DLS analysis of PROTAC aggregation.

Data Interpretation:

  • Ideal Result (Non-Aggregated): A single, narrow peak (monomodal distribution) corresponding to the expected size of the monomeric PROTAC. The Polydispersity Index (PDI) should be low (e.g., <0.2).

  • Indication of Aggregation: The presence of a second peak at a much larger size (e.g., >100 nm) or a high PDI (>0.4) suggests the presence of aggregates.[5]

  • Assessing the Excipient: If the PROTAC solution with this compound shows a reduction in the aggregate peak size or a lower PDI compared to the control, it indicates a stabilizing, anti-aggregation effect.

References

Technical Support Center: Overcoming Steric Hindrance with Flexible PEG Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to steric hindrance in bioconjugation, with a focus on leveraging flexible Polyethylene Glycol (PEG) linkers. Here, we synthesize technical accuracy with field-proven insights to help you optimize your experimental outcomes.

Section 1: Understanding the Challenge: Steric Hindrance in Bioconjugation

Q1: What is steric hindrance in the context of bioconjugation, and why is it a concern?

A: Steric hindrance refers to the spatial obstruction that prevents a chemical reaction or intermolecular interaction from occurring efficiently.[1][2] In bioconjugation, this phenomenon arises when the three-dimensional structure of a biomolecule, such as an antibody or protein, physically blocks the reactive groups of a linker or payload from accessing their target functional groups.[1][3] This obstruction can be caused by the target residue (e.g., lysine or cysteine) being buried within the protein's folded structure or shielded by neighboring residues.[3][4] Additionally, the bulkiness of the PEG reagent itself can contribute to steric hindrance.[1][3]

This is a significant concern because it can lead to several undesirable outcomes:

  • Low Conjugation Efficiency: The final yield of the desired bioconjugate is significantly lower than expected.[3]

  • Incomplete Reactions: A large portion of the starting biomolecule remains unmodified, even with an excess of the conjugation reagent.[3]

  • Lack of Site-Specificity: The reaction may occur at more accessible but less desirable sites, leading to a heterogeneous mixture of products.[3][5]

  • Reduced Biological Activity: If the PEG chain attaches near a critical region, like an antibody's antigen-binding site, it can impair the molecule's function.[3][6]

Q2: What are the common indicators that steric hindrance is negatively impacting my experiment?

A: Several experimental observations can suggest that steric hindrance is a limiting factor:

  • Low reaction yields despite optimizing other parameters like stoichiometry and reaction time.[7]

  • A heterogeneous product profile observed through analytical techniques like SDS-PAGE or mass spectrometry, showing a mix of unconjugated, mono-conjugated, and multi-conjugated species.[7]

  • Precipitation or aggregation of the bioconjugate, which can occur if conjugation at highly accessible sites alters the molecule's physicochemical properties.[8]

  • A significant loss of biological activity in the final product compared to the unconjugated biomolecule.[3]

Section 2: The Flexible Solution: PEG Linkers

Q3: How do flexible PEG linkers help overcome steric hindrance?

A: Flexible PEG linkers act as versatile spacers, creating distance between the two molecules being conjugated.[8][9][10] This spatial separation is crucial for several reasons:

  • Improved Accessibility: A longer, flexible linker can extend the reach of a reactive group to access sterically hindered sites on a biomolecule.[7][8]

  • Enhanced Solubility: The hydrophilic nature of PEG linkers can improve the solubility of hydrophobic molecules, which is particularly important for antibody-drug conjugates (ADCs) with high drug-to-antibody ratios (DARs).[11][12][13]

  • Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on the biomolecule, potentially lowering the risk of an immune response.[9][13]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a bioconjugate, leading to reduced renal clearance and a longer plasma half-life.[11][14]

Q4: How do I choose the right PEG linker length? Is longer always better?

A: The choice of PEG linker length is a critical optimization step and involves a trade-off between beneficial and potentially detrimental effects.[15] A linker that is too short may not provide enough separation to overcome steric clashes.[3][16][17][] Conversely, an excessively long linker can sometimes wrap around the biomolecule, potentially masking key functional sites or even becoming immunogenic itself.[3][16][17]

The optimal length is highly dependent on the specific application, such as in ADCs or Proteolysis Targeting Chimeras (PROTACs).[11][16] For instance, in PROTAC design, a linker that is too long might result in a non-productive ternary complex where ubiquitination sites are not accessible.[16] Therefore, empirical testing of various linker lengths is often necessary to identify the ideal configuration for maximal efficacy.[16]

Data-Driven Insights on Linker Length:

ApplicationShort PEG Linkers (e.g., PEG2-PEG12)Long PEG Linkers (e.g., PEG24 and above)Key Considerations & References
Antibody-Drug Conjugates (ADCs) May result in lower drug loading (DAR values around 2.5).[15] Can offer high in vitro potency.[11]Can achieve higher DAR values (approx. 3.7-5.0).[15] Generally improve in vivo performance and circulation half-life.[11][19]A balance must be struck between in vitro potency and in vivo pharmacokinetic advantages.[11]
PROTACs May lead to steric hindrance, preventing the formation of a stable ternary complex.[16] Potent PROTACs with linkers as short as three atoms have been reported.[20]May result in a non-productive complex if too long.[16]The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[16]

Experimental Workflow for Optimizing PEG Linker Length in ADCs

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Assessment A Synthesize ADCs with Varying PEG Linker Lengths (e.g., PEG4, PEG8, PEG12, PEG24) B Characterize ADCs: - DAR (HIC-HPLC) - Purity (SEC-HPLC) - Aggregation (DLS) A->B C Cellular Uptake Assay B->C D Cytotoxicity Assay (IC50) C->D E Pharmacokinetic (PK) Study (e.g., in rodents) D->E F Efficacy Study (Xenograft models) E->F G Lead Candidate F->G Select Optimal Linker Length

Caption: Workflow for ADC optimization based on PEG linker length.

Section 3: Troubleshooting Common Issues

Q5: I'm still getting low conjugation yield even after trying different PEG linker lengths. What else can I do?

A: If varying the linker length doesn't solve the problem, consider these additional troubleshooting steps:

  • Optimize Reaction Conditions:

    • pH: The pH of the reaction buffer is critical. For targeting primary amines (like lysine) with NHS esters, a pH of 7.0-9.0 is generally recommended to ensure the amine is deprotonated and nucleophilic.[7] For maleimide-based conjugation to cysteines, a pH of 6.5-7.5 is optimal to ensure the thiol group is reactive while minimizing side reactions.[7]

    • Temperature and Time: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers, but be mindful of your protein's stability.[7] Similarly, extending the reaction time may allow more hindered groups to react.[7]

    • Stoichiometry: Systematically vary the molar ratio of the PEG reagent to your biomolecule. A higher excess of PEG may be needed to drive the reaction, but be aware that this can complicate purification.[7][21]

  • Reagent Quality and Buffer Choice:

    • Reagent Integrity: Ensure your PEG reagent has not hydrolyzed. Use fresh reagents or those stored properly under cool, dry conditions.[4][21]

    • Buffer Compatibility: Use non-reactive buffers. For example, avoid Tris buffers when using NHS esters as they contain primary amines that will compete with your target molecule.[7]

  • Advanced Strategies:

    • Mild Denaturation: In some cases, controlled and reversible denaturation can expose buried residues. This must be approached with extreme caution to avoid irreversible unfolding of the protein.[3]

    • Site-Directed Mutagenesis: If feasible, introduce a more reactive or accessible amino acid (like cysteine) at a desired location through protein engineering.[3][8]

Troubleshooting Flowchart for Low Conjugation Yield

G Start Low Conjugation Yield A Vary PEG Linker Length (e.g., PEG4, PEG8, PEG12, PEG24) Start->A E Yield Improved? A->E B Optimize Reaction Conditions - pH - Temperature - Time - Stoichiometry F Yield Improved? B->F C Check Reagent & Buffer - Fresh PEG Reagent? - Non-reactive Buffer? G Yield Improved? C->G D Consider Advanced Strategies - Mild Denaturation - Site-Directed Mutagenesis End Successful Conjugation D->End E->B No E->End Yes F->C No F->End Yes G->D No G->End Yes

Caption: Systematic troubleshooting for low PEGylation yield.

Section 4: Experimental Protocols

Protocol: Cysteine-Specific PEGylation of an Antibody

This protocol describes a general method for conjugating a maleimide-activated PEG linker to a cysteine residue on an antibody.

Materials:

  • Antibody solution (2-10 mg/mL in PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-activated PEG (mPEG-Maleimide)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, with EDTA

  • Quenching solution (e.g., N-acetylcysteine or free cysteine)

  • Desalting column (e.g., Sephadex G-25)

  • Analytical equipment: SDS-PAGE, Size-Exclusion Chromatography (SEC-HPLC)

Procedure:

  • Antibody Reduction (if necessary):

    • If the target cysteine is in a disulfide bond, it must first be reduced.

    • Incubate the antibody with a 10-fold molar excess of TCEP for 1-2 hours at room temperature.[3]

    • Causality: TCEP is a potent reducing agent that selectively cleaves disulfide bonds without requiring removal of oxygen.

  • Removal of Reducing Agent:

    • Immediately after reduction, remove the TCEP using a desalting column equilibrated with the reaction buffer.[3]

    • Causality: Failure to remove the reducing agent will result in it quenching the maleimide-activated PEG.

  • Conjugation Reaction:

    • Dissolve the mPEG-Maleimide in the reaction buffer immediately before use.

    • Add a 5- to 10-fold molar excess of the mPEG-Maleimide solution to the reduced antibody solution.[3]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[3][8]

    • Causality: The maleimide group reacts specifically with the free sulfhydryl group of the cysteine to form a stable thioether bond. The pH is maintained between 6.5 and 7.5 to ensure the thiol is sufficiently nucleophilic while minimizing off-target reactions with amines.[7]

  • Quenching the Reaction:

    • Stop the reaction by adding an excess of a small molecule thiol, such as N-acetylcysteine, to quench any unreacted mPEG-Maleimide.

  • Purification and Analysis:

    • Purify the PEGylated antibody from unreacted PEG and quenching agent using SEC-HPLC or dialysis.

    • Analyze the final product using SDS-PAGE (a successful PEGylation will show a band shift to a higher molecular weight) and SEC-HPLC to assess purity and aggregation.[22] Mass spectrometry can be used to confirm the degree of PEGylation.[22]

References

  • Tadayon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Signal Transduction and Targeted Therapy, 5(1), 248. Available from: [Link]

  • Leal, M., et al. (2017). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates. Molecular Cancer Therapeutics, 16(1), 116-123. Available from: [Link]

  • Leal, M., et al. (2017). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Cancer Therapeutics, 16(1), 116-123. Available from: [Link]

  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. (2024). Available from: [Link]

  • Scott, D. E., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(10), 1579-1590. Available from: [Link]

  • Strohl, W. R. (2018). Protein PEGylation for the design of biobetters: from reaction to purification processes. Brazilian Journal of Pharmaceutical Sciences, 54(spe). Available from: [Link]

  • What are PEG Linkers? Creative Biolabs. Available from: [Link]

  • Keefe, A. J., & Jiang, S. (2012). Relieving PEGylation. Nature chemistry, 4(1), 5-6. Available from: [Link]

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458. Available from: [Link]

  • Barfield, R. M., et al. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. In Antibody-Drug Conjugates (pp. 235-276). Royal Society of Chemistry. Available from: [Link]

  • Piras, C., et al. (2023). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. European Journal of Medicinal Chemistry, 258, 115598. Available from: [Link]

  • Chen, X., et al. (2013). Fusion protein linkers: property, design and functionality. Advanced drug delivery reviews, 65(10), 1357-1369. Available from: [Link]

  • Liu, H., et al. (2022). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Pharmaceutics, 14(3), 655. Available from: [Link]

  • Chen, X., et al. (2013). Fusion protein linkers: property, design and functionality. Advanced drug delivery reviews, 65(10), 1357-1369. Available from: [Link]

  • The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. (2020). Polymers, 12(2), 298. Available from: [Link]

  • Lu, T. K., et al. (2018). Flexible Peptide Linkers Enhance the Antimicrobial Activity of Surface-Immobilized Bacteriolytic Enzymes. ACS applied materials & interfaces, 10(49), 42094-42103. Available from: [Link]

  • What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. iGEM. Available from: [Link]

  • A Look At: “Fusion Protein Linkers: Property, Design and Functionality”. (2020). Available from: [Link]

  • Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. (2022). Pharmaceutics, 14(11), 2392. Available from: [Link]

  • Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. IDOSI Publications. Available from: [Link]

  • Sela, M., & Givol, D. (1966). Steric hindrance as a factor in the reaction of labeled antibody with cell surface antigenic determinants. Bacteriological reviews, 30(2), 341. Available from: [Link]

  • Immunoglobulin G-Based Steric Hindrance Assay for Protein Detection. (2020). Analytical chemistry, 92(4), 3068-3074. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 3,7-Dioxa-1,9-nonanediol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,7-Dioxa-1,9-nonanediol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low product yield, during the synthesis of this valuable bifunctional molecule. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues in your experimental work.

The synthesis of this compound, an unsymmetrical diether diol, is most commonly approached via the Williamson ether synthesis.[1] This classic S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or another substrate with a good leaving group.[2] While robust, the bifunctional nature of the required starting materials introduces specific challenges that can lead to significantly reduced yields. This guide addresses these challenges in a practical, question-and-answer format.

Troubleshooting Guide: A Causal Approach

This section addresses common scenarios of low yield by examining the potential root causes and providing systematic solutions.

Q1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix this?

Low conversion is typically a fundamental problem related to the activation of your nucleophile or the overall reaction conditions. The primary suspect is the initial deprotonation step to form the alkoxide.

Causality Analysis:

The Williamson ether synthesis requires a strong base to deprotonate the alcohol, creating a potent alkoxide nucleophile.[3] Alcohols typically have a pKa in the range of 16-18. For effective and complete deprotonation, the conjugate acid of the base used should have a pKa significantly higher than this. If the base is too weak, the equilibrium will not favor the alkoxide, and the reaction will stall. Furthermore, the presence of protic impurities, especially water, will consume the strong base and neutralize the alkoxide, effectively killing the reaction.

Core Issues & Recommended Solutions:

  • Incomplete Deprotonation:

    • Problem: The chosen base is not strong enough to fully deprotonate the starting diol (e.g., 1,3-propanediol).

    • Solution: Employ a strong, non-nucleophilic base that irreversibly deprotonates the alcohol. Sodium hydride (NaH) is an excellent choice as it reacts to form the alkoxide and H(_2) gas, which bubbles out of the solution, driving the reaction to completion.[2][4]

  • Presence of Moisture:

    • Problem: Trace amounts of water in the glassware, solvent, or starting materials are quenching the base and/or the alkoxide.

    • Solution: Implement rigorous anhydrous techniques. This is non-negotiable for reactions employing highly reactive bases like NaH.

Parameter Recommendation Rationale
Recommended Bases Sodium Hydride (NaH), Potassium Hydride (KH)Irreversibly deprotonates alcohols (pKa of H(_2) is ~35), driving equilibrium forward.[4]
Suitable Solvents Anhydrous THF, DMF, DMSOAprotic polar solvents solvate the counter-ion (Na

), increasing the nucleophilicity of the alkoxide.[5]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from the air from entering the reaction vessel.

Experimental Protocol 1: Establishing Anhydrous Reaction Conditions

  • Glassware Preparation: Thoroughly clean all glassware and flame-dry it under vacuum or oven-dry at >120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (N(_2) or Ar).

  • Solvent Preparation: Use freshly distilled, anhydrous-grade solvents. Solvents like THF should be distilled from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.

  • Reagent Handling: Handle strong bases like NaH (typically supplied as a dispersion in mineral oil) in a glovebox or under a positive pressure of inert gas. Wash the NaH dispersion with anhydrous hexane to remove the oil before use.

  • Reaction Setup: Add the anhydrous solvent and starting diol to the reaction flask via cannula or a gas-tight syringe. Begin stirring and slowly add the NaH portion-wise at 0 °C to control the hydrogen gas evolution. Allow the mixture to warm to room temperature and stir for at least one hour to ensure complete deprotonation before adding the alkyl halide.

Q2: I see multiple spots on my TLC and my crude NMR is complex. How can I minimize the formation of byproducts?

The formation of multiple products is the most common pitfall in this specific synthesis due to the bifunctional nature of the reactants.

Causality Analysis:

When reacting a diol (e.g., 1,3-propanediol) with two equivalents of a halo-alcohol (e.g., 2-chloroethanol), the reaction proceeds in two steps. After the first S(_N)2 reaction, you form a mono-ether intermediate. This intermediate must then undergo a second deprotonation and a second S(_N)2 reaction. These steps compete with other pathways. The deprotonated starting diol can react with the mono-ether intermediate, initiating the formation of oligomers or polymers. This is a significant competitive pathway that consumes starting materials and complicates purification.

Core Issues & Recommended Solutions:

  • Polymerization/Oligomerization:

    • Problem: The intermolecular reaction between intermediates is outcompeting the desired second intramolecular step, leading to a mixture of higher molecular weight species.

    • Solution: Employ high-dilution conditions. By significantly increasing the solvent volume, you decrease the concentration of reactive species, which statistically favors the intramolecular reaction over the intermolecular one. A slow, controlled addition of the alkylating agent using a syringe pump over several hours can also dramatically improve the yield of the desired product by keeping its concentration low at any given moment.

  • Incomplete Reaction / Mono-alkylation:

    • Problem: The reaction stops after the first addition, leaving a significant amount of the mono-alkylated product, HO-(CH(_2))(_3)-O-(CH(_2))(_2)-OH.

    • Solution: Ensure sufficient equivalents of both the base and the alkylating agent are used (slightly more than 2 equivalents of each relative to the starting diol). Also, allow for adequate reaction time. These reactions can be slow and may require extended stirring (12-24 hours) to proceed to completion.[1] Monitoring the reaction by TLC or GC-MS is crucial to determine the optimal reaction time.

dot

Side_Reactions Diol HO-(CH₂)₃-OH (1,3-Propanediol) Alkoxide ⁻O-(CH₂)₃-O⁻ (Dialkoxide) Diol->Alkoxide + Base Halo Cl-(CH₂)₂-OH (2-Chloroethanol) Base 2 eq. NaH MonoAdduct HO-(CH₂)₃-O-(CH₂)₂-OH (Mono-adduct) Alkoxide->MonoAdduct + 1 eq. Halo-alcohol (First SN2) Target HO-(CH₂)₂-O-(CH₂)₃-O-(CH₂)₂-OH (Desired Product) MonoAdduct->Target + Base, + 1 eq. Halo-alcohol (Second SN2) Oligomer ...-O-(CH₂)₃-O-(CH₂)₂-O-(CH₂)₃-O-... (Oligomer/Polymer) MonoAdduct->Oligomer Intermolecular Reaction with more Alkoxide Main_Reaction cluster_step1 Step 1: First Etherification cluster_step2 Step 2: Second Etherification Diol HO-(CH₂)₃-OH Alkoxide1 ⁻O-(CH₂)₃-OH Diol->Alkoxide1 + NaH NaH1 NaH Halo1 Cl-(CH₂)₂-OH MonoAdduct HO-(CH₂)₂-O-(CH₂)₃-OH Alkoxide1->MonoAdduct + Halo-alcohol (SN2) Alkoxide2 HO-(CH₂)₂-O-(CH₂)₃-O⁻ MonoAdduct->Alkoxide2 + NaH NaH2 NaH Halo2 Cl-(CH₂)₂-OH Product HO-(CH₂)₂-O-(CH₂)₃-O-(CH₂)₂-OH Alkoxide2->Product + Halo-alcohol (SN2) Troubleshooting_Workflow start Low Yield of This compound q1 Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->q1 a1_low_conv High % of Starting Material (Low Conversion) q1->a1_low_conv Low Conversion a1_complex Complex Mixture of Products q1->a1_complex Multiple Products a1_clean_low Clean Reaction, but Low Isolated Yield q1->a1_clean_low Low Isolated Yield sol_low_conv Root Cause: - Inactive Nucleophile - Poor Conditions a1_low_conv->sol_low_conv sol_complex Root Cause: - Polymerization - Side Reactions a1_complex->sol_complex sol_low_iso Root Cause: - Product Loss During Workup/Purification a1_clean_low->sol_low_iso fix_low_conv Action: 1. Verify Base Strength (Use NaH). 2. Ensure Anhydrous Conditions. 3. Increase Reaction Time/Temp. sol_low_conv->fix_low_conv fix_complex Action: 1. Use High Dilution. 2. Slow Addition of Reagents. 3. Adjust Stoichiometry. sol_complex->fix_complex fix_low_iso Action: 1. 'Salt Out' During Extraction. 2. Use More Polar Extraction Solvents. 3. Optimize Chromatography. sol_low_iso->fix_low_iso

Sources

Technical Support Center: Purity Analysis of Synthesized 3,7-Dioxa-1,9-nonanediol Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a centralized resource for troubleshooting and methodological support for the purity analysis of 3,7-Dioxa-1,9-nonanediol conjugates. As a Senior Application Scientist, the aim is to provide not only procedural steps but also the underlying scientific rationale to empower you in your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries and challenges faced during the purity analysis of these specific conjugates.

Q1: What are the primary analytical methods for determining the purity of this compound conjugates?

A1: A comprehensive purity assessment necessitates a multi-technique approach. The cornerstone of this analysis is High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), for separating the conjugate from process-related impurities and degradation products.[1][2] Coupling HPLC with Mass Spectrometry (LC-MS) is crucial for confirming the molecular weight of the main product and identifying unknown peaks.[3] Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation, confirming the identity of the conjugate and its impurities.[4][5][6]

Q2: What types of impurities are commonly encountered in the synthesis of this compound conjugates?

A2: Impurities can be broadly categorized as organic or inorganic.[7][8] Organic impurities are more common and typically arise from the synthetic process.[7] These include unreacted starting materials (e.g., the parent drug, linker), by-products of the conjugation reaction, intermediates, and degradation products that may form during synthesis or storage.[8][] Inorganic impurities, such as residual metals from catalysts or inorganic salts, can also be present and are often derived from the manufacturing process.[7][8]

Q3: How can I identify the various peaks in my HPLC chromatogram?

A3: The most direct method for identifying unknown peaks is to analyze the sample using LC-MS. The mass-to-charge ratio (m/z) obtained for each peak can be used to infer the molecular weight of the corresponding compound. This information, combined with knowledge of the synthetic route, allows for the tentative identification of impurities. For definitive structural confirmation, preparative HPLC can be used to isolate the impurity, followed by analysis using techniques like NMR.[10]

Q4: What is a generally accepted purity level for a this compound conjugate destined for preclinical evaluation?

A4: For early in vivo studies, such as pharmacokinetics, a purity of 98% or 99% is often expected.[11] For toxicology studies that support clinical trial applications, the purity requirements are even more stringent, typically 99% or higher.[11] It is not only the purity level but also the identification and qualification of impurities that are critical for regulatory submissions.[12][13]

Section 2: Troubleshooting Guides

This section provides structured guidance for resolving common experimental issues.

HPLC: Suboptimal Peak Shape and Resolution

Poorly shaped peaks (tailing, fronting, or broad) and insufficient separation between the conjugate and impurities are frequent challenges in HPLC analysis.

Causality: These problems can originate from several sources, including improper mobile phase conditions, interactions between the analyte and the stationary phase, or issues with the HPLC system itself.[14][15] Peak tailing, for instance, can be caused by secondary interactions with the column packing material or by obstructions on the column frit.[16]

Troubleshooting Workflow:

hplc_troubleshooting start Poor Peak Shape / Resolution c1 Assess Mobile Phase start->c1 c2 Optimize Gradient start->c2 c3 Evaluate Column start->c3 c4 System Health Check start->c4 s1 Adjust pH to control ionization Increase buffer strength c1->s1 Chemical Interactions s2 Steeper gradient for sharper peaks Shallower gradient for better resolution c2->s2 Elution Strength s3 Try a different stationary phase (e.g., C4, Phenyl) Replace guard column c3->s3 Stationary Phase Issues s4 Check for leaks and dead volume Flush the system c4->s4 Hardware Problems end Improved Chromatography s1->end s2->end s3->end s4->end

Caption: A logical workflow for troubleshooting common HPLC issues.

In-Depth Troubleshooting Steps:

  • Mobile Phase Modification: The mobile phase composition is a critical factor.

    • Protocol: Adjusting the pH of the mobile phase can suppress the ionization of acidic or basic analytes, leading to improved peak shape.[15] If peak tailing is observed, increasing the buffer concentration (greater than 20 mM) can sometimes help.[17]

  • Gradient Adjustment: The elution gradient plays a key role in separation.

    • Protocol: For broad peaks, a steeper gradient may lead to faster elution and sharper peaks. Conversely, for co-eluting peaks, a shallower gradient can provide better resolution.[18]

  • Column and Guard Column Evaluation: The column is the heart of the separation.

    • Protocol: If you are using a standard C18 column, consider trying a different stationary phase, such as C4 or Phenyl, which may offer different selectivity.[2] If a guard column is in use, replacing it is a simple first step, as it can become contaminated and cause peak shape issues.[16]

  • System Check-Up: Ensure the instrument is functioning correctly.

    • Protocol: Check for any loose fittings that could introduce dead volume and lead to peak broadening.[14] Flushing the system with a strong solvent can help remove any blockages.[14]

LC-MS: Low Signal Intensity or Inconsistent Spectra

Achieving a robust and reproducible mass spectrum for large molecules like this compound conjugates can be challenging.

Causality: Poor ionization efficiency can be due to the analyte's chemical properties, suboptimal ion source settings, or an inappropriate mobile phase.[19][20] In-source fragmentation or the formation of adducts can lead to inconsistent mass spectra.

Troubleshooting Workflow:

lcms_troubleshooting start Low MS Signal / Inconsistent Spectra c1 Optimize Ion Source Parameters start->c1 c2 Adjust Mobile Phase start->c2 c3 Check for Contamination start->c3 c4 Review Sample Preparation start->c4 s1 Optimize sprayer voltage and position Adjust gas flow rates and temperatures c1->s1 Ionization Efficiency s2 Use volatile buffers (e.g., ammonium formate) Avoid non-volatile salts (e.g., phosphate) c2->s2 Solvent Effects s3 Clean the ion source Check for carry-over from previous injections c3->s3 System Cleanliness s4 Ensure sample is fully dissolved Filter sample to remove particulates c4->s4 Sample Quality end Improved Mass Spectrum s1->end s2->end s3->end s4->end

Caption: A systematic approach to resolving common LC-MS issues.

In-Depth Troubleshooting Steps:

  • Ion Source Optimization: Fine-tuning the electrospray ionization (ESI) source is critical.

    • Protocol: Systematically optimize the sprayer voltage, nebulizing gas flow, and drying gas temperature to maximize the signal for your analyte.[20][21][22] The position of the ESI probe can also have a significant impact on signal intensity.[22]

  • Mobile Phase Compatibility: The mobile phase must be compatible with MS detection.

    • Protocol: Use volatile mobile phase additives like formic acid or acetic acid to promote ionization.[23] Avoid non-volatile salts such as phosphate buffers, which can cause ion suppression and contaminate the mass spectrometer.[23]

  • System Contamination: Carry-over and a dirty ion source can be major sources of problems.

    • Protocol: If you suspect carry-over, inject a blank solvent after a sample injection to check for residual analyte.[24] Regular cleaning of the ion source components is essential for maintaining sensitivity.[24]

  • Sample Preparation: Proper sample preparation is key to good data.

    • Protocol: Ensure your sample is fully dissolved in the mobile phase to avoid issues with insolubility. Filtering the sample before injection can prevent particulates from clogging the system.[25]

Section 3: Key Experimental Protocols

This section provides standardized starting protocols for the primary analytical techniques.

Protocol: Reversed-Phase HPLC for Purity Assessment

This protocol is a robust starting point for method development.

ParameterSetting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 280 nm (or optimal wavelength for the drug)
Injection Volume 10 µL
Protocol: LC-MS for Identity Confirmation

This protocol is designed to be used with the HPLC method above.

ParameterSetting
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage 3.5 - 4.5 kV
Drying Gas Temp. 300 - 350 °C
Nebulizer Pressure 30 - 50 psi
Mass Range m/z 500 - 2500

Section 4: Data Interpretation and Management

A structured approach to data analysis is essential for accurate purity assessment.

Data Analysis Workflow:

data_analysis start Acquire Raw Data (HPLC/LC-MS) p1 Integrate Chromatographic Peaks start->p1 p2 Extract Mass Spectrum for Each Peak p1->p2 p3 Calculate Area % for All Peaks p1->p3 p4 Compare Observed m/z with Theoretical Masses p2->p4 end Generate Purity Report p3->end p5 Identify and Characterize Impurities p4->p5 p5->end

Caption: A workflow for systematic data analysis and reporting.

Table 1: Example Impurity Profile Table

Peak IDRetention Time (min)Area %Observed m/zProposed Identity
13.21.5450.2Unreacted Drug
28.797.81250.6This compound Conjugate
310.10.7800.4Incomplete Conjugation Product

Section 5: References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Restek. (2014, March 11). [15]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • CellMosaic. (n.d.). Services - Bioconjugate Analysis & Purification - HPLC Analysis. Retrieved from [Link]

  • Gomez, J., et al. (2011). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of the American Society for Mass Spectrometry, 22(5), 849-859.

  • Chemistry Loves Chemistry. (2008, June 29). Steps for ESI Optimization (Electrospray Ionizatio). Retrieved from [Link]

  • LCGC International. (2003, March 1). Problems with Large-Molecule Separations. Retrieved from [Link]

  • BioPharm International. (2001, November 1). Systematic Troubleshooting for LC/MS/MS: Part 1, Sample Preparation and Chromatography. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • Matsui, K., et al. (2018). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Molecules, 23(11), 2884.

  • Rondaxe. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Waters Corporation. (2022, January 17). Solving Large Molecule Questions with Accessible LC/MS in Academia. Retrieved from [Link]

  • ACS Omega. (2025, April 30). High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. Retrieved from [Link]

  • Chem Help ASAP. (2023, December 1). purity, in vivo toxicity, & clinical trial material. Retrieved from [Link]

  • Ardena. (n.d.). Defining acceptable impurity levels for drug substances in GLP toxicology studies. Retrieved from [Link]

  • Molecules. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Retrieved from [Link]

  • MDPI. (2017). Current NMR Techniques for Structure-Based Drug Discovery. Retrieved from [Link]

  • Chem Help ASAP. (2023, October 10). safety risks of impurities in preclinical & clinical compounds. Retrieved from [Link]

  • mAbs. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]

  • ACD/Labs. (2024, October 28). Impurity Profiling and Structure Elucidation via ACD/Labs. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Enabling the synthesis of clinical API: Onyx's approach to defining phase 1 drug substance specifications. Retrieved from [Link]

  • Analytical Sciences. (2025, August 5). In-situ Reverse Phased HPLC Analysis of Intact Antibody-Drug Conjugates. Retrieved from [Link]

  • Pharmaceutical Technology. (2012, October 2). Early Development GMPs for Small-Molecule Specifications: An Industry Perspective (Part V). Retrieved from [Link]

  • LCGC International. (2018, June 1). Antibody–Drug Conjugates: Perspectives and Characterization. Retrieved from [Link]

  • Expert Review of Proteomics. (2011). Understanding and Optimizing Electrospray Ionization Techniques for Proteomic Analysis. Retrieved from [Link]

  • Spectroscopy Online. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]

  • Moravek. (n.d.). Different Types of Impurities in Pharmaceuticals. Retrieved from [Link]

  • Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved from [Link]

Sources

Technical Support Center: Functionalization of 3,7-Dioxa-1,9-nonanediol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Reagents Division

Welcome to the dedicated technical support guide for 3,7-Dioxa-1,9-nonanediol. This resource is structured to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the chemical modification of this versatile linker. We will move beyond simple protocols to explore the causality behind common side reactions and provide robust troubleshooting strategies to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling and reactivity of this compound.

Q1: What are the primary reactive sites on this compound and what chemistries are most common?

A: The primary reactive sites are the two terminal primary hydroxyl (-OH) groups. These groups are amenable to a wide range of standard alcohol functionalization reactions. The most common transformations include:

  • Esterification: Reaction with acyl chlorides or carboxylic acids (often with a coupling agent like DCC or EDC) to form ester linkages. Reactions with acyl chlorides are particularly vigorous.[1][2]

  • Etherification: Williamson ether synthesis (reaction with an alkyl halide under basic conditions) to form new ether bonds.

  • Carbonate/Carbamate Formation: Reaction with phosgene derivatives or isocyanates.

  • Activation: Conversion of the hydroxyl groups to better leaving groups (e.g., tosylates, mesylates) for subsequent nucleophilic substitution.

The internal ether linkages are generally stable but can be susceptible to cleavage under harsh acidic conditions (e.g., using HBr or HI), which is a critical consideration when planning multi-step syntheses.[3]

Q2: How can I achieve selective mono-functionalization of this symmetric diol?

A: Achieving high yields of a mono-functionalized product with a symmetric diol is a classic synthetic challenge. There are two primary strategies:

  • Statistical Control: By using a large excess of the diol (e.g., >10 equivalents) relative to the modifying reagent, you can statistically favor the formation of the mono-substituted product. However, this necessitates a challenging purification step to remove the large excess of unreacted diol.

  • Protecting Group Strategy: A more robust method involves protecting one hydroxyl group, functionalizing the other, and then deprotecting the first.[4][5] This provides much greater control and simplifies purification. For diols, cyclic acetals can sometimes be used to protect both hydroxyls, followed by a regioselective ring-opening, though direct mono-protection is more common for flexible linkers like this.[6][7]

Q3: My final product, an ester derivative, seems to be degrading during work-up or storage. What is happening?

A: Ester derivatives of this compound are susceptible to hydrolysis, which cleaves the ester bond to regenerate the diol and the corresponding carboxylic acid.[8][9] This reaction is catalyzed by both acid and base.[10][11] If your aqueous work-up involves acidic or basic washes, or if the purified compound is exposed to moisture and residual catalysts, degradation can occur. It is crucial to perform work-ups under neutral pH conditions and store the final product in a dry, inert atmosphere.

Section 2: Troubleshooting Guide: Side Reactions & Optimization

This guide is formatted to help you diagnose and solve specific experimental issues.

Problem 1: Incomplete Reaction or Low Conversion

You observe a significant amount of unreacted this compound in your final reaction mixture.

Potential Cause Explanation & Validation Recommended Solution
Reagent Inactivity Acyl chlorides and other activated species are highly sensitive to moisture.[1] If an acyl chloride has been improperly stored, it may have hydrolyzed to the unreactive carboxylic acid.Use freshly opened or distilled reagents. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Insufficient Stoichiometry For di-functionalization, a molar excess of the reagent is often required to drive the reaction to completion. A 1:2 molar ratio of diol to reagent may be insufficient.[12]Increase the molar excess of the functionalizing reagent. Start with a 1:2.2 ratio (diol:reagent) and titrate upwards in small-scale trials.
Suboptimal Reaction Conditions Low temperature may slow the reaction rate, while an inappropriate solvent can hinder solubility or reactivity. The absence of a required catalyst or base (e.g., pyridine or triethylamine for acyl chloride reactions to scavenge HCl[1]) will stall the reaction.Screen different solvents and temperatures. Ensure the appropriate catalyst or base is present at the correct stoichiometry. For sluggish reactions, consider gentle heating (e.g., 40-60 °C).
Problem 2: Unexpected Byproduct Formation

Your analytical data (e.g., NMR, LC-MS) shows a significant peak that is not the starting material or the desired product.

Potential Cause Explanation & Validation Recommended Solution
Intramolecular Cyclization Under certain conditions (especially with an acid catalyst), the two hydroxyl groups can react to form a cyclic ether, such as a derivative of 1,4,7-trioxacyclononane.[6][13] This is more likely if attempting to activate one hydroxyl as a leaving group in the presence of the other.Avoid acidic conditions where possible. If an acid catalyst is necessary, use the mildest possible conditions (e.g., catalytic p-TsOH instead of concentrated H₂SO₄) and lower temperatures.
Product Hydrolysis As discussed in the FAQs, if your product is an ester, the presence of water during the reaction or work-up can lead to hydrolysis back to the starting diol.[9][14]Maintain strictly anhydrous reaction conditions. During work-up, use neutral water or brine for washes and minimize contact time. Ensure the product is thoroughly dried before storage.
Ether Cleavage If your synthetic route involves a subsequent step using strong acids (e.g., HBr, HI, BBr₃), the internal ether bonds of the this compound backbone can be cleaved.[3]Re-evaluate the synthetic strategy to avoid harsh acidic reagents. If acid is unavoidable, screen for milder alternatives that are compatible with the ether linkages.

Section 3: Diagrams & Visual Workflows

Visual aids to conceptualize the chemical processes and troubleshooting logic.

Core Reaction: Di-esterification

G cluster_main Reaction Conditions diol This compound HO-(CH₂)₂-O-(CH₂)₃-O-(CH₂)₂-OH product Di-ester Product R-COO-(CH₂)₂-O-(CH₂)₃-O-(CH₂)₂-OOC-R diol->product + acyl_chloride 2x R-COCl (Acyl Chloride) acyl_chloride->product + base Base (e.g., Pyridine) Anhydrous Solvent base->product byproduct 2x HCl•Base product->byproduct forms

Caption: General workflow for the di-esterification of this compound.

Side Reaction: Acid-Catalyzed Intramolecular Cyclization

G diol This compound protonation Protonation of -OH (H⁺ Catalyst) diol->protonation Step 1 attack Intramolecular Nucleophilic Attack protonation->attack Step 2 cyclized_product Cyclic Ether Byproduct (+ H₂O) attack->cyclized_product Step 3

Caption: Potential side reaction pathway leading to a cyclic ether byproduct.

Troubleshooting Workflow: Diagnosing Low Product Yield

G decision decision solution solution start Problem: Low Product Yield check_sm TLC/LC-MS shows mostly starting material? start->check_sm check_byproduct TLC/LC-MS shows significant byproduct? check_sm->check_byproduct No decision_reagents Reagents fresh? Conditions anhydrous? check_sm->decision_reagents Yes solution_purification Solution: Characterize byproduct. See Side Reaction Guide. check_byproduct->solution_purification Yes solution_reagents Solution: Use fresh/dry reagents & inert atmosphere. decision_reagents->solution_reagents No decision_stoich Molar ratio of reagent sufficient? decision_reagents->decision_stoich Yes solution_stoich Solution: Increase molar ratio of acylating reagent. decision_stoich->solution_stoich No solution_conditions Solution: Optimize temp/solvent/ catalyst. decision_stoich->solution_conditions Yes

Caption: A logical workflow for troubleshooting low-yield functionalization reactions.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Di-esterification with an Acyl Chloride

This protocol is a general guideline and should be optimized for the specific acyl chloride being used.

  • Preparation: Add this compound (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolution: Dissolve the diol in a suitable anhydrous solvent (e.g., Dichloromethane or THF). Add a base, such as anhydrous pyridine or triethylamine (2.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Dissolve the acyl chloride (2.2 eq) in the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture back to 0 °C and quench by slowly adding deionized water. Transfer the mixture to a separatory funnel, wash sequentially with dilute HCl (to remove the base), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol 2: Analysis of Potential Ester Hydrolysis
  • Sample Preparation: Dissolve a small, accurately weighed sample of the purified ester product in a suitable solvent (e.g., acetonitrile/water).

  • LC-MS Analysis: Inject the sample onto a C18 reverse-phase HPLC column coupled to a mass spectrometer.

  • Method: Run a gradient method (e.g., 10-95% acetonitrile in water with 0.1% formic acid).

  • Data Review: Look for three key masses in the chromatogram:

    • The expected mass of your di-ester product.

    • The mass of the mono-ester, mono-alcohol intermediate.

    • The mass of the starting this compound.

  • Interpretation: The presence of significant peaks corresponding to the hydrolysis products confirms product instability under the analysis or storage conditions.

References

  • Zhang, J., et al. (2005). Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. Organic Letters. Retrieved from [Link]

  • Egi, M., et al. (2010). Efficient Intramolecular Cyclizations of Phenoxyethynyl Diols into Multisubstituted α,β-Unsaturated Lactones. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Diol. Retrieved from [Link]

  • Gupta, N., et al. (2021). Rh(II)-Catalyzed Synthesis of 1,3-Diols via 5-endo-trig Cyclization of Silyl Radicals. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Common reactions for PEGylation of drugs/NPs. Retrieved from [Link]

  • Chapman, A. P. (2002). PEGylated antibodies and antibody fragments for improved therapy: a review. Advanced Drug Delivery Reviews.
  • Matin, M. M. (2008). ONE STEP INTRAMOLECULAR CYCLIZATION OF DIOL VIA MESYLATION: EFFICIENT SYNTHESIS OF SUGAR DERIVED [l,4]OXAZEPANES. Journal of Bangladesh Chemical Society. Retrieved from [Link]

  • Wuts, P. G. M. (n.d.). Protecting Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing esters. Chemguide. Retrieved from [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Save My Exams. (2024). Ester Hydrolysis. Retrieved from [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Thieme.
  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

  • Harris, P. W. R., et al. (2014). An important side reaction using the thiol, 3,6-dioxa-1,8-octanedithiol (DODT), in 9-fluorenylmethoxycarbonyl-based solid phase peptide synthesis. Journal of Peptide Science.
  • PubMed. (2014). An important side reaction using the thiol, 3,6-dioxa-1,8-octanedithiol (DODT), in 9-fluorenylmethoxycarbonyl-based solid phase peptide synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • Clark, J. (n.d.). The reaction of acyl chlorides with water, alcohols and phenol. Chemguide. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). This compound, >=98. Retrieved from [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • PubMed. (1998). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]

  • Google Patents. (2010). Purification method of high-molecular-weight polyoxyalkylene derivative.
  • OpenAgrar. (2019). Generation of 3-MCPD and Glycidyl esters from diolein with various levels of Glycidyl ester and Chloride. Retrieved from [Link]

  • ResearchGate. (2015). Multicomponent Domino Reactions of Hydrazinecarbodithioates: A Concise Access to 3-Substituted 5-Thiol-1,3,4-Thiadiazolines. Retrieved from [Link]

  • OUCI. (2010). Mechanistic and Synthetic Implications of the Diol-Ritter Reaction: Unexpected Yet Reversible Pathways in the Regioselective Synthesis of 4-Amino-1,3-dioxanes. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Coupling PEG3 Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing your PEGylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully coupling PEG3 linkers. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a foundation of scientific integrity and logic.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your PEG3 linker coupling experiments. We'll explore the probable causes and provide step-by-step solutions to get your research back on track.

Issue 1: Low or No Conjugation Yield

You've run your PEGylation reaction, but the analysis shows a disappointingly low yield of your desired conjugate.

Probable Causes & Solutions:

  • Hydrolysis of the Activated PEG Linker: N-hydroxysuccinimide (NHS) esters, a common reactive group on PEG3 linkers, are highly susceptible to hydrolysis in aqueous solutions.[1][2] This competing reaction inactivates the linker before it can couple to your molecule of interest.

    • Solution:

      • Reagent Handling: Always allow your PEG3-NHS ester reagent to equilibrate to room temperature before opening the vial.[3][4] This prevents atmospheric moisture from condensing on the cold powder. For long-term storage, keep the reagent desiccated at -20°C under an inert atmosphere like argon or nitrogen.[4]

      • Fresh Solutions: Prepare the PEG linker solution immediately before use.[3][5] Do not create stock solutions for long-term storage, as the NHS ester will hydrolyze over time, even in anhydrous solvents if trace amounts of water are present.[6]

  • Incorrect Reaction pH: The pH of your reaction buffer is a critical parameter that governs the balance between the desired aminolysis (coupling) and the competing hydrolysis.[7]

    • Solution:

      • Optimal pH Range: For NHS ester chemistry, the optimal pH range is typically 7.2 to 8.5.[7][8] A pH of 8.3-8.5 is often recommended as the best compromise.[8] Below pH 7.2, the primary amines on your target molecule are protonated and less nucleophilic, slowing down the reaction.[3] Above pH 8.5, the rate of NHS ester hydrolysis increases dramatically.[3]

      • Buffer Selection: Ensure your buffer is free of primary amines. Buffers like Tris or glycine will compete with your target molecule for the PEG linker.[3] Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers.[3][7]

  • Suboptimal Molar Ratio: An insufficient amount of the PEG linker relative to your target molecule can lead to incomplete conjugation.

    • Solution:

      • Increase Molar Excess: Empirically determine the optimal molar ratio of the PEG linker to your target molecule. A 5- to 20-fold molar excess of the PEG linker is a common starting point for protein conjugations.[5][8] For reactions with dilute protein solutions, a greater molar excess may be required to achieve the desired level of conjugation.[6]

Issue 2: Presence of Multiple Products or Impurities

Your analysis reveals not only your desired conjugate but also several other species, complicating purification and interpretation.

Probable Causes & Solutions:

  • Di- or Multi-PEGylation: If your target molecule has multiple reactive sites (e.g., several lysine residues in a protein), you may see the attachment of more than one PEG chain.[3]

    • Solution:

      • Control Stoichiometry: Carefully control the molar ratio of the PEG linker to your target molecule. Reducing the molar excess of the PEG linker can favor mono-conjugation.[9]

      • Site-Specific Conjugation: If precise control is required, consider site-specific conjugation strategies to target a single, desired location on your molecule.[9]

  • Unreacted Starting Materials: The presence of excess unreacted PEG linker and your unconjugated target molecule is common.[10]

    • Solution:

      • Purification: Employ appropriate purification techniques to separate the desired conjugate from the starting materials. Size-exclusion chromatography (SEC) is effective for removing smaller impurities like excess linker.[10][11] Reversed-phase high-performance liquid chromatography (RP-HPLC) offers high resolution for separating closely related species.[10]

  • Side-Products from Conjugation: Depending on the coupling chemistry, byproducts can be generated. For example, when using carbodiimides like EDC with NHS to activate a carboxylated PEG3 linker, N-acylurea byproducts can form.[10]

    • Solution:

      • Optimized Purification: As with unreacted starting materials, a robust purification strategy is key. RP-HPLC is often effective at separating these types of byproducts from the desired conjugate.[10]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about working with PEG3 linkers.

Q1: What are the best solvents for dissolving PEG3 linkers?

PEG linkers are generally soluble in water and many organic solvents like dichloromethane, acetonitrile, and dimethylformamide (DMF).[12] For PEG3-NHS esters, it is common to first dissolve the reagent in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[1] The final concentration of the organic solvent in the reaction mixture should typically be kept below 10% to avoid denaturation of protein substrates.[8][13]

Q2: How can I monitor the progress of my PEGylation reaction?

You can monitor the reaction progress using techniques like LC-MS or TLC.[14][15] For protein PEGylation, SDS-PAGE is a useful method to visualize the increase in molecular weight as PEG chains are attached.[16]

Q3: What are the recommended storage conditions for PEG3 linkers?

Most PEG derivatives should be stored at low temperatures (≤ -15°C) in the dark and under an inert atmosphere (nitrogen or argon).[4] PEG NHS esters are particularly sensitive to moisture and should be stored with a desiccant.[4]

Q4: How do I quench the PEGylation reaction?

To stop the reaction and consume any unreacted PEG-NHS ester, you can add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-100 mM.[3][8][17]

Data Presentation

Table 1: Half-life of NHS-Ester Hydrolysis at Different pH Values and Temperatures

pHTemperature (°C)Half-life of NHS-Ester
7.004-5 hours[2][7]
8.6410 minutes[2]
8.0Room Temperature~110-210 minutes[18]
9.0Room Temperature~110-125 minutes[18]

Note: These values are representative and can vary depending on the specific NHS ester and buffer conditions.

Table 2: Recommended Reaction Conditions for NHS-Ester Amine Coupling

ParameterRecommended ConditionRationale
pH 7.2 - 8.5 (Optimal: 8.3-8.5)[7][8]Balances amine nucleophilicity and NHS-ester stability.[7]
Temperature 4°C to Room TemperatureLower temperatures can increase the stability of the NHS-ester.[7]
Reaction Time 30 minutes to 2 hours at RT; 2 hours to overnight at 4°C[3][7]Dependent on the reactivity of the specific molecules.
Buffer System PBS, Borate, HEPES[3][7]Must be free of primary amines to avoid competition.[3]

Experimental Protocols

General Protocol for Coupling a PEG3-NHS Ester to a Protein

This protocol provides a general starting point. Optimization for your specific protein and application is recommended.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • PEG3-NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., desalting column for SEC)

Procedure:

  • Protein Preparation: Ensure your protein solution is at the desired concentration (typically 1-10 mg/mL) in the appropriate reaction buffer.[13][15]

  • PEG3-NHS Ester Preparation:

    • Allow the vial of PEG3-NHS ester to warm to room temperature before opening.[5]

    • Immediately before use, dissolve the required amount of the PEG3-NHS ester in a minimal volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[8][13]

  • PEGylation Reaction:

    • Add the desired molar excess (e.g., 5- to 20-fold) of the dissolved PEG3-NHS ester to the protein solution while gently mixing.[5][8]

    • Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.[13]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[13]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[8][17]

    • Incubate for 15-30 minutes at room temperature to stop the reaction.[8][17]

  • Purification: Purify the PEGylated protein from unreacted PEG linker, N-hydroxysuccinimide, and unmodified protein using a suitable method such as a desalting column (SEC) or dialysis.[3][8]

Visualizations

G cluster_troubleshooting Troubleshooting Low Yield Start Low Conjugation Yield Check_Reagent Check Reagent Handling and Preparation Start->Check_Reagent Check_pH Verify Reaction pH Check_Reagent->Check_pH Proper Solution_Reagent Use fresh, properly stored PEG linker. Prepare solution just before use. Check_Reagent->Solution_Reagent Improper? Check_Ratio Assess Molar Ratio Check_pH->Check_Ratio Correct Solution_pH Use amine-free buffer at pH 7.2-8.5. Check_pH->Solution_pH Incorrect? Solution_Ratio Increase molar excess of PEG linker. Check_Ratio->Solution_Ratio Insufficient? End Re-run Experiment and Analyze Check_Ratio->End Sufficient Solution_Reagent->End Solution_pH->End Solution_Ratio->End

Caption: Troubleshooting workflow for low PEGylation efficiency.

G cluster_reaction NHS-Ester Coupling: Competing Reactions PEG_NHS PEG-NHS Ester Desired_Product Stable Amide Bond (PEG-NH-R) PEG_NHS->Desired_Product Aminolysis (Desired) pH 7.2-8.5 Hydrolyzed_Product Inactive Carboxylic Acid (PEG-COOH) PEG_NHS->Hydrolyzed_Product Hydrolysis (Competing) Increases with pH Amine Primary Amine (R-NH2) Water Water (H2O)

Caption: The competition between aminolysis and hydrolysis in NHS-ester chemistry.

References

  • Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. G-Biosciences. Available at: [Link]

  • PEG Storage and Handling Conditions. JenKem Technology. Available at: [Link]

  • Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Royal Society of Chemistry. Available at: [Link]

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. National Center for Biotechnology Information. Available at: [Link]

  • PEGylation reagents (linkers, crosslinkers and labels). Interchim. Available at: [Link]

  • What is the best solvent for PEG silane? ResearchGate. Available at: [Link]

  • What is a typical reaction time for the PEGylation of Carboxylic Acids? ResearchGate. Available at: [Link]

  • How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Bioconjugate Chemistry. Available at: [Link]

  • Amide coupling Protocol for Amino PEG. AxisPharm. Available at: [Link]

  • Application of Green Solvents: PEG and scCO2 in the Mono- or Biphasic Catalytic Systems for the Repetitive Batch Coupling of Vinylsilanes with Vinyl Boronates toward 1-Boryl-1-silylethenes. National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. National Center for Biotechnology Information. Available at: [Link]

  • Development of optimized conditions for Glaser-Hay bioconjugations. National Center for Biotechnology Information. Available at: [Link]

  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Publications. Available at: [Link]

  • Structures of the PEG-linkers: the linear PEG linker MAL24PS and the... ResearchGate. Available at: [Link]

  • Protocol for PEG NHS Reagents. AxisPharm. Available at: [Link]

  • Making Site-specific PEGylation Work. BioPharm International. Available at: [Link]

  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. National Center for Biotechnology Information. Available at: [Link]

Sources

Addressing solubility issues of 3,7-Dioxa-1,9-nonanediol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,7-Dioxa-1,9-nonanediol (CAS: 67439-82-1). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with the solubility of this compound in organic solvents. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experimental design.

Understanding the Molecule: Why Solubility Can Be a Challenge

This compound is a hydrophilic diol containing two ether linkages and two terminal hydroxyl (-OH) groups.[1] Its structure dictates its solubility profile, which is governed by the principles of intermolecular forces.

  • Polarity and Hydrogen Bonding: The hydroxyl groups make the molecule highly polar and capable of acting as both a hydrogen bond donor and acceptor. The ether groups also contribute to its polarity.

  • "Like Dissolves Like": This fundamental principle of chemistry states that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[2][3] The high polarity of this compound means it is readily soluble in highly polar solvents like water but can present significant challenges when working with non-polar or moderately polar organic systems.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound expected to be soluble?

While specific quantitative data is not readily published, we can infer a solubility profile based on its structural similarity to short-chain polyethylene glycols (PEGs).[4][][6] The following table provides a qualitative guide.

Solvent ClassRepresentative SolventsExpected Solubility of this compoundRationale
Polar Protic Water, Methanol, EthanolHigh Strong hydrogen bonding interactions between the solvent's -OH groups and the diol's -OH groups.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh to Moderate Strong dipole-dipole interactions. Lack of hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents.
Moderately Polar Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF)Moderate to Low Some dipole interactions are possible, but the overall polarity mismatch limits solubility.
Non-Polar Toluene, Hexane, Diethyl EtherVery Low / Insoluble Lack of favorable intermolecular interactions. The energy required to break the diol's hydrogen bonds is not compensated by weak van der Waals forces with the solvent.

Q2: I'm observing an oil-like precipitate or phase separation when adding this compound to my organic solvent. What is happening?

This is a classic sign of poor solubility or immiscibility. The this compound molecules are interacting more strongly with each other (via hydrogen bonding) than with the surrounding solvent molecules, causing them to aggregate and separate from the solution.

Q3: Can I heat the mixture to improve solubility?

Heating can be an effective first step. It increases the kinetic energy of the system, which can help overcome the energy barrier for solvation. However, be cautious:

  • Safety: Ensure your solvent's boiling point is not exceeded in an open system.

  • Compound Stability: Confirm that this compound and any other reagents in your mixture are stable at the intended temperature.

  • Precipitation on Cooling: The compound may precipitate out of the solution as it cools back to room temperature.

Q4: Will sonication help dissolve the compound?

Yes, sonication is a useful technique. The high-frequency sound waves create micro-cavitations in the solvent, which can help break up agglomerates of the solid diol and enhance mass transfer at the solid-liquid interface, thereby accelerating the dissolution process.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues

If you are facing challenges in dissolving this compound, follow this systematic troubleshooting workflow. The key is to logically modify the polarity of your solvent system to better match that of the highly polar diol.

digraph "Troubleshooting_Solubility_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Start: Solubility Issue Encountered", fillcolor="#F1F3F4"]; step1 [label=" Initial Attempt | Direct dissolution in primary organic solvent fails.", shape=record, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step2 [label=" Physical Methods | Apply heat (gently) and/or sonication.", shape=record, fillcolor="#FBBC05"]; decision1 [label="Is the compound fully dissolved?", shape=diamond, style="filled", fillcolor="#F1F3F4"]; step3 [label=" Co-Solvent Strategy | Introduce a polar, miscible co-solvent (e.g., Methanol, DMSO). Start with a small percentage (e.g., 5-10% v/v).", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision2 [label="Is the compound fully dissolved?", shape=diamond, style="filled", fillcolor="#F1F3F4"]; step4 [label=" Increase Co-Solvent | Incrementally increase the percentage of the co-solvent.", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision3 [label="Is the compound fully dissolved?", shape=diamond, style="filled", fillcolor="#F1F3F4"]; step5 [label=" Re-evaluate System | Consider a different primary solvent or a completely different solvent system. Consult Hansen Solubility Parameters for theoretical guidance.", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_success [label="Success: Compound Solubilized", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="Further investigation required", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> step1; step1 -> step2; step2 -> decision1; decision1 -> end_success [label="Yes"]; decision1 -> step3 [label="No"]; step3 -> decision2; decision2 -> end_success [label="Yes"]; decision2 -> step4 [label="No"]; step4 -> decision3; decision3 -> end_success [label="Yes"]; decision3 -> step5 [label="No"]; step5 -> end_fail; }

Figure 1. Step-by-step workflow for troubleshooting the solubility of this compound.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-Solvent System

This protocol details the most common and effective method for solubilizing polar compounds like this compound in less polar organic media. The principle of co-solvency involves using a mixture of solvents to achieve a polarity that is intermediate to that of the individual solvents, thereby creating a more favorable environment for the solute.[4]

  • Objective: To dissolve this compound in a moderately polar solvent (e.g., Tetrahydrofuran - THF) where it has limited solubility.

  • Materials:

    • This compound

    • Primary Solvent: Tetrahydrofuran (THF), anhydrous

    • Co-Solvent: Dimethyl sulfoxide (DMSO), anhydrous

    • Volumetric flasks and pipettes

    • Magnetic stirrer and stir bar

  • Procedure:

    • Attempt to dissolve the target amount of this compound in the final required volume of pure THF. Observe for insolubility (e.g., cloudiness, precipitation).

    • In a separate, clean vessel, add the target amount of this compound.

    • Add a small volume of the co-solvent, DMSO (e.g., 5% of the total final volume). Swirl or stir gently until the diol is fully dissolved in the DMSO. A clear, homogenous solution should form.

    • Slowly, while stirring, add the primary solvent (THF) to the diol/DMSO solution. Add the THF in aliquots to monitor for any signs of precipitation.

    • Continue adding THF until the final target volume is reached.

    • If the solution remains clear, the co-solvent system is successful. If precipitation occurs, the proportion of co-solvent may need to be increased.

  • Causality and Trustworthiness:

    • Why this works: DMSO is a highly polar aprotic solvent that can effectively solvate the this compound through strong dipole-dipole interactions. This pre-solubilization step creates a stable solution. When the less polar THF is added, the overall polarity of the solvent mixture is higher than pure THF, which keeps the diol in the solution phase.

    • Self-Validation: The protocol is self-validating through visual inspection. A clear, single-phase solution at the final concentration indicates success. The incremental addition of the primary solvent allows you to identify the approximate tolerance of the system.

Theoretical Framework: Hansen Solubility Parameters (HSP)

For advanced troubleshooting, understanding Hansen Solubility Parameters can be invaluable.[7] HSP theory decomposes the total Hildebrand solubility parameter into three components:

  • δD: Energy from dispersion forces

  • δP: Energy from polar forces

  • δH: Energy from hydrogen bonding

The principle is that substances with similar (δD, δP, δH) parameters are likely to be miscible. While the exact HSP values for this compound are not published, we can infer it will have a high δP and a very high δH value. When selecting a solvent or co-solvent, choosing one with closer HSP values, particularly in the δP and δH components, will increase the likelihood of successful dissolution.[8][9] This explains why DMSO (high δP, moderate δH) is a better solvent for this diol than Toluene (low δP, low δH).

References

  • PubChem. This compound Compound Summary. National Center for Biotechnology Information. [Link]

  • Creative PEGWorks®. General Technical Information – Linear PEG Products. [Link]

  • Walz, F. (2020). Accuracy of Molar Solubility Prediction from Hansen Parameters. An Exemplified Treatment of the Bioantioxidant l-Ascorbic Acid. Molbank, 2020(3), M1135. [Link]

  • Labinsights. Introduction of Polyethylene Glycol (PEG). (2023). [Link]

  • PubMed. Polyethylene glycol behaves like weak organic solvent. (2012). Biopolymers, 97(2), 117-22. [Link]

  • Hansen Solubility Parameters. Official Site for HSP and HSPiP. [Link]

  • Rogers, S. et al. (2012). Harnessing Hansen Solubility Parameters to Predict Organogel Formation. Royal Society of Chemistry. [Link]

  • Scientific Laboratory Supplies. This compound, >=98%. [Link]

  • ResearchGate. Polyethylene glycol behaves like weak organic solvent | Request PDF. [Link]

  • LibreTexts Chemistry. Polarity and Solubility of Organic Compounds. [Link]

  • SciSpace. Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

Sources

Technical Support Center: Enhancing PROTAC Stability with Modified PEG Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the stability challenges of Proteolysis-Targeting Chimeras (PROTACs) by optimizing Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals actively working in the field of targeted protein degradation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental hurdles, grounded in scientific principles and practical field experience. Our goal is to empower you with the knowledge to rationally design and troubleshoot your PROTAC experiments for enhanced stability and efficacy.

Introduction: The Critical Role of the Linker in PROTAC Stability

Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] A PROTAC molecule consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5][6] While initially perceived as a mere spacer, the linker is now understood to be a critical determinant of a PROTAC's overall performance, influencing its efficacy, selectivity, and pharmacokinetic properties.[6][7]

The linker dictates the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[1][2][7] PEG linkers are frequently employed due to their ability to improve the solubility of often large and hydrophobic PROTAC molecules.[1][2][8] However, standard PEG linkers can introduce stability issues, primarily susceptibility to metabolic degradation.[8][9] This guide will explore how modifications to PEG linkers can mitigate these challenges and provide robust solutions to common experimental problems.

Visualizing the PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC PROTAC->PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds Proteasome 26S Proteasome POI->Proteasome Recognized by E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Ubiquitination->POI Tags POI with Ubiquitin Chains Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting Guide: Common Experimental Issues

This section addresses common problems encountered during PROTAC development and provides actionable troubleshooting steps.

Issue 1: Low or No Degradation of the Target Protein
Potential Cause Troubleshooting Steps & Rationale
Poor Cell Permeability PROTACs are often large molecules that may struggle to cross the cell membrane.[10][11] Solution: 1. Modify the Linker: Incorporate more lipophilic or rigid moieties into the PEG linker to balance hydrophilicity and improve passive diffusion.[12] 2. Permeability Assays: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to quantify cell permeability.[13]
Metabolic Instability The PROTAC may be rapidly degraded by cellular enzymes, particularly cytochrome P450s acting on ether linkages in PEG chains.[9] Solution: 1. Incorporate Stable Moieties: Replace parts of the PEG linker with more metabolically stable groups like piperazine or triazole rings.[1][9][] 2. In Vitro Metabolic Stability Assay: Assess the PROTAC's stability in human liver microsomes to predict in vivo clearance.[9]
Suboptimal Linker Length An inappropriate linker length can prevent the formation of a stable and productive ternary complex.[8][9] A linker that is too short can cause steric hindrance, while one that is too long may not effectively bring the proteins together.[9][] Solution: 1. Synthesize a Library of Linkers: Empirically test a series of PROTACs with varying PEG linker lengths to identify the optimal length for your specific POI-E3 ligase pair.[12][]
Inefficient Ternary Complex Formation The PROTAC may not effectively bridge the POI and the E3 ligase. Solution: 1. Biophysical Assays: Use techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to measure the formation and stability of the ternary complex.[10][11] 2. Co-Immunoprecipitation (Co-IP): Confirm the formation of the ternary complex within cells by pulling down one component and blotting for the others.[13][16]
Issue 2: The "Hook Effect"

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations, resulting in a bell-shaped dose-response curve.[9][10][16] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex.[9][10]

Troubleshooting Strategies:

  • Perform a Wide Dose-Response Curve: Always test a broad range of concentrations, including lower nanomolar ranges, to fully characterize the degradation profile and identify the optimal concentration.[10][16]

  • Enhance Cooperativity: Design PROTACs with linkers that promote positive cooperativity in ternary complex formation. This can be achieved by introducing rigid elements that pre-organize the molecule into a favorable conformation for binding.[9]

Hook_Effect The Hook Effect: Formation of Binary vs. Ternary Complexes cluster_low_conc Optimal PROTAC Concentration cluster_high_conc High PROTAC Concentration Ternary Productive Ternary Complex (POI-PROTAC-E3) Binary_POI Binary Complex (POI-PROTAC) Binary_E3 Binary Complex (PROTAC-E3)

Caption: At high concentrations, PROTACs can form non-productive binary complexes, leading to the "hook effect".

Issue 3: High Variability in Experimental Results
Potential Cause Troubleshooting Steps & Rationale
Inconsistent Cell Health or Density Variations in cell culture conditions can significantly impact experimental outcomes.[16] Solution: 1. Standardize Cell Culture: Maintain consistent cell passage numbers and seeding densities. Ensure cells are in the logarithmic growth phase during treatment.[16] 2. Regular Mycoplasma Testing: Periodically check for mycoplasma contamination, which can alter cellular physiology.[9]
PROTAC Instability in Solution The PROTAC may degrade in the assay buffer or during sample processing. Solution: 1. Minimize Processing Time: Reduce the time between sample collection and analysis.[9] 2. Proper Storage: Store stock solutions and samples under appropriate conditions (e.g., -80°C) to prevent degradation.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges with standard PEG linkers in PROTACs?

A1: The main stability issue with PEG linkers is their susceptibility to oxidative metabolism by cytochrome P450 enzymes, which can cleave the ether linkages and lead to a short in vivo half-life.[9] Additionally, the high flexibility of PEG linkers, while sometimes beneficial, can also result in an entropic penalty upon binding, potentially leading to less stable ternary complexes.[7][9]

Q2: How does modifying a PEG linker with rigid moieties like piperazine or triazole improve stability?

A2: Incorporating rigid structures such as piperazine or triazole rings into a PEG linker can enhance stability in several ways.[9][] These rigid elements can shield the PROTAC from metabolic enzymes, thereby improving its metabolic stability.[9] They also reduce the conformational flexibility of the linker, which can pre-organize the PROTAC into a conformation more favorable for binding, leading to a more stable ternary complex.[9][]

Q3: What is the impact of linker length on PROTAC activity and stability?

A3: Linker length is a critical parameter that must be empirically optimized for each PROTAC system.[4][5][7]

  • Too short: A short linker can cause steric hindrance between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[9][]

  • Too long: An excessively long linker may not effectively bring the two proteins into the correct proximity for efficient ubiquitination or could lead to unproductive binding conformations.[8][9] This can also exacerbate the "hook effect".[8][9]

Q4: How do modified PEG linkers affect the solubility and cell permeability of a PROTAC?

A4: Linker modifications significantly influence the physicochemical properties of a PROTAC.

  • Solubility: PEG linkers are hydrophilic and generally improve the aqueous solubility of PROTACs.[1][2][8] Incorporating moieties like piperazine can further enhance solubility.[17][18]

  • Cell Permeability: The relationship is complex. While increased hydrophilicity from PEGylation can hinder passive diffusion, the flexibility of PEG linkers can allow them to adopt conformations that shield their polar surface area, aiding membrane crossing.[8] However, excessive PEGylation can decrease uptake.[8] Balancing the hydrophilic and lipophilic nature of the linker is key to optimizing both solubility and permeability.[]

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation Assessment

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at a consistent density and allow them to adhere overnight.[9]

    • Treat cells with a range of PROTAC concentrations (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.[9]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors on ice.[16]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[9]

    • Determine the protein concentration of each lysate using a BCA assay.[16]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them with Laemmli buffer.[9]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[9]

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[9]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.[9]

    • Quantify the band intensities and normalize the target protein signal to the loading control signal.[9]

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[9]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to verify the formation of the POI-PROTAC-E3 ligase complex in cells.

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC at its optimal degradation concentration and a vehicle control.

    • Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein overnight at 4°C.[16]

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.[16]

    • Elute the immunoprecipitated proteins from the beads.[16]

  • Western Blot Analysis:

    • Run the eluted samples on an SDS-PAGE gel and perform Western blotting using primary antibodies that recognize the target protein and a component of the E3 ligase complex to confirm their interaction.[16]

References

  • Tikhonov, D., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381-390. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Retrieved from [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Explor Target Antitumor Ther. Retrieved from [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • Tikhonov, D., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. Retrieved from [Link]

  • BPS Bioscience. (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). PROTACs with linkers optimised to improve physical properties.... Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the linker's site of attachment on PROTAC stability.... Retrieved from [Link]

  • Goracci, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. Retrieved from [Link]

  • Hughes, S. J., & Ciulli, A. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Retrieved from [Link]

  • Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges. Retrieved from [Link]

  • Oxford Global. (2022). Getting PROTACs into the Clinic: The Challenges. Retrieved from [Link]

  • The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). Safety challenges inherent to the PROTAC modality. PROTAC can degrade.... Retrieved from [Link]

  • ACS Publications. (2025). Degraders on Demand: Engineering Smart Nanocarriers for PROTAC Delivery. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Ensuring Stability of 3,7-Dioxa-1,9-nonanediol in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of every component in a cellular assay is paramount to the reliability of the results. This guide provides an in-depth technical comparison and validation workflow for a commonly used hydrophilic linker and solvent, 3,7-Dioxa-1,9-nonanediol, within the context of cellular assays. We will explore its stability, potential degradation pathways, and introduce robust analytical methods for its quantification, while also comparing it to relevant alternatives. Our focus is to equip you with the expertise to ensure the trustworthiness and reproducibility of your experimental data.

The Critical Role of Excipient Stability in Cellular Assays

In the intricate environment of a cell culture, every molecule can potentially influence cellular behavior and experimental outcomes. Excipients, often considered inert, can degrade under physiological conditions (37°C, aqueous environment, enzymatic activity), leading to the formation of unknown compounds. These degradation products may possess unintended biological activity, confounding the interpretation of assay results. Therefore, validating the stability of every component, including seemingly simple molecules like this compound, is not merely a quality control measure but a fundamental aspect of rigorous scientific inquiry.

This compound, a member of the glycol ether family, is utilized in various biological applications for its hydrophilic properties, often as a component of larger molecules or as a solvent. Its structure, featuring both ether and alcohol functionalities, raises questions about its stability in the complex milieu of cell culture media.

Understanding the Stability Landscape of this compound

The stability of this compound in a cellular assay is influenced by both chemical and biological factors.

Chemical Stability: The Resilience of the Ether Bond

Ether linkages are generally considered chemically stable and resistant to hydrolysis under neutral pH conditions typical of cell culture media (pH 7.2-7.4). However, localized changes in pH at the cellular level or the presence of certain media components could potentially influence this stability over extended incubation periods.

Metabolic Stability: The Potential for Cellular Modification

While the ether bonds of this compound are relatively robust, the terminal hydroxyl groups are susceptible to enzymatic modification by cellular enzymes. Glycol ethers can be metabolized by alcohol and aldehyde dehydrogenases, which are present in various cell types. Furthermore, cytochrome P450 enzymes, primarily in liver cells but also present in other cell lines, are known to be involved in the metabolism of diethylene glycol ethers.[1] This metabolic activity could lead to the oxidation of the terminal alcohols to aldehydes and subsequently to carboxylic acids, altering the physicochemical properties and biological activity of the parent molecule. The primary metabolite of diethylene glycol, a related compound, is 2-hydroxyethoxyacetic acid (HEAA).[2][3]

A Comparative Look: Alternatives to this compound

The choice of a hydrophilic linker or solvent in a cellular assay depends on the specific application. When considering alternatives to this compound, it is crucial to evaluate their stability, biocompatibility, and functional performance.

CompoundStructureKey FeaturesPotential Stability Concerns
This compound HO-(CH₂)₂-O-(CH₂)₃-O-(CH₂)₂-OHShort-chain, hydrophilic diol with ether linkages.Potential for enzymatic oxidation of terminal alcohols. Ether bonds are generally stable.
1,9-Nonanediol HO-(CH₂)₉-OHSimple aliphatic diol, more hydrophobic than its dioxa-analogue.Susceptible to cellular metabolism (oxidation).
3,6,9-Trioxaundecane-1,11-diol HO-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-OHLonger, more hydrophilic ethylene glycol-based diol.Similar potential for enzymatic oxidation of terminal alcohols. Generally considered biocompatible.
Polysarcosine (pSar) Linkers Polypeptoid structureBiodegradable, low immunogenicity, and excellent stealth properties.Stability of the entire conjugate needs to be assessed.
Other Hydrophilic Polymers e.g., Polyvinylpyrrolidone (PVP)High hydrophilicity and biocompatibility.[4]Potential for bioaccumulation and non-biodegradability.

Table 1: Comparison of this compound with Alternative Hydrophilic Molecules.

Experimental Validation of this compound Stability

To ensure the integrity of your cellular assays, we present a comprehensive, self-validating experimental workflow to assess the stability of this compound.

Experimental Workflow Diagram

Stability_Workflow cluster_prep Sample Preparation cluster_conditions Experimental Conditions cluster_analysis Analysis A Prepare stock solution of This compound B Spike into cell culture medium (e.g., DMEM + 10% FBS) A->B C Incubate at 37°C, 5% CO₂ B->C D Acellular Control (Medium only) C->D E Cellular Condition (with cells, e.g., HeLa) C->E F Collect aliquots at multiple time points (e.g., 0, 24, 48, 72h) D->F E->F G Sample Preparation (Protein precipitation/SPE) F->G H LC-MS/MS or GC-MS Analysis G->H I Quantify parent compound and potential degradants H->I

Caption: Experimental workflow for assessing the stability of this compound.

Detailed Experimental Protocols

Protocol 1: Stability Assessment in Cell Culture Medium (Acellular and Cellular)

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in sterile phosphate-buffered saline (PBS).

  • Spiking into Medium: Spike the stock solution into pre-warmed cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) to a final concentration of 100 µM.

  • Incubation Conditions:

    • Acellular Control: Aliquot the spiked medium into sterile tubes and incubate at 37°C in a 5% CO₂ incubator.

    • Cellular Condition: Seed a relevant cell line (e.g., HeLa or HepG2) in a multi-well plate. Once the cells reach 70-80% confluency, replace the medium with the spiked medium and incubate under the same conditions.

  • Time Points: Collect aliquots from both acellular and cellular conditions at 0, 24, 48, and 72 hours.

  • Sample Storage: Immediately store the collected aliquots at -80°C until analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

  • Protein Precipitation: To 100 µL of the collected cell culture medium, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte, if available).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification of this compound

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining this polar analyte.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of ammonium formate or formic acid.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific parent-to-daughter ion transitions for this compound and any suspected degradation products.

Protocol 4: GC-MS Analysis (Alternative Method)

For GC-MS analysis, derivatization of the hydroxyl groups is necessary to increase volatility.

  • Sample Extraction: Perform a liquid-liquid extraction of the cell culture medium with a suitable organic solvent (e.g., ethyl acetate).

  • Derivatization: Evaporate the organic extract and react the residue with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to form trimethylsilyl ethers.

  • GC-MS Analysis: Analyze the derivatized sample on a gas chromatograph coupled to a mass spectrometer using a standard non-polar column.

Potential Degradation Pathway

Degradation_Pathway A This compound (Parent Compound) B Mono-oxidized Aldehyde Intermediate A->B Alcohol Dehydrogenase C Mono-oxidized Carboxylic Acid (Potential Metabolite) B->C Aldehyde Dehydrogenase D Di-oxidized Dicarboxylic Acid (Potential Metabolite) C->D Further Oxidation

Sources

The Linker's Dilemma: A Comparative Guide to 3,7-Dioxa-1,9-nonanediol and Longer PEG Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a revolutionary therapeutic modality.[1][2][3] These heterobifunctional molecules act as molecular matchmakers, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, thereby hijacking the cell's natural disposal system—the ubiquitin-proteasome system—to eliminate disease-causing proteins.[1][3] A PROTAC's architecture is deceptively simple: a ligand for the POI, a ligand for an E3 ligase, and a linker tethering them together.[1][4] However, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and physicochemical properties.[5][6][7]

This guide provides an in-depth comparison between a specific short-chain hydrophilic linker, 3,7-Dioxa-1,9-nonanediol, and its longer polyethylene glycol (PEG) counterparts. While direct, head-to-head experimental data for this compound in PROTACs is not extensively published under its chemical name, its structure represents a short PEG-like linker (akin to a PEG3 linker). Therefore, this guide will draw upon the well-established principles and extensive experimental data comparing short and long PEG linkers to provide a robust and scientifically grounded analysis.

The Central Role of the Linker in PROTAC Function

The linker's primary role is to bridge the POI and E3 ligase, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[5][6][8] The stability and geometry of this complex are paramount for efficient ubiquitination of the target protein.[5][8] The linker's length, flexibility, and chemical composition are all critical factors that modulate the stability of this complex and the overall performance of the PROTAC.[1][2][9][10]

An improperly designed linker can lead to several undesirable outcomes:

  • Steric Hindrance: A linker that is too short can cause steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[5][6][11]

  • Non-Productive Complex Formation: An excessively long linker might allow for ternary complex formation but in a non-productive orientation, where the lysine residues on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[5][6][12]

  • Poor Physicochemical Properties: The linker significantly impacts the PROTAC's molecular weight, polarity, and flexibility, which in turn affect its solubility, cell permeability, and metabolic stability.[1][13]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex Binds POI & E3 POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation Western_Blot_Workflow start Seed Cells treatment PROTAC Treatment (Varying Linkers & Conc.) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Western Transfer (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target + Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Densitometry & Data Analysis (DC50, Dmax) detection->analysis end Results analysis->end

Caption: Experimental workflow for Western Blot analysis.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides an in vitro measure of a compound's ability to passively diffuse across an artificial lipid membrane. [8] 1. Reagent Preparation: a. Prepare a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane). b. Prepare a donor solution (e.g., PBS at pH 7.4) and an acceptor solution (e.g., PBS at pH 7.4). c. Prepare stock solutions of the PROTACs in DMSO.

2. Plate Preparation: a. Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. b. Coat the filter membrane of each well in the donor plate with 5 µL of the lipid solution and allow it to impregnate for 5-10 minutes. c. Add 300 µL of acceptor solution to each well of the acceptor plate.

3. Assay Execution: a. Dilute the PROTAC stock solutions into the donor solution to the final desired concentration (typically with <1% DMSO). b. Add 150 µL of the PROTAC-containing donor solution to the corresponding wells of the donor plate. c. Carefully place the donor filter plate on top of the acceptor plate, ensuring the filters are in contact with the acceptor solution. d. Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.

4. Sample Analysis: a. After incubation, carefully separate the plates. b. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS. c. Also, determine the initial concentration of the PROTAC in the donor solution at time zero (T0).

5. Permeability Calculation: a. Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) where [Drug]equilibrium = ([Drug]donor * V_D + [Drug]acceptor * V_A) / (V_D + V_A) V_D and V_A are the volumes of the donor and acceptor wells, respectively. Area is the surface area of the filter membrane. Time is the incubation time.

Conclusion

The linker is a master regulator of PROTAC function. The choice between a short linker, such as this compound, and a longer PEG linker is not straightforward and involves a multi-parameter optimization challenge. Short linkers may offer advantages in terms of cell permeability and potentially enhanced selectivity through conformational constraint. In contrast, longer PEG linkers provide flexibility that can be crucial for establishing a productive ternary complex, especially during initial exploration, and can improve solubility.

Ultimately, the optimal linker is not universal but is instead exquisitely dependent on the specific target protein and E3 ligase pair. [8]A systematic approach, involving the synthesis and evaluation of a library of PROTACs with varied linker lengths and compositions, is the most effective strategy for identifying potent and selective protein degraders. [5][12]The experimental protocols and comparative principles outlined in this guide provide a robust framework for researchers to rationally navigate the complexities of linker design and accelerate the development of novel PROTAC-based therapeutics.

References

  • Turella, R., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]

  • Foley, C. A., et al. (2022). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Drummond, M. L., & Williams, C. I. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. Available at: [Link]

  • PROTAC Linker Design and Optimization. CD ComputaBio. Available at: [Link]

  • Song, S., et al. (2022). Small Molecule–Degrader Conjugates: Evaluating the Structure–Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. Journal of Medicinal Chemistry. Available at: [Link]

  • Zografou-Barredo, N. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]

  • Foley, C. A., et al. (2022). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Yoshida, T., et al. (2021). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. Journal of Chemical Information and Modeling. Available at: [Link]

  • Foley, C. A., et al. (2022). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ResearchGate. Available at: [Link]

  • Song, S., et al. (2022). Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. PubMed. Available at: [Link]

  • Maple, H. J., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zografou-Barredo, N. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. Available at: [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Available at: [Link]

  • Song, S., et al. (2022). Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. ResearchGate. Available at: [Link]

  • Foley, C. A., et al. (2022). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Publications. Available at: [Link]

  • Turella, R., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. Available at: [Link]

  • An overview of PROTACs: a promising drug discovery paradigm. Journal of Biomedical Science. (2023). Available at: [Link]

  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry. Available at: [Link]

  • How to improve the function of your PROTAC degrader by understanding ternary complex formation. NanoTemper Technologies. (2021). Available at: [Link]

  • Zhang, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

Sources

The Linker's Dilemma: A Comparative Guide to Flexible vs. Rigid PROTAC Linkers

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A PROTAC molecule's efficacy is not solely dictated by its warhead for the protein of interest (POI) or its E3 ligase ligand; the linker connecting these two moieties plays a pivotal, and often underappreciated, role in determining the overall success of the degrader.[2][3][4] The choice between a flexible and a rigid linker is a critical design consideration that profoundly impacts a PROTAC's potency, selectivity, and pharmacokinetic properties.[5][6]

This guide provides a comprehensive, data-driven comparison of flexible versus rigid PROTAC linkers, designed to equip researchers, scientists, and drug development professionals with the insights needed for rational degrader design.

The PROTAC Mechanism of Action: A Symphony of Proximity

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[7][8] This proximity allows the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[8] The linker orchestrates this interaction, and its characteristics—length, composition, and rigidity—are crucial for the formation of a stable and productive ternary complex.[3][4]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Releases Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Tags POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Recycled_PROTAC->PROTAC Ub Ubiquitin Ub->Ubiquitination

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Flexible Linkers: The Conformational Chameleon

Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, have historically been the workhorses of early PROTAC design due to their synthetic tractability.[1][2] Approximately 55% of reported PROTACs utilize PEG linkers, with around 30% employing alkyl chains.[5]

Advantages:

  • Conformational Flexibility: The high degree of rotational freedom allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[1] This adaptability can be beneficial when the optimal binding orientation of the POI and E3 ligase is unknown.

  • Improved Solubility: Hydrophilic PEG linkers can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge due to the typically hydrophobic nature of the binding ligands.[9]

  • Synthetic Accessibility: The synthesis of flexible linkers is generally straightforward, allowing for rapid generation of a library of PROTACs with varying linker lengths.[1]

Disadvantages:

  • Entropic Penalty: The high flexibility can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[1]

  • Metabolic Instability: Flexible alkyl and PEG chains can be more susceptible to oxidative metabolism, leading to a shorter in vivo half-life.[4][5]

  • Potential for Unproductive Conformations: The conformational freedom may also result in the adoption of unproductive binding modes that do not lead to efficient ubiquitination.[5]

  • Poor Pharmacokinetics: High flexibility and an increased number of rotatable bonds can negatively impact cell permeability and oral bioavailability.[1]

Rigid Linkers: Pre-organization for Potency

To overcome the limitations of flexible linkers, there is a growing trend towards the use of more rigid designs. These linkers incorporate structural elements that restrict conformational freedom, such as cyclic structures (e.g., piperazine, piperidine), aromatic rings, or alkynes.[1][5]

Advantages:

  • Bioactive Conformation: Rigidity can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding and enhancing potency.[2][5]

  • Improved Pharmacokinetics: The constrained conformation can lead to improved metabolic stability and better pharmacokinetic properties, including oral bioavailability.[5][10]

  • Enhanced Selectivity: By presenting a more defined orientation of the ligands, rigid linkers can improve selectivity for the target protein and reduce off-target effects.[5]

Disadvantages:

  • Synthetic Complexity: The synthesis of PROTACs with rigid linkers is often more challenging and resource-intensive.[5]

  • Risk of Misfit: If the pre-organized conformation is not ideal for a specific POI-E3 ligase pair, it can hinder the formation of a productive ternary complex, leading to a loss of activity.[5]

Comparative Analysis: Performance Metrics

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[5] A lower DC50 value indicates higher potency, while a higher Dmax signifies greater degradation efficacy. The following tables provide a comparative overview of the expected performance of PROTACs with flexible versus rigid linkers based on trends observed in published literature.

Table 1: Impact of Linker Type on Degradation Efficacy

FeatureFlexible Linkers (e.g., PEG, Alkyl)Rigid Linkers (e.g., Piperazine, Aromatic)
DC50 Often in the nanomolar to micromolar range. Can be potent but may require optimization of length.Can achieve picomolar to low nanomolar potency due to pre-organization.
Dmax Typically achieves high levels of degradation (>80-90%).Can achieve very high levels of degradation (>95%), often with a more pronounced hook effect.
Ternary Complex Stability Can be lower due to entropic penalties.Generally higher due to reduced conformational entropy loss upon binding.

Table 2: Influence of Linker Type on Physicochemical and Pharmacokinetic Properties

PropertyFlexible Linkers (e.g., PEG, Alkyl)Rigid Linkers (e.g., Piperazine, Aromatic)
Solubility PEG linkers generally improve aqueous solubility. Alkyl linkers can decrease solubility.Can be variable. Introduction of polar cyclic moieties can improve solubility.
Cell Permeability Can be challenging due to high molecular weight and flexibility. The "chameleon effect" has been observed with some flexible linkers, where they adopt a more compact conformation to cross cell membranes.[1]Often improved due to a more defined, less polar surface area in the folded state, which can enhance passive diffusion.
Metabolic Stability Generally lower, more susceptible to metabolism.[5]Generally higher due to the presence of less metabolically labile groups.[5]
Oral Bioavailability Typically low.Can be significantly improved.

Experimental Workflow for Linker Comparison

A systematic evaluation is crucial to determine the optimal linker for a given PROTAC system. The following workflow outlines the key experimental stages for a comparative analysis of flexible and rigid linkers.

Experimental_Workflow cluster_workflow PROTAC Linker Comparison Workflow A PROTAC Synthesis (Flexible & Rigid Linker Analogs) B Biochemical Assays (Ternary Complex Formation) A->B C Cellular Assays (Protein Degradation) A->C D Physicochemical & PK Assays (Permeability, Stability) A->D E Data Analysis & Lead Optimization B->E C->E D->E

Caption: Experimental workflow for comparing flexible and rigid PROTAC linkers.

Detailed Experimental Protocols

Accurate and reproducible data are the bedrock of rational PROTAC design. Below are detailed, step-by-step methodologies for key experiments.

Western Blotting for Protein Degradation

Principle: This technique is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.[8]

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment.

    • Treat cells with a serial dilution of the PROTAC (both flexible and rigid linker versions) for a fixed time (e.g., 18-24 hours) to determine the dose-response curve.

    • For time-course experiments, treat cells with a fixed concentration of each PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

    • Always include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal protein loading.[9]

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting and Detection:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]

Ternary Complex Formation Assays

Principle: These assays quantify the formation of the POI-PROTAC-E3 ligase ternary complex, which is a prerequisite for protein degradation.

Protocol:

  • Reagent Preparation:

    • Use purified, tagged versions of the POI (e.g., His-tag) and the E3 ligase (e.g., GST-tag).

    • Prepare solutions of the tagged proteins, a FRET donor-labeled antibody (e.g., anti-His-Terbium), and a FRET acceptor-labeled antibody (e.g., anti-GST-d2) in an appropriate assay buffer.

    • Perform a serial dilution of the PROTAC compounds.

  • Assay Procedure (384-well plate format):

    • Add the diluted PROTAC solutions to the assay plate.

    • Add a mixture of the tagged POI and E3 ligase to the wells.

    • Add a mixture of the donor and acceptor-labeled antibodies.

    • Incubate the plate at room temperature, protected from light, for a specified period (e.g., 2-4 hours).

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible reader, measuring emission at both the acceptor and donor wavelengths.

    • Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.

Protocol:

  • Reagent Preparation:

    • Use purified, tagged versions of the POI (e.g., Biotin-tag) and the E3 ligase (e.g., GST-tag).

    • Prepare solutions of the tagged proteins, AlphaLISA acceptor beads (e.g., anti-GST), and streptavidin-coated donor beads in an appropriate assay buffer.

    • Perform a serial dilution of the PROTAC compounds.

  • Assay Procedure:

    • Add the diluted PROTAC solutions, tagged POI, and tagged E3 ligase to the wells of an assay plate.

    • Incubate to allow for ternary complex formation.

    • Add the AlphaLISA acceptor beads and incubate.

    • Add the streptavidin donor beads and incubate in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaLISA-compatible reader.

    • Plot the AlphaLISA signal against the PROTAC concentration. A characteristic "hook effect" is often observed, where the signal decreases at high concentrations due to the formation of binary complexes.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane, providing an indication of its cell permeability.[1][4]

Protocol:

  • Plate Preparation:

    • A filter plate with a PVDF membrane is coated with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.

    • An acceptor plate is filled with a buffer solution.

  • Compound Addition:

    • Add the PROTAC compounds to the donor wells of the filter plate.

  • Incubation:

    • Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours).

  • Quantification and Analysis:

    • Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) based on the amount of compound that has diffused into the acceptor well.

Conclusion: A Balancing Act in PROTAC Design

The choice between a flexible and a rigid linker is not a one-size-fits-all decision but rather a nuanced balancing act that is highly dependent on the specific POI and E3 ligase pair.[5] Flexible linkers offer synthetic convenience and conformational adaptability, making them a valuable tool in the initial stages of PROTAC discovery. In contrast, rigid linkers can provide a pathway to enhanced potency and improved pharmacokinetic profiles through conformational pre-organization.

A comprehensive and systematic evaluation of a diverse range of linker types, employing the robust experimental methodologies outlined in this guide, is paramount for the successful development of next-generation PROTACs with therapeutic potential. The continued exploration of "linkerology" will undoubtedly unlock new avenues for targeting the undruggable proteome.

References

  • PubMed. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Retrieved from [Link]

  • RSC Publishing. (n.d.). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of PEG Linkers in Advancing PROTAC Technology. Retrieved from [Link]

  • R Discovery. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Retrieved from [Link]

  • PMC - NIH. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]

  • Future Science. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]

  • PMC. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Retrieved from [Link]

  • NIH. (n.d.). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Retrieved from [Link]

  • Domainex. (n.d.). Ternary Complex Formation Assays. Retrieved from [Link]

  • Bitesize Bio. (2025). How to Measure the Kinetics of Targeted Protein Degradation. Retrieved from [Link]

  • ACS Publications. (n.d.). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Retrieved from [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • Semantic Scholar. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Retrieved from [Link]

  • (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Retrieved from [Link]

  • ACS Publications. (n.d.). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Retrieved from [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

  • PMC - NIH. (n.d.). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. Retrieved from [Link]

Sources

Comparative Guide to Ternary Complex Formation: Assessing the Impact of 3,7-Dioxa-1,9-nonanediol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI. The linker connecting the two binding moieties of a PROTAC is not merely a passive spacer; it is a critical determinant of the stability, geometry, and cooperativity of the ternary complex, which ultimately dictates the efficacy of the degrader.[1][2]

This guide provides an in-depth technical assessment of 3,7-Dioxa-1,9-nonanediol, a chemical entity more commonly known as triethylene glycol (TEG), and its impact on ternary complex formation. As a prototypical flexible, hydrophilic linker, TEG and its polyethylene glycol (PEG) congeners are frequently employed in PROTAC design.[2][3] We will objectively compare its performance with alternative linker classes and provide the experimental frameworks necessary to validate these comparisons in your own research.

The Central Role of the Linker in PROTAC Efficacy

The formation of a productive ternary complex is the cornerstone of PROTAC-mediated protein degradation.[4][5] The linker's length, flexibility, and chemical composition profoundly influence this process.[][7] An optimal linker will orient the POI and E3 ligase in a manner that facilitates efficient ubiquitin transfer from the E2-conjugating enzyme to the target protein. Suboptimal linker design can lead to steric hindrance, unproductive ternary complex conformations, or instability, all of which can abrogate degradation.

PROTAC_Mechanism POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation PROTAC->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 binds E3->POI Ub Ubiquitin Degraded_POI Degraded Fragments Proteasome->Degraded_POI Degrades

Caption: PROTAC-mediated protein degradation pathway.

Comparative Analysis of Linker Classes

The choice of linker is a critical decision in PROTAC design.[2] this compound (triethylene glycol) falls into the category of flexible, hydrophilic linkers. Here, we compare its properties and typical performance characteristics against other common linker types.

Linker ClassRepresentative Example(s)Key CharacteristicsImpact on Ternary Complex Formation
Flexible, Hydrophilic This compound (TEG) , PEG derivativesHigh conformational flexibility; enhances aqueous solubility and cell permeability.[2][8][9]Can adopt multiple conformations to facilitate optimal protein-protein interactions, often leading to positive cooperativity.[10] May not provide the pre-organization needed for weakly interacting proteins.
Flexible, Hydrophobic Alkyl chainsSimple, synthetically accessible; can negatively impact solubility.[2][8]Offers flexibility but may lead to aggregation or non-specific binding. The lack of polarity can limit favorable interactions within the ternary complex.
Rigid Piperazine, Piperidine, Phenyl ringsConstrains the conformational freedom of the PROTAC.[2][8]Can pre-organize the binding moieties into a conformation favorable for ternary complex formation, potentially leading to high cooperativity.[3] Less forgiving of suboptimal protein-protein interfaces.
"Clickable" Triazole-containing linkersFormed via robust click chemistry, metabolically stable.[8][11]The triazole ring can introduce rigidity and polarity, influencing the geometry and stability of the ternary complex.[11]

Experimental Framework for Assessing Linker Impact

To rigorously evaluate the impact of a linker like this compound, a multi-faceted experimental approach is required, encompassing biophysical characterization of the ternary complex and cellular assessment of degradation efficacy.

Experimental_Workflow Start PROTAC Design & Synthesis Biophysical Biophysical Assays (SPR, ITC, TR-FRET) Start->Biophysical Characterize Ternary Complex Formation Cellular Cellular Assays (Western Blot, ELISA) Start->Cellular Measure Protein Degradation Data_Analysis Data Analysis Biophysical->Data_Analysis Determine KD, α, Kinetics Cellular->Data_Analysis Determine DC50, Dmax SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR SAR->Start Iterate Design End Optimized PROTAC SAR->End SPR_Workflow step1 Step 1: Immobilize E3 Ligase Sensor Chip step2 Step 2: Binary Titration Inject PROTAC alone Determine KD1 step1->step2 step3 Step 3: Ternary Titration Inject PROTAC + POI Determine KD_ternary step2->step3 step4 Step 4: Calculate Cooperativity (α) α = KD1 / KD_ternary step3->step4

References

A Senior Application Scientist's Guide to Benchmarking 3,7-Dioxa-1,9-nonanediol Against Other Hydrophilic Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, the judicious selection of a linker in bioconjugate design is a critical determinant of therapeutic success. This is particularly true in the realm of Antibody-Drug Conjugates (ADCs), where the linker must not only connect the antibody to the potent payload but also modulate the overall physicochemical properties of the conjugate. The inherent hydrophobicity of many cytotoxic payloads necessitates the use of hydrophilic linkers to mitigate issues such as aggregation, rapid clearance, and poor solubility.[1][2]

For decades, Poly(ethylene glycol) (PEG) has been the preeminent choice for a hydrophilic linker, lauded for its ability to improve solubility, stability, and pharmacokinetic profiles.[3][4] However, the scientific community is increasingly aware of the "PEG dilemma," which includes pre-existing anti-PEG antibodies in a segment of the population and concerns over non-biodegradability.[3] This has catalyzed the exploration of alternative hydrophilic linkers.

This guide provides an in-depth technical comparison of 3,7-Dioxa-1,9-nonanediol as a novel, short-chain hydrophilic linker against established alternatives like polyethylene glycol (PEG) and sulfonate-containing linkers. We will delve into the theoretical underpinnings of jejich performance, present a framework for their experimental validation, and provide detailed protocols to empower your own comparative studies.

The Central Role of Hydrophilicity in ADC Design

The conjugation of a hydrophobic payload to a monoclonal antibody often increases the overall hydrophobicity of the resulting ADC. This can lead to a cascade of undesirable effects, including:

  • Aggregation: Hydrophobic interactions between ADC molecules can cause the formation of aggregates, which can compromise stability, reduce efficacy, and increase the risk of an immunogenic response.[1]

  • Rapid Clearance: Hydrophobic ADCs are more susceptible to rapid clearance from circulation by the mononuclear phagocytic system (MPS), leading to a shorter half-life and reduced drug exposure at the tumor site.[1]

  • Limited Drug-to-Antibody Ratio (DAR): The propensity for aggregation often limits the number of drug molecules that can be conjugated to an antibody, potentially capping the therapeutic potency of the ADC.[1]

Hydrophilic linkers are designed to counteract these effects by creating a hydration shell around the hydrophobic payload, thereby improving the overall solubility and pharmacokinetic profile of the ADC.[4]

Introducing a Novel Hydrophilic Linker: this compound

This compound is a short-chain, symmetrical molecule characterized by two ether linkages and terminal hydroxyl groups. Its structure (HO-(CH₂)₂-O-(CH₂)₃-O-(CH₂)₂-OH) presents an intriguing alternative to traditional PEG linkers.

Structural and Physicochemical Properties
PropertyThis compound
CAS Number 67439-82-1
Molecular Formula C₇H₁₆O₄
Molecular Weight 164.20 g/mol
Structure HO-(CH₂)₂-O-(CH₂)₃-O-(CH₂)₂-OH

The presence of ether oxygens and terminal hydroxyl groups imparts a hydrophilic character to the molecule, suggesting its potential to function as an effective hydrophilic linker in bioconjugation.

Proposed Synthesis of a Bifunctional this compound Linker

To be utilized in bioconjugation, the terminal hydroxyl groups of this compound must be converted into reactive moieties to allow for attachment to both the payload and the antibody. The following is a proposed synthetic workflow to generate a heterobifunctional linker from this diol. This process involves the desymmetrization of the molecule, a common strategy in the synthesis of heterobifunctional oligo(ethylene glycol) linkers.[3][5]

G cluster_synthesis Proposed Synthesis of a Bifunctional Linker diol This compound mono_protected Monoprotected Diol diol->mono_protected 1. Monoprotection (e.g., with a benzyl group) activated_hydroxyl Activated Hydroxyl Group mono_protected->activated_hydroxyl 2. Activation of free -OH (e.g., mesylation) first_conjugation Conjugation to First Partner (e.g., Payload) activated_hydroxyl->first_conjugation 3. Nucleophilic substitution deprotection Deprotection first_conjugation->deprotection 4. Removal of protecting group second_activation Activation of Second Hydroxyl deprotection->second_activation 5. Activation of second -OH for antibody conjugation bifunctional_linker Heterobifunctional Linker second_activation->bifunctional_linker

Caption: Proposed synthetic workflow for a heterobifunctional this compound linker.

This multi-step synthesis allows for the controlled, sequential attachment of different molecules to either end of the linker, a crucial requirement for constructing well-defined ADCs. The activation of hydroxyl groups can be achieved through various methods, such as conversion to mesylates or tosylates, to create good leaving groups for nucleophilic substitution.[5][6]

Comparative Analysis of Hydrophilic Linkers

To objectively benchmark the potential of a this compound-based linker, it is essential to compare its predicted performance against established hydrophilic linkers. The most common of these are PEG linkers of varying lengths and linkers containing charged groups, such as sulfonates.[7][8]

Polyethylene Glycol (PEG) Linkers

PEG linkers are the current industry standard for hydrophilic modification of bioconjugates. The length of the PEG chain is a critical parameter that can be tuned to optimize the ADC's properties.

  • Short PEG Linkers (e.g., PEG₂, PEG₄): These offer a moderate increase in hydrophilicity and may be advantageous in minimizing steric hindrance.[9]

  • Longer PEG Linkers (e.g., PEG₈, PEG₁₂, PEG₂₄): Longer chains provide a greater hydrophilic shield, which generally leads to improved pharmacokinetic profiles, including reduced clearance and longer half-life.[6][7] However, this can sometimes come at the cost of reduced in vitro potency.[9]

Sulfonate-Containing Linkers

An alternative approach to increasing hydrophilicity is the incorporation of charged moieties, such as sulfonate groups. These linkers can significantly reduce aggregation and allow for higher drug loading without compromising the ADC's stability.[7][10]

Comparative Performance Data

The following table summarizes quantitative data from various studies, highlighting the impact of different hydrophilic linkers on key ADC performance metrics.

Linker TypeHydrophilicity (Relative HIC Retention)In Vivo Performance (Clearance/Efficacy)Key FindingsCitations
No Hydrophilic Linker High (more hydrophobic)High clearance rate.Serves as a baseline for the impact of hydrophobicity on pharmacokinetics.[7]
Short PEG (PEG₂-PEG₄) ModerateDecreased clearance compared to no linker.Provides a modest improvement in pharmacokinetics.[7][9]
Longer PEG (PEG₈-PEG₂₄) Low (more hydrophilic)Significantly decreased clearance and improved tumor growth inhibition.Longer PEG chains enhance in vivo performance, though a plateau may be reached.[6][7][9]
Branched PEG Very Low (highly hydrophilic)Slower clearance rates compared to linear PEG of similar molecular weight.Branched architecture can provide superior shielding of the hydrophobic payload.[5][6]
Sulfonate-containing Low (more hydrophilic)Improved in vivo efficacy and wider therapeutic window in some models.Enables higher DAR without aggregation; offers an alternative to PEG.[7][10]
This compound (Predicted) Moderate-HighPredicted to have a moderate impact on clearance.As a short, non-PEG hydrophilic linker, it may offer a balance between improved solubility and minimal steric hindrance.N/A

Experimental Protocols for Benchmarking Hydrophilic Linkers

To empirically validate the performance of a novel linker like this compound against established alternatives, a series of well-defined experiments are necessary. The following protocols provide a framework for this comparative analysis.

Protocol 1: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

Objective: To compare the relative hydrophobicity of ADCs constructed with different hydrophilic linkers. HIC separates proteins based on their surface hydrophobicity under non-denaturing conditions. A more hydrophilic ADC will have a shorter retention time on the HIC column.

G cluster_hic HIC Experimental Workflow prepare_samples Prepare ADC Samples (1 mg/mL) inject Inject ADC Sample prepare_samples->inject prepare_buffers Prepare Mobile Phases A (high salt) and B (low salt) equilibrate Equilibrate HIC Column with Mobile Phase A prepare_buffers->equilibrate equilibrate->inject elute Elute with a Decreasing Salt Gradient (A to B) inject->elute detect Detect Eluting Species at 280 nm elute->detect analyze Analyze Chromatogram and Compare Retention Times detect->analyze

Caption: Workflow for assessing ADC hydrophobicity using HIC.

Methodology:

  • Instrumentation: A biocompatible HPLC or UHPLC system equipped with a UV detector.

  • Column: A HIC column suitable for antibody analysis (e.g., a butyl- or ether-based column).

  • Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0.

  • Procedure: a. Equilibrate the column with 100% Mobile Phase A. b. Inject the ADC sample (e.g., 25 µg). c. Elute the ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes. d. Monitor the absorbance at 280 nm.

  • Data Analysis: Compare the retention times of the main peaks for the ADCs with different linkers. Shorter retention times indicate greater hydrophilicity.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the linker and the potential for premature drug release in plasma.

Methodology:

  • Materials: Human or mouse plasma, ADC samples, and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Procedure: a. Incubate the ADC samples (e.g., at 100 µg/mL) in plasma at 37°C. b. Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 144 hours). c. At each time point, stop the reaction and process the sample to isolate the ADC (e.g., using protein A affinity capture). d. Analyze the isolated ADC by LC-MS to determine the average Drug-to-Antibody Ratio (DAR).

  • Data Analysis: Plot the average DAR over time for each ADC. A slower rate of DAR decrease indicates greater linker stability in plasma.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADCs against target cancer cells.

Methodology:

  • Materials: An antigen-positive cancer cell line, complete cell culture medium, and a cell viability assay reagent (e.g., MTT or a luminescence-based ATP assay reagent).

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Prepare serial dilutions of the ADCs with different linkers. c. Treat the cells with the ADCs and incubate for a period of 72 to 120 hours. d. Measure cell viability according to the manufacturer's protocol for the chosen assay.

  • Data Analysis: Plot the percentage of cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each ADC.

Conclusion and Future Directions

The selection of a hydrophilic linker is a pivotal decision in the design of antibody-drug conjugates, with profound implications for their therapeutic index. While PEG linkers have long been the standard, the exploration of novel, non-PEG alternatives is a burgeoning area of research.

This compound presents a compelling, albeit un-validated, candidate for a short-chain hydrophilic linker. Its structure suggests that it could offer a balance between mitigating the hydrophobicity of the payload and minimizing the potential for steric hindrance that can be associated with longer PEG chains.

The experimental framework provided in this guide offers a robust methodology for the head-to-head comparison of a this compound-based linker against established standards like PEG and sulfonate-containing linkers. Through systematic evaluation of hydrophobicity, plasma stability, and in vitro potency, researchers can generate the critical data needed to make informed decisions in the pursuit of safer and more effective antibody-drug conjugates. The continued innovation in linker technology, including the exploration of novel scaffolds such as this compound, will undoubtedly be a key driver in the advancement of next-generation bioconjugate therapeutics.

References

Confirming the Identity of 3,7-Dioxa-1,9-nonanediol Conjugates: A Senior Application Scientist's Guide to MS/MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of molecular conjugates is a critical step in ensuring the efficacy and safety of novel therapeutics and other advanced materials. 3,7-Dioxa-1,9-nonanediol, a hydrophilic linker, is increasingly utilized to modify small molecules, peptides, and other biologics to enhance their solubility and pharmacokinetic properties. However, its structural confirmation, particularly when conjugated to a parent molecule, necessitates a robust analytical approach. This guide provides an in-depth technical comparison of analytical methodologies, with a primary focus on the superior capabilities of tandem mass spectrometry (MS/MS) for the structural elucidation of this compound conjugates.

The Analytical Challenge of Ether-Containing Linkers

The presence of multiple ether linkages in this compound, while beneficial for its intended function, presents a unique analytical challenge. Unlike molecules with more labile bonds, the C-O bonds in the ether backbone require a precise amount of energy to induce fragmentation that is both informative and reproducible. Insufficient energy will result in a non-informative spectrum dominated by the precursor ion, while excessive energy can lead to over-fragmentation, making spectral interpretation difficult. Tandem mass spectrometry (MS/MS) provides the necessary control over this fragmentation process, enabling confident identification.

Why MS/MS is the Gold Standard for Conjugate Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique where ions are separated in a first stage of mass spectrometry, fragmented, and then the resulting fragment ions are analyzed in a second stage of mass spectrometry[1]. This two-step process provides a wealth of structural information that is often unattainable with single-stage mass spectrometry or other analytical techniques.

The primary advantage of MS/MS in this context is its ability to induce and analyze the fragmentation of a selected precursor ion. By carefully controlling the collision energy, we can reproducibly break the bonds within the this compound moiety and the conjugate bond, generating a unique fragmentation pattern or "fingerprint" of the molecule. This fingerprint provides direct evidence of the conjugate's identity and the site of conjugation.

Comparison of Analytical Techniques
TechniquePrincipleAdvantages for this compound Conjugate AnalysisLimitations
Tandem Mass Spectrometry (MS/MS) Sequential mass analysis of precursor and fragment ions.[1]High specificity and sensitivity; provides detailed structural information and confirmation of conjugation site; applicable to complex mixtures when coupled with liquid chromatography (LC).Requires specialized instrumentation; potential for matrix effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including stereochemistry.Lower sensitivity compared to MS; requires larger sample amounts; can be challenging for complex mixtures.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity with detection via UV absorbance.Good for quantification and purity assessment.Does not provide direct structural information; requires a chromophore for detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.High chromatographic resolution for volatile compounds.Not suitable for non-volatile or thermally labile conjugates; may require derivatization.[2][3][4]

Deciphering the Fragmentation Pattern: The Causality of Bond Cleavage

The predictable fragmentation of the polyether backbone is the cornerstone of identifying this compound conjugates by MS/MS. The fragmentation of ethers in mass spectrometry is a well-understood process, primarily involving the cleavage of carbon-oxygen (C-O) and adjacent carbon-carbon (C-C) bonds (α-cleavage)[5][6][7][8].

In the positive ion mode, typically using electrospray ionization (ESI), the conjugate will be protonated or form an adduct with an alkali metal ion (e.g., sodium or potassium). The charge site then directs the fragmentation cascade upon collision-induced dissociation (CID)[9][10][11][12]. For a this compound conjugate, we can anticipate the following characteristic fragmentation pathways:

  • Cleavage of the Ether Linkages: The C-O bonds within the this compound linker are susceptible to cleavage, leading to the neutral loss of ethylene glycol (C₂H₄O, 44 Da) or larger polyether units[13][14]. This results in a series of fragment ions separated by 44 m/z units, a hallmark of polyethylene glycol (PEG)-like structures[15].

  • α-Cleavage: The C-C bond adjacent to an ether oxygen can also break, leading to the formation of stable oxonium ions.

  • Cleavage of the Conjugate Bond: Fragmentation can also occur at the bond connecting the this compound linker to the parent molecule, providing information about the mass of both the linker and the parent molecule.

The following diagram illustrates the predicted fragmentation pathway for a hypothetical conjugate.

G cluster_precursor Precursor Ion Selection cluster_cid Collision-Induced Dissociation (CID) cluster_fragments Characteristic Fragment Ions Precursor [M + Linker + H]+ CID Collision with Inert Gas Precursor->CID Isolation F1 [M + H]+ (Loss of Linker) CID->F1 F2 [Linker + H]+ (Cleavage of Conjugate Bond) CID->F2 F3 Internal Linker Fragments (e.g., loss of C2H4O) CID->F3

Caption: Predicted MS/MS fragmentation of a this compound conjugate.

A Self-Validating Experimental Protocol for LC-MS/MS Analysis

This protocol is designed to be a self-validating system, where the inclusion of controls and specific data analysis steps ensures the trustworthiness of the results.

I. Sample Preparation: The Foundation of Reliable Data

The goal of sample preparation is to extract the analyte of interest from its matrix and prepare it in a solvent that is compatible with the LC-MS system[1][5][8][16]. For polar molecules like this compound conjugates, a simple "dilute and shoot" approach is often sufficient for clean samples. For more complex matrices, protein precipitation or solid-phase extraction (SPE) may be necessary[1][16].

Step-by-Step Protocol for a "Dilute and Shoot" Approach:

  • Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Create a working solution by diluting the stock solution to 1 µg/mL in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex the working solution for 10 seconds.

  • Transfer the solution to an autosampler vial for injection.

II. LC-MS/MS Method Parameters: Achieving Optimal Separation and Detection

The following parameters serve as a starting point and should be optimized for your specific conjugate and instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterRecommended SettingRationale
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for a wide range of small molecules.
Mobile Phase A Water with 0.1% formic acidAcidified mobile phase promotes protonation in positive ion ESI.
Mobile Phase B Acetonitrile with 0.1% formic acidCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA generic gradient suitable for initial screening.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA typical injection volume for modern LC-MS systems.

Mass Spectrometry (MS) Parameters:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Suitable for molecules with basic sites that can be protonated.
Capillary Voltage 3.5 kVTypical voltage for stable spray in ESI.
Source Temperature 150 °COptimizes desolvation.
Desolvation Temperature 350 °CEnsures complete solvent evaporation.
Gas Flow Instrument dependentOptimize for best signal-to-noise.
MS1 Scan Range m/z 100-1000A broad range to detect the precursor ion.
MS/MS Scan Product ion scan of the protonated precursorTo generate the fragmentation spectrum.
Collision Energy Ramped (e.g., 10-40 eV)A ramped collision energy helps to observe a wider range of fragment ions.
III. Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis Prep Dilute Conjugate in Initial Mobile Phase LC Inject onto C18 Column and Separate with Gradient Prep->LC MS1 Full Scan MS (MS1) to Identify Precursor Ion LC->MS1 MS2 Isolate and Fragment Precursor Ion (MS/MS) MS1->MS2 Analysis Interpret MS/MS Spectrum and Confirm Structure MS2->Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Data Interpretation and Structural Confirmation

The final and most critical step is the interpretation of the MS/MS spectrum[7][17][18]. The goal is to match the observed fragment ions to the predicted fragmentation pattern of the this compound conjugate.

Key Quantitative Data for Confirmation:

FeatureExpected ObservationSignificance
Precursor Ion (m/z) [M + Linker + H]⁺ or [M + Linker + Na]⁺Confirms the molecular weight of the intact conjugate. The molecular weight of this compound is 164.20 g/mol [2][19].
Fragment Ion: Parent Molecule [M + H]⁺Direct evidence of the parent molecule's mass.
Fragment Ion: Linker 165.11 (protonated) or 187.09 (sodiated)Confirms the presence and mass of the this compound linker.
Characteristic Neutral Loss 44.03 Da (C₂H₄O)Indicates the presence of the polyether backbone.

By systematically analyzing the precursor ion and its fragment ions, a confident identification of the this compound conjugate can be achieved. This methodical approach, grounded in the fundamental principles of mass spectrometry, provides the high level of certainty required in modern research and development.

References

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • In-source collision induced dissociation study of polyethers cationized by alkali metal ions. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. (2013, May). ResearchGate. Retrieved from [Link]

  • Gas Chromatography/Mass Spectrometry of Polyethylene Glycol Oligomers. (2001). ResearchGate. Retrieved from [Link]

  • Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. (2013, August 15). PubMed. Retrieved from [Link]

  • Determination of Glycols in Biological Specimens by Gas Chromatography-Mass Spectrometry. (n.d.). academic.oup.com. Retrieved from [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2016, May 11). IntechOpen. Retrieved from [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018, December 11). Spectroscopy Europe. Retrieved from [Link]

  • Mass spectrometry and ion mobility study of poly(ethylene glycol)‐based polyurethane oligomers. (2019, October 26). ResearchGate. Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). . Retrieved from [Link]

  • Interpreting Mass Spectrometry Output. (n.d.). Waters Corporation. Retrieved from [Link]

  • State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. (2021, July 21). Royal Society of Chemistry. Retrieved from [Link]

  • Prepping Small Molecules for Mass Spec. (2019, April 23). Biocompare. Retrieved from [Link]

  • Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples. (2021, August 7). ResearchGate. Retrieved from [Link]

  • Analysis of Impurities in Ethylene glycols with. (n.d.). . Retrieved from [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. Retrieved from [Link]

  • Interpretation of Mass Spectra, Part 1: Developing Skills. (2011, April 1). LCGC International. Retrieved from [Link]

  • Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples. (2022, May 25). PubMed. Retrieved from [Link]

  • COLLISION INDUCED DISSOCIATION STUDY OF POLYETHERS. (n.d.). University of Debrecen. Retrieved from [Link]

  • Identification and quantification of ethylene glycol and diethylene glycol in plasma using gas chromatography-mass spectrometry. (1988, August). PubMed. Retrieved from [Link]

  • Collision-induced dissociation – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Collision-induced dissociation. (n.d.). Wikipedia. Retrieved from [Link]

  • Sequencing of Side-Chain Liquid Crystalline Copolymers by Matrix-Assisted Laser Desorption/Ionization Tandem Mass Spectrometry. (2019, July 1). MDPI. Retrieved from [Link]

  • Elucidation of PEGylation Site with a Combined Approach of In-Source Fragmentation and CID MS/MS. (2010, January 1). ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Biological Evaluation of PROTACs with Varying Linker Compositions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of creating a successful Proteolysis Targeting Chimera (PROTAC) is a complex, multi-faceted endeavor. While the warhead and E3 ligase ligand define the "what" and "how" of targeted protein degradation, the linker connecting them is the critical element that dictates the efficiency, selectivity, and overall viability of the molecule.[1][][3] Far from being an inert spacer, the linker is an active participant in the formation of a productive ternary complex and profoundly influences the PROTAC's physicochemical and pharmacokinetic properties.[1][4][5][6]

This guide provides an in-depth, comparative framework for the biological evaluation of PROTACs, focusing on how to systematically assess the impact of varying linker compositions. We will move beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your PROTAC development program.

The Central Dogma of PROTAC Efficacy: The Ternary Complex

The foundational event in PROTAC-mediated degradation is the formation of a stable ternary complex between the target Protein of Interest (POI), the PROTAC, and an E3 ubiquitin ligase.[4][7][8] The linker's length, flexibility, and chemical composition are paramount in orchestrating this interaction.[][3][5][9] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, leading to positive cooperativity and enhanced complex stability.[8] Conversely, a suboptimal linker can introduce steric hindrance or unfavorable orientations, leading to a less stable complex and inefficient degradation.[1][10]

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Catalytic Release Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Ub Ubiquitin Ub->Ternary

Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.

Module 1: Characterizing Ternary Complex Formation and Stability

Before assessing cellular activity, it is crucial to understand how linker modifications affect the fundamental binding events. Biophysical assays provide quantitative data on the affinity, kinetics, and thermodynamics of both binary (PROTAC-POI, PROTAC-E3) and ternary complex formation.[11][12]

Comparative Analysis of Key Biophysical Assays

The choice of assay depends on the specific question, throughput needs, and material availability.

Assay TechniquePrincipleKey Parameters MeasuredThroughputCausality Explained
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) Measures changes in refractive index upon binding to a sensor surface.Affinity (KD), Kinetics (kon, koff), Cooperativity (α)MediumProvides kinetic data; a long dissociative half-life (slow koff) of the ternary complex often correlates better with cellular degradation than affinity alone.[11][13][14]
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular binding.Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)LowThe only direct measure of binding thermodynamics. Helps understand the driving forces (enthalpic vs. entropic) behind complex formation, which can be influenced by linker flexibility.[12][13]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Measures energy transfer between donor and acceptor fluorophores on binding partners.Ternary Complex Formation (Signal Window)HighA robust, solution-based assay ideal for high-throughput screening of linker libraries to identify PROTACs that induce complex formation.[13][15]
Experimental Protocol: Ternary Complex Analysis by Surface Plasmon Resonance (SPR)

This protocol outlines a typical kinetic analysis to determine the stability of the ternary complex.

  • Immobilization: Covalently immobilize the target POI onto a sensor chip surface to achieve a target density. The E3 ligase can also be used as the immobilized partner in a reciprocal experiment.

  • Binary Interaction (PROTAC to POI): Inject a series of concentrations of the PROTAC over the POI-coated surface to determine the binary affinity and kinetics.

  • Binary Interaction (PROTAC to E3 Ligase): In a separate experiment, immobilize the E3 ligase and inject the PROTAC to determine the other binary KD.

  • Ternary Complex Formation (Kinetic Titration):

    • Prepare a series of solutions containing a fixed, saturating concentration of the E3 ligase pre-incubated with varying concentrations of the PROTAC.

    • Inject these solutions sequentially over the POI-functionalized sensor surface.

    • Rationale: This setup measures the binding of the [E3-PROTAC] complex to the immobilized POI. By comparing the kinetics to the binary PROTAC-POI interaction, one can determine the cooperativity and the dissociation rate (koff) of the full ternary complex.[14] A significantly slower koff indicates a more stable complex.

  • Data Analysis: Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 binding) to extract kon, koff, and calculate the equilibrium dissociation constant (KD). Cooperativity (α) can be calculated by comparing binary and ternary affinities.

Module 2: Quantifying Cellular Degradation Efficacy

Successful ternary complex formation must translate into effective protein degradation within a cellular context. The key metrics for evaluating a PROTAC's cellular performance are its potency (DC50) and maximal degradation (Dmax).[16][17]

  • DC50: The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[17][18]

  • Dmax: The maximum percentage of protein degradation achievable with a given PROTAC.[16][18]

Comparative Data: The Impact of Linker Length on BRD4 Degradation

Systematic variation of the linker is a cornerstone of PROTAC optimization. As the data below illustrates, even simple changes in the number of polyethylene glycol (PEG) units can dramatically impact degradation efficiency.

PROTAC LinkerDC50 (nM)[18]Dmax (%)[18]Rationale for Performance
PEG35585May be too short to allow for an optimal, stable ternary complex conformation.[10]
PEG42095Improved length allows for better positioning of BRD4 and the VHL E3 ligase.
PEG5 15 >98 Represents the optimal length in this series, facilitating the most stable and productive ternary complex. [18]
PEG63092The linker may be becoming too long or flexible, leading to less stable or unproductive binding modes.[1][3]
Experimental Protocol: Western Blot for DC50 and Dmax Determination

Western blotting remains a fundamental, reliable method for semi-quantitatively measuring protein levels.[7][19]

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Prepare a serial dilution of the PROTACs with varying linkers. Typically, an 8- to 10-point, 3-fold dilution series is sufficient. Include a vehicle control (e.g., DMSO).

    • Treat the cells for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[19][20]

    • Incubate on ice, then scrape and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[19][21]

  • SDS-PAGE and Transfer:

    • Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, and denature by heating.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[19]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the POI overnight at 4°C.

    • Crucial Step: Co-incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) whose expression is unaffected by the treatment. This is essential for accurate normalization.[16]

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Apply an ECL substrate and capture the chemiluminescent signal with an imager.[19]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the POI band intensity to its corresponding loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle control, then plot the results against the log of the PROTAC concentration. Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[21]

Module 3: Assessing Permeability and Drug-Like Properties

PROTACs often reside in a chemical space "beyond the Rule of 5" (bRo5), making properties like cell permeability a significant challenge.[22][23] The linker is a primary tool for modulating a PROTAC's physicochemical properties to balance degradation potency with bioavailability.[5][24] Linkers that can shield polar surface area through intramolecular interactions, such as hydrogen bonds or π–π stacking, can dramatically improve passive permeability.[22][25]

Linker_Properties_Impact cluster_0 Linker Properties cluster_1 Biological Outcomes Length Length Ternary Ternary Complex Stability Length->Ternary Degradation Degradation Efficacy (DC50, Dmax) Length->Degradation Flexibility Flexibility (e.g., Alkyl, PEG) Flexibility->Ternary OffTarget Selectivity / Off-Targets Flexibility->OffTarget Can increase Rigidity Rigidity (e.g., Piperazine, Alkyne) Rigidity->Ternary Can pre-organize Selectivity Selectivity Rigidity->Selectivity Can improve Polarity Polarity / H-bonds Permeability Cell Permeability Polarity->Permeability Modulates Ternary->Degradation Directly Impacts Permeability->Degradation Enables

Caption: Relationship between key linker properties and critical biological evaluation outcomes.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that models passive diffusion across a lipid membrane, making it an excellent first-pass screen for linker libraries.[26][27][28]

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is then placed into a 96-well acceptor plate containing buffer.

  • Compound Addition: The PROTAC compounds are added to the wells of the filter (donor) plate.

  • Incubation: The "sandwich" of the donor and acceptor plates is incubated for a set period (e.g., 4-16 hours) to allow the compounds to diffuse from the donor to the acceptor compartment.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by UV-Vis spectrophotometry or LC-MS.

  • Data Analysis: The effective permeability coefficient (Pe) is calculated.

    • Rationale: This assay isolates the impact of the linker on passive diffusion. Comparing PAMPA results with cell-based assays like Caco-2 can reveal the influence of active cellular efflux, a common hurdle for PROTACs.[26][27][29] A compound with high PAMPA permeability but low Caco-2 permeability is likely a substrate for an efflux transporter.

Module 4: Global Proteomics for Off-Target Profiling

A critical and final step in evaluating a PROTAC series is to ensure that linker modifications do not introduce new off-target liabilities. The linker itself can influence selectivity, and some E3 ligase recruiters, like pomalidomide, are known to have intrinsic off-target degradation profiles (e.g., zinc-finger proteins) that can be modulated by the linker's exit vector.[1][30] Mass spectrometry (MS)-based proteomics is the definitive tool for obtaining an unbiased, global view of a PROTAC's impact on the entire proteome.[31][32][33][34]

Experimental Protocol: TMT-Based Global Proteomics Workflow

Tandem Mass Tag (TMT) proteomics allows for the multiplexed relative quantification of protein abundance across multiple samples simultaneously, making it ideal for comparing different PROTACs or dose-responses.[35]

  • Cell Culture and Treatment: Treat multiple cell culture replicates with the vehicle control and key PROTACs from the linker series (e.g., the most potent, a less potent analog, and one with good permeability).

  • Lysis and Protein Digestion: Lyse the cells and quantify the protein. Digest the proteins into peptides using an enzyme like trypsin.[35]

  • Peptide Labeling with TMT Reagents: Covalently label the peptides from each condition with a unique isobaric TMT reagent.

  • Pooling and Fractionation: Combine the labeled peptide samples into a single mixture. This pooling step is key to minimizing run-to-run variation. Fractionate the pooled sample (e.g., by high-pH reversed-phase chromatography) to reduce complexity.

  • LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • In the MS2 scan, the parent ion is fragmented, and the TMT reporter ions are released. The relative intensity of these reporter ions corresponds to the relative abundance of that peptide (and thus protein) in the original samples.

  • Data Analysis:

    • Use a database search engine to identify peptides and proteins.

    • Quantify the reporter ion intensities to determine the relative abundance of thousands of proteins across all conditions.

    • Self-Validation: A successful experiment will show significant and selective downregulation of the intended POI. Any other proteins that are significantly downregulated are potential off-targets, warranting further investigation.[33]

Proteomics_Workflow A 1. Cell Treatment (Vehicle, PROTAC A, PROTAC B) B 2. Lysis & Protein Digestion A->B C 3. Peptide Labeling with TMT Reagents B->C D 4. Pooling of Labeled Peptides C->D E 5. Peptide Fractionation D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis & Quantification F->G H Output: Global Protein Profile (On-Target & Off-Target Effects) G->H

Caption: A typical workflow for TMT-based global proteomics for PROTAC selectivity profiling.

Conclusion

The linker is the central nervous system of a PROTAC molecule, translating the binding information from the warhead and E3 ligand into a tangible biological outcome. A systematic, multi-parametric evaluation is therefore not just recommended; it is essential for success. By integrating biophysical characterization of the ternary complex, robust quantification of cellular degradation, assessment of drug-like properties, and unbiased global proteomics, researchers can move beyond trial-and-error. This rational, data-driven approach allows for the confident selection and optimization of PROTAC candidates, accelerating their journey from the bench to potential therapeutic applications.

References

  • Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissoci
  • Navigating Off-Target Effects: A Comparative Guide for PROTACs Utilizing PEG-Based Linkers. Benchchem.
  • The Influence of Linker Architecture on PROTAC Ternary Complex Stability: A Compar
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. MDPI.
  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
  • Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degrad
  • Application Notes and Protocols for Western Blot Analysis of PROTAC-Mediated Protein Degrad
  • Effect of PROTAC linker length and conjugation site.
  • Proteolysis-targeting chimeras with reduced off-targets. PMC - NIH.
  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
  • Application Note: Western Blot Analysis of PROTAC-Induced Protein Degrad
  • Protein Degrader Proteomics for PROTACs and Molecular Glues. Sapient Bio.
  • Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. NIH.
  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed.
  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability.
  • A Researcher's Guide to Comparing PROTAC Degradation Efficiency Using In Vitro Assays. Benchchem.
  • A Researcher's Guide to Validating PROTAC-Induced Protein Degrad
  • The Vital Role of Proteomics in Characterizing Novel Protein Degraders. PubMed.
  • A Comparative Guide to Mass Spectrometry for PROTAC-Induced Degrad
  • The Linker's Crucial Role: A Head-to-Head Comparison of PROTAC Efficiency with Varied Linkers. Benchchem.
  • Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degrad
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH.
  • Determining the Degradation Activity (DC50 and Dmax) of a PROTAC METTL3-14 Degrader. Benchchem.
  • A Researcher's Guide to Biophysical Assays for Ternary Complex Confirm
  • Rationalizing PROTAC-mediated Ternary Complex Form
  • Overview of PROTAC Linkers: Types and Design. BOC Sciences.
  • Characterising PROTAC ternary complex form
  • Development of biophysical assays for studies of PROTACs. DiVA portal.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - PubMed Central.
  • Parallel artificial membrane permeability assay (PAMPA)
  • Novel approaches for the rational design of PROTAC linkers.
  • Novel approaches for the rational design of PROTAC linkers.
  • Caco-2 Permeability Assay. Enamine.
  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates.
  • The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays.
  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. Ingenta Connect.
  • Kinetically Detecting and Quantitating PROTAC-Induced Degradation of Endogenous HiBiT-Tagged Target Proteins #AN331.
  • Overview of PROTAC Linkers. ChemPep.
  • rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic.
  • Cell-based protein degrader assays for micropl
  • Linkers in PROTACs. Precise PEG.
  • Western blot protocol. Abcam.

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 3,7-Dioxa-1,9-nonanediol

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances from acquisition to disposal. This guide provides a detailed, field-proven protocol for the proper disposal of 3,7-Dioxa-1,9-nonanediol (CAS No. 67439-82-1), ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined here are grounded in regulatory standards and best practices for chemical hygiene.

Hazard Profile and Immediate Safety Imperatives

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is critical. This knowledge directly informs the selection of Personal Protective Equipment (PPE) and the handling procedures required. This compound is not a benign substance; its primary hazard necessitates stringent precautions.

The key hazard is its classification as causing serious eye damage (GHS05).[1] Accidental contact can lead to irreversible injury. Furthermore, it possesses a Water Hazard Class of 3 (WGK 3), indicating it is highly hazardous to aquatic life. This property is a determining factor in its disposal pathway, making discharge into sanitary sewer systems strictly prohibited.

PropertyValueSource
CAS Number 67439-82-1[1]
Molecular Formula C7H16O4
GHS Pictogram GHS05 (Corrosion)
Hazard Statement H318: Causes serious eye damage[1]
Storage Class 10: Combustible liquids
Water Hazard Class WGK 3: Highly hazardous for water

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a significant splash risk.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contamination occurs.

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

The Core Directive: Disposal as Regulated Hazardous Waste

Based on its hazard profile, this compound must be managed and disposed of as regulated hazardous waste. This is in accordance with the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), which governs the management of hazardous materials from "cradle to grave".[3][4][5]

Prohibited Disposal Methods:

  • DO NOT dispose of down the drain or into any sewer system.[6][7] Its high water hazard classification makes this a serious environmental violation.

  • DO NOT dispose of in regular trash.[8][9]

  • DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[7]

All waste containing this compound, including contaminated media like paper towels or spill absorbents, must be collected and managed through your institution's Environmental Health and Safety (EHS) program or an accredited hazardous waste disposal contractor.[6]

Step-by-Step Disposal Workflow

This protocol ensures a self-validating system for waste management, minimizing risk and ensuring compliance at each stage.

Step 1: Waste Collection and Segregation

  • Designated Waste Container: Dedicate a specific, compatible waste container for this compound and any compatible waste streams. Plastic containers are often preferred to glass to minimize the risk of breakage.[6]

  • Segregation: Store the waste container segregated from incompatible materials such as strong acids, acid anhydrides, and strong oxidizing agents.[2] The rationale here is to prevent accidental chemical reactions within the waste container.

Step 2: Container Selection and Labeling

  • Container Integrity: The container must be in good condition, free of leaks, and have a securely sealing cap.[4][9] Keep the container closed at all times except when adding waste.[9]

  • Labeling: This is a critical compliance step. As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's EHS department.[6][7]

  • Label Information: The label must include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "this compound". Do not use abbreviations, acronyms, or chemical formulas.[6]

    • For mixtures, list all chemical constituents and their approximate percentages.[6]

    • The date of waste generation and accumulation start date.[6]

    • The location of generation (Building, Room Number).[6]

Step 3: Arranging for Disposal

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

  • EHS Pickup: Once the container is full or the project is complete, submit a chemical waste collection request to your EHS office as per their specific procedures.[7] Do not transport hazardous waste yourself.[7]

Step 4: Managing Empty Containers

  • An "empty" container that held this compound is not yet safe for regular trash. It must be decontaminated.

  • Triple-Rinse Procedure: Rinse the container three times with a suitable solvent (e.g., water or ethanol) that can solubilize the chemical residue.[7][9]

  • Rinsate as Hazardous Waste: The first rinsate is considered hazardous waste and must be collected and added to your designated waste stream.[9] Subsequent rinses may also require collection depending on local regulations.

  • Final Disposal: After triple-rinsing and air drying, deface or remove all chemical labels from the container before disposing of it in the regular trash or recycling bin.[7]

Spill Management Protocol

In the event of a small, manageable spill:

  • Alert Personnel: Immediately alert others in the area.

  • Don PPE: Ensure you are wearing the appropriate PPE, including safety goggles and gloves.

  • Containment: Cover the spill with a chemical absorbent material (spill pads, vermiculite, or sand).

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the container with the absorbed spill material as hazardous waste and arrange for EHS pickup.

For large or unmanageable spills, evacuate the area and contact your institution's EHS emergency line immediately.

Disposal Decision Logic

The following diagram illustrates the logical workflow for managing this compound from the point it is deemed a waste to its final disposal.

G start Chemical Identified as Waste (Unused, Spent, or Contaminated) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Select Compatible, Sealed Waste Container ppe->container labeling Step 3: Affix 'Hazardous Waste' Label & List Full Chemical Name container->labeling storage Step 4: Store in Designated Satellite Accumulation Area labeling->storage add_waste Add Waste as Generated storage->add_waste is_full Container Full? is_full->add_waste No request Step 5: Submit Pickup Request to EHS Office is_full->request Yes add_waste->is_full documentation Step 6: Complete Waste Manifest Paperwork (as required by EHS) request->documentation pickup Step 7: EHS Collects Waste for Final Disposal documentation->pickup end Compliant Disposal Complete pickup->end

Caption: Workflow for the compliant disposal of this compound.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University.

  • EPA Hazardous Waste Management. Axonator.

  • Hazardous Waste and Disposal Considerations. American Chemical Society.

  • Hazardous Waste Disposal Procedures Handbook. Campus Safety Division, Lehigh University.

  • Hazardous Waste Disposal Guidelines. Purdue University.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.

  • Hazardous Waste. U.S. Environmental Protection Agency.

  • This compound Safety Information. Sigma-Aldrich.

  • This compound Hazard Identification. PubChem, National Institutes of Health.

  • Safety Data Sheet for 1,9-Nonanediol. Fisher Scientific.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 3,7-Dioxa-1,9-nonanediol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of scientific research and pharmaceutical development, the integrity of our work is intrinsically linked to the safety of our practices. Handling chemical reagents demands a meticulous, informed approach that extends beyond procedural steps to a fundamental understanding of the materials involved. This guide offers an in-depth protocol for the selection and use of Personal Protective Equipment (PPE) when working with 3,7-Dioxa-1,9-nonanediol, grounded in authoritative safety data and field-proven experience. Our objective is to build your confidence and ensure your safety by explaining the causality behind each critical safety measure.

Hazard Assessment: Understanding this compound

Before any handling, a thorough understanding of the reagent's characteristics and hazards is paramount. This compound is an organic compound whose primary, most significant hazard is its potential to cause serious eye damage.[1] This is not merely an irritation; it implies a risk of irreversible injury upon contact.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified under the hazard code H318, indicating it "Causes serious eye damage".[1] This classification necessitates a stringent and non-negotiable protocol for eye protection.

Table 1: Chemical and Hazard Identification

IdentifierInformationSource
Chemical Name This compound[2]
Synonyms 1,9-Dihydroxy-3,7-dioxanonane; 2,2′-(Trimethylenedioxy)diethanol[2]
CAS Number 67439-82-1[1]
Molecular Formula C₇H₁₆O₄[1]
GHS Pictogram Corrosion (GHS05)
Signal Word Danger[1]
Primary Hazard H318: Causes serious eye damage[1]

The Hierarchy of Controls: A Foundational Safety Principle

While this guide focuses on PPE, it is critical to recognize that PPE is the final barrier between you and a potential hazard. A robust safety culture prioritizes the Hierarchy of Controls, which systematically minimizes risk from the source.

Hierarchy_of_Controls cluster_main The Hierarchy of Controls Elimination Elimination (Remove the hazard entirely) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE

Caption: The Hierarchy of Controls, prioritizing hazard mitigation strategies.

Before relying on PPE, always ensure you are using engineering controls like a certified chemical fume hood to minimize vapor inhalation and administrative controls such as established Standard Operating Procedures (SOPs).

Core PPE Requirements for Handling this compound

Based on the established hazards, the following PPE is mandatory. The precautionary statement P280, associated with this chemical's GHS classification, explicitly requires wearing protective gloves, clothing, and eye/face protection.[1]

Table 2: Recommended Personal Protective Equipment

Body AreaRequired PPEJustification & Expert Insights
Eyes / Face Chemical Splash Goggles AND Face ShieldThe "Causes serious eye damage" (H318) classification is the driving factor.[1] Goggles must form a complete seal around the eyes to protect from splashes, a risk that standard safety glasses do not mitigate. A face shield is required as a secondary barrier to protect the entire face, especially when transferring liquids or handling volumes greater than a few milliliters.
Hands Chemical-Resistant Nitrile or Butyl Rubber GlovesWhile specific permeation data for this compound is not widely published, nitrile and butyl rubber gloves generally offer good protection against a range of organic chemicals.[3] Field Insight: Always double-glove. This practice provides a critical time buffer in case the outer glove is compromised, allowing you to remove the contaminated layer without exposing your skin. Inspect gloves for tears or pinholes before every use.
Body Fully-Fastened Laboratory CoatA lab coat made of a chemically resistant material protects your skin and personal clothing from accidental spills and splashes.[4] Ensure it is buttoned or snapped completely to provide maximum coverage.
Feet Closed-Toe, Liquid-Resistant ShoesThis is a universal laboratory requirement to protect feet from spills and falling objects. Shoes should be made of a material like leather or a synthetic equivalent that will not absorb chemicals quickly.

Operational and Disposal Plans

A. PPE Donning and Doffing Protocol

The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination. Contaminated gloves can transfer residue to your face, eyes, or clothing if removed incorrectly.

PPE_Sequence cluster_donning Donning (Putting On) - Clean to Dirty cluster_doffing Doffing (Taking Off) - Dirty to Clean Don_Coat 1. Lab Coat Don_Goggles 2. Goggles & Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Gloves (over cuffs) Don_Goggles->Don_Gloves Doff_Gloves 1. Gloves (Glove-to-glove, then skin-to-skin) Doff_Goggles 2. Goggles & Face Shield (Handle by straps) Doff_Gloves->Doff_Goggles Doff_Coat 3. Lab Coat (Roll inward) Doff_Goggles->Doff_Coat

Caption: Correct donning and doffing sequence to prevent contamination.

B. Spill and Exposure Plan

  • Small Spill (<100 mL) inside a Fume Hood:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill with a chemical absorbent pad or material.

    • Wipe the area clean, working from the outside in.

    • Place all contaminated materials into a designated hazardous waste bag or container.

  • Eye Contact:

    • Immediately proceed to the nearest emergency eyewash station and flush eyes with water for at least 15 minutes, holding the eyelids open.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Skin Contact:

    • Remove contaminated clothing immediately.

    • Wash the affected skin area with soap and plenty of water.[5][6]

    • Seek medical attention if irritation develops.

C. Disposal Plan

All materials contaminated with this compound, including empty containers, used gloves, and spill cleanup debris, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Follow all institutional and local regulations for hazardous waste disposal.[7]

  • Never dispose of this chemical or its containers in the standard trash or down the drain.[7]

By adhering to these scientifically-grounded PPE and handling protocols, you are upholding the highest standards of laboratory safety, protecting yourself and your colleagues, and ensuring the continued integrity of your vital research.

References

  • This compound | C7H16O4 | CID 9920467. PubChem, National Institutes of Health. [Link]

  • Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council. [Link]

  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency. [Link]

  • This compound, >=98 | 672602-1G. Scientific Laboratory Supplies. [Link]

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]

  • Personal Protective Equipment (PPE) in the Oil and Gas Sector. FAT FINGER. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • 1,9- NONANEDIOL MSDS CAS-No.: 3937-56-2 MSDS. Loba Chemie. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,7-Dioxa-1,9-nonanediol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,7-Dioxa-1,9-nonanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.